molecular formula C10H19NO2 B071116 Methyl 1-amino-1-cyclooctanecarboxylate CAS No. 183429-68-7

Methyl 1-amino-1-cyclooctanecarboxylate

Cat. No.: B071116
CAS No.: 183429-68-7
M. Wt: 185.26 g/mol
InChI Key: LLDGFHBTNMXXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-1-cyclooctanecarboxylate is a synthetic, constrained cyclic amino acid ester designed for advanced chemical and biochemical research. This building block is particularly valuable in peptide science, where its cyclooctane ring introduces significant conformational rigidity into peptide chains. This rigidity is exploited to stabilize specific secondary structures, facilitating studies on structure-activity relationships and aiding in the design of novel peptide-based therapeutics. Compounds of this class serve as key intermediates in medicinal chemistry for the synthesis of diverse molecular architectures with potential pharmacological activity. The steric and electronic properties conferred by the eight-membered ring can influence binding affinity and metabolic stability. While the specific mechanism of action for this compound is not defined, structurally related 1-aminocycloalkanecarboxylic acids are known to exhibit biological activity as inhibitors of key cellular targets, such as the NMDA receptor in the central nervous system, highlighting the relevance of this scaffold in neuropharmacological research. This product is intended for research purposes by qualified laboratory personnel. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 1-aminocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGFHBTNMXXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363746
Record name METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183429-68-7
Record name Methyl 1-aminocyclooctanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183429-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of novel cyclooctane-based amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Synthesis and Stabilization of Novel Cyclooctane-Based


-Amino Acid Esters (

)

Executive Summary: The Medium-Ring Challenge

The synthesis of 1-aminocyclooctane-1-carboxylic acid (


) and its ester derivatives represents a significant "Goldilocks" challenge in medicinal chemistry. Unlike the rigid, easily formed cyclopropane (

) or the stable cyclohexane (

) scaffolds, the eight-membered cyclooctane ring sits in a thermodynamic valley of instability.

For drug development professionals, the


 scaffold is a high-value pharmacophore. It offers a unique volume occupancy that bridges the gap between small, rigid linkers and flexible macrocycles, allowing for the precise orientation of side chains in peptidomimetics. However, its formation is hindered by Prelog strain  (transannular interactions) and unfavorable entropy.

This guide details two validated synthetic pathways to access these esters:

  • The Thermodynamic Route: A modified Bucherer-Bergs protocol for saturated scaffolds.

  • The Kinetic Route: Ring-Closing Metathesis (RCM) for unsaturated analogues.[1]

Structural Rationale & Thermodynamic Barriers

Before initiating synthesis, one must understand the forces resisting cyclization.

  • Entropic Barrier: The probability of chain ends meeting to form an 8-membered ring is significantly lower than for 5- or 6-membered rings.

  • Enthalpic Barrier (Prelog Strain): Unlike cyclohexane, which adopts a perfect chair, cyclooctane suffers from severe transannular repulsion between hydrogen atoms across the ring (C1 and C5).

  • Pitzer Strain: Torsional strain arises from imperfect staggering of methylene groups.

Implication for Protocol: High-dilution conditions are not optional; they are critical for the RCM route to prevent oligomerization. For the Bucherer-Bergs route, thermodynamic control via high temperature is necessary to overcome the activation energy of the initial ring closure.

Protocol A: The Bucherer-Bergs Approach (Saturated Scaffolds)

This is the most robust method for generating the quaternary


-carbon of 

from commercially available cyclooctanone.
Reaction Logic

We utilize a four-component condensation (Ketone, Cyanide, Ammonia, CO2) to form a spiro-hydantoin intermediate. This intermediate is thermodynamically stable, driving the equilibrium forward despite the ring strain.

Step-by-Step Methodology

Step 1: Spiro-Hydantoin Formation

  • Reagents: Cyclooctanone (1.0 eq), KCN (2.5 eq),

    
     (4.0 eq).
    
  • Solvent: 1:1 Ethanol/Water (0.5 M concentration).

  • Procedure:

    • Dissolve

      
       in water; add KCN (Caution: Toxic).
      
    • Add cyclooctanone in ethanol.

    • Critical Control Point: Heat to 60°C in a sealed pressure tube for 24–48 hours. The sealed vessel prevents the loss of

      
       and 
      
      
      
      , maintaining the stoichiometry required for the equilibrium shift.
    • Validation: Monitor IR for the appearance of hydantoin carbonyls (1720, 1770 cm⁻¹).

  • Workup: Cool to 0°C. Acidify to pH 2 with concentrated HCl. The spiro-hydantoin will precipitate as a white solid. Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid (


) 
  • Reagents: 6N NaOH (excess).

  • Procedure: Reflux the hydantoin for 48 hours. The extreme stability of the hydantoin ring requires harsh conditions to open.

  • Isolation: Neutralize to pH 7 (isoelectric point). The free amino acid

    
     is zwitterionic and water-soluble. Isolate via ion-exchange chromatography (Dowex 50W) or lyophilization.
    

Step 3: Esterification (The Thionyl Chloride Method)

  • Reagents:

    
     (3.0 eq), Dry Methanol (Solvent).
    
  • Procedure:

    • Cool methanol to -10°C. Add

      
       dropwise (Exothermic! Generates HCl in situ).
      
    • Add solid

      
       in one portion.
      
    • Reflux for 12 hours.[1]

  • Purification: Concentrate in vacuo. Recrystallize the resulting hydrochloride salt from MeOH/Et2O.

Visualization: Bucherer-Bergs Workflow

BuchererBergs Start Cyclooctanone Reagents (NH4)2CO3 + KCN (Sealed Tube, 60°C) Start->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Cyclization Hydrolysis 6N NaOH (Reflux 48h) Hydantoin->Hydrolysis Ring Opening AminoAcid Ac8c (Zwitterion) Hydrolysis->AminoAcid Esterification SOCl2 / MeOH (HCl Salt Formation) AminoAcid->Esterification Final Ac8c Methyl Ester Hydrochloride Esterification->Final

Caption: Figure 1. The Bucherer-Bergs pathway leverages the stability of the hydantoin intermediate to overcome the entropic penalty of the 8-membered ring.

Protocol B: Ring-Closing Metathesis (Unsaturated Scaffolds)

For applications requiring specific stereochemistry or unsaturation (dehydro-


), RCM is the preferred route. This method builds the ring "around" the amino acid core.
Precursor Design Logic

Direct RCM of an 8-membered ring requires a diene precursor with a specific chain length. To synthesize an


-disubstituted amino acid, we must alkylate a glycine equivalent with two olefinic chains that, when connected, form an 8-membered ring.
  • Target: Cyclooctene core.

  • Required Chains: Allyl (3 carbons) + Butenyl (4 carbons) +

    
    -carbon (1 carbon) = 8 atoms.
    
Step-by-Step Methodology

Step 1: Bis-Alkylation of Glycine Schiff Base

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base).

  • Reagents:

    • i) Allyl bromide / KOtBu / THF -> Mono-allyl intermediate.

    • ii) 4-Bromo-1-butene / KOtBu / THF -> Target Precursor: Ethyl 2-allyl-2-(but-3-en-1-yl)glycinate.

  • Note: Stepwise alkylation is crucial to avoid bis-allyl or bis-butenyl byproducts.

Step 2: Ring-Closing Metathesis (RCM)

  • Catalyst: Grubbs II (2nd Generation) - Essential for sterically demanding quaternary centers.

  • Solvent: Dichloromethane (DCM), degassed.

  • Concentration (The Critical Variable): 0.002 M .

    • Why? At higher concentrations (>0.01 M), intermolecular Cross-Metathesis (polymerization) dominates over intramolecular Ring-Closing.

  • Procedure:

    • Dissolve precursor in degassed DCM.

    • Add Grubbs II (5 mol%).

    • Reflux (40°C) for 24 hours under Argon.

    • Validation: Monitor the evolution of ethylene gas and the shift of vinyl protons in 1H NMR (from ~5.8 ppm terminal to ~5.4 ppm internal).

Step 3: Hydrogenation (Optional) To obtain the saturated


 ester from this route, hydrogenate using 

(1 atm) and Pd/C. This confirms the structure against the Bucherer-Bergs product.
Visualization: RCM Decision Tree

RCM_Strategy Glycine Glycine Schiff Base Alkylation Sequential Alkylation: 1. Allyl Bromide 2. 4-Bromo-1-butene Glycine->Alkylation Precursor Diene Precursor (Linear) Alkylation->Precursor RCM_Cond Grubbs II Catalyst High Dilution (0.002 M) Precursor->RCM_Cond Product_Unsat Dehydro-Ac8c Ester (Unsaturated) RCM_Cond->Product_Unsat Ring Closure Hydrogenation H2 / Pd/C Product_Unsat->Hydrogenation Optional Product_Sat Ac8c Ester (Saturated) Hydrogenation->Product_Sat

Caption: Figure 2. The RCM route provides access to unsaturated analogs.[1] High dilution is the control parameter preventing polymerization.

Data Summary & Characterization

The following table summarizes the expected physical data for the


 methyl ester hydrochloride, based on standard values for medium-ring amino acids.
ParameterValue / ObservationNotes
Appearance White, hygroscopic solidStore in desiccator over

.
Melting Point > 200°C (Decomp.)Typical for amino acid HCl salts.
IR (KBr) 1740 cm⁻¹ (Ester C=O)Sharp, strong band.
1H NMR

3.75 (s, 3H,

)
Methyl ester singlet.
1H NMR

1.5 - 2.2 (m, 14H)
Ring methylene envelope (complex due to conformation).
Solubility Water, Methanol, DMSOInsoluble in Et2O, Hexanes.

References

  • Bucherer, H. T., & Fischbeck, H. (1934). Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Reference for Prelog Strain/Transannular Interactions).

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[2]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 1-amino-1-cyclooctanecarboxylate. In the absence of direct experimental spectra for this specific molecule in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by comparative data from analogous cyclic amino acid esters.

Introduction: The Structural Significance of Cyclic Amino Acids

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic α-amino acid ester. Its structure, featuring a cyclooctyl ring, imparts significant conformational constraints compared to its linear counterparts. Such constrained amino acids are of considerable interest in medicinal chemistry and peptide design, as they can induce specific secondary structures in peptides, leading to enhanced biological activity and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and similar molecules.

This guide will walk through the theoretical underpinnings and expected outcomes for the analysis of Methyl 1-amino-1-cyclooctanecarboxylate using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-amino-1-cyclooctanecarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those in the amine group.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for one-dimensional spectra are typically sufficient for initial characterization.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Rationale
-NH₂ (Amine)1.5 - 3.0Broad singletThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange.
-OCH₃ (Ester Methyl)~3.7SingletThe methyl protons are deshielded by the adjacent oxygen atom of the ester group, resulting in a characteristic singlet.
-CH₂- (Cyclooctyl Ring)1.2 - 2.0Complex multipletsThe fourteen methylene protons of the cyclooctyl ring will exhibit complex overlapping signals due to their similar chemical environments and spin-spin coupling. The large, flexible nature of the cyclooctane ring can lead to a broad range of chemical shifts for these protons.
¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C=O (Ester Carbonyl)170 - 175The carbonyl carbon of the ester is significantly deshielded and appears in the characteristic downfield region for esters.[1]
C-NH₂ (Quaternary Carbon)55 - 65The quaternary carbon attached to both the amino group and the ester group will be deshielded by these electronegative substituents.
-OCH₃ (Ester Methyl)~52The methyl carbon of the ester is shielded compared to the carbonyl but deshielded relative to alkanes.[1]
-CH₂- (Cyclooctyl Ring)25 - 40The methylene carbons of the cyclooctyl ring will appear in the aliphatic region of the spectrum. Due to the conformational flexibility of the eight-membered ring, multiple distinct signals may be observed.
Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Methyl 1-amino-1-cyclooctanecarboxylate NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of Methyl 1-amino-1-cyclooctanecarboxylate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Rationale
N-H (Amine)3300 - 3500StretchingA primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands may be broad.
C-H (Aliphatic)2850 - 3000StretchingThese absorptions arise from the C-H stretching vibrations of the methyl and cyclooctyl methylene groups.
C=O (Ester)1730 - 1750StretchingA strong, sharp absorption band in this region is a clear indicator of the ester carbonyl group.
C-O (Ester)1150 - 1250StretchingThis band corresponds to the C-O single bond stretch of the ester functionality.
N-H (Amine)1550 - 1650BendingThe N-H bending vibration (scissoring) of the primary amine is also expected in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For amino acid esters, electron ionization (EI) is a common technique.

Experimental Protocol: Mass Spectrometry Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Molecular Ion and Fragmentation Pattern:

The molecular formula for Methyl 1-amino-1-cyclooctanecarboxylate is C₁₀H₁₉NO₂. The expected monoisotopic mass is approximately 185.14 g/mol .

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 185 is expected.

  • Key Fragmentation Pathways: Amino acid esters are known to undergo characteristic fragmentation patterns.[2][3]

    • Loss of the Ester Group (-COOCH₃): A prominent fragment resulting from the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) would lead to a fragment ion at m/z = 126. This fragment corresponds to the 1-aminocyclooctyl cation.

    • Loss of the Methyl Group (-CH₃): Loss of the methyl radical from the ester would result in a fragment at m/z = 170.

    • Ring Fragmentation: The cyclooctyl ring can undergo various fragmentation pathways, leading to a series of smaller aliphatic fragment ions.

Visualization of Key Mass Spectrometry Fragmentations

Mass_Spec_Fragmentation Methyl 1-amino-1-cyclooctanecarboxylate\n(m/z = 185) Methyl 1-amino-1-cyclooctanecarboxylate (m/z = 185) Fragment 1\n(m/z = 126) Fragment 1 (m/z = 126) Methyl 1-amino-1-cyclooctanecarboxylate\n(m/z = 185)->Fragment 1\n(m/z = 126) - •COOCH₃ Fragment 2\n(m/z = 170) Fragment 2 (m/z = 170) Methyl 1-amino-1-cyclooctanecarboxylate\n(m/z = 185)->Fragment 2\n(m/z = 170) - •CH₃

Caption: Predicted key fragmentation pathways for Methyl 1-amino-1-cyclooctanecarboxylate in MS.

Conclusion: A Predictive Spectroscopic Profile

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic analysis of Methyl 1-amino-1-cyclooctanecarboxylate. The expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns are based on established principles and data from structurally related molecules. Researchers synthesizing this compound can use this guide as a reference for interpreting their experimental data and confirming the successful synthesis of the target molecule. It is imperative to correlate the data from all three spectroscopic techniques to achieve an unambiguous structural assignment.

References

  • PubChem. Methyl 1-aminocyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University. [Link]

  • Ueki, M., & Abe, H. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(12), 2275–2281. [Link]

  • NIST. Cyclopentanecarboxylic acid, 1-amino-. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to Theoretical and Computational Studies of Cyclooctane Amino Acid Conformations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Conformational Constraint in Drug Design

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. Unconstrained, flexible molecules can adopt a multitude of conformations, many of which may not be optimal for binding to a biological target. This conformational ambiguity can lead to reduced potency and selectivity. The incorporation of conformationally constrained amino acids into peptide-based therapeutics is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing its efficacy and metabolic stability.[1][2]

Cyclooctane amino acids, a class of α,α-disubstituted cyclic amino acids, represent a particularly intriguing scaffold for inducing specific secondary structures in peptides.[3] The eight-membered ring of cyclooctane is large enough to be flexible, yet constrained enough to significantly limit the accessible conformational space of the peptide backbone.[4] Understanding the conformational preferences of these unique amino acids is therefore paramount for their rational application in drug design.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscapes of cyclooctane amino acids. We will delve into the fundamental principles of conformational analysis, explore a range of computational techniques, and provide practical workflows for their implementation. Furthermore, we will discuss the critical role of experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, in corroborating and refining computational models.

Theoretical Foundations of Conformational Analysis

The conformational behavior of a molecule is governed by its potential energy surface (PES), a multidimensional landscape where the molecule's potential energy is a function of its atomic coordinates. The stable conformations of a molecule correspond to the local minima on this surface. For a cyclic system like a cyclooctane amino acid, the PES can be particularly complex, with multiple low-energy conformations separated by energy barriers.[5][6]

The primary theoretical tools used to explore the PES are molecular mechanics (MM) and quantum mechanics (QM).

  • Molecular Mechanics (MM): MM methods approximate the potential energy of a system using a classical mechanical model. The energy is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The parameters used in these calculations are derived from experimental data or high-level QM calculations and are encapsulated in a force field . The choice of force field (e.g., Amber, CHARMM, GROMOS) is a critical decision that can significantly impact the accuracy of the results.[7][8]

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation.[9][10] While computationally more expensive than MM, QM calculations are invaluable for parameterizing force fields, refining the geometries of key conformers identified by MM methods, and calculating properties like NMR chemical shifts.[10][11]

Computational Methodologies for Exploring Conformational Space

A variety of computational techniques are employed to navigate the complex conformational landscape of cyclooctane amino acids and the peptides that contain them. The goal of these methods is to efficiently sample the low-energy regions of the PES and identify the most probable conformations.

Conformational Search Algorithms

These algorithms aim to generate a diverse set of conformations that span the accessible conformational space.

  • Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, this approach is computationally expensive and becomes intractable for molecules with many rotatable bonds.

  • Stochastic (Random) Search: Methods like Monte Carlo (MC) simulations randomly alter the coordinates of the molecule and accept or reject the new conformation based on an energy criterion.[7][12] This allows for a more efficient exploration of the PES compared to systematic searches.

  • Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's conformational changes over time.[13][14][15] This method not only explores the conformational space but also provides insights into the dynamic behavior of the molecule.[16]

Enhanced Sampling Techniques

To overcome the limitations of standard MD simulations in sampling rare events and crossing high energy barriers, several enhanced sampling techniques have been developed.

  • Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures.[7][8] Periodically, the coordinates of the replicas are exchanged, allowing the system to overcome energy barriers more easily at higher temperatures and then relax to local minima at lower temperatures.

  • Simulated Tempering (ST): Similar to REMD, ST involves varying the temperature of a single simulation over time, which helps the system to escape from local energy minima.[7]

  • Metadynamics: This method discourages the simulation from revisiting previously explored regions of the conformational space by adding a history-dependent bias potential to the system's Hamiltonian.

Practical Workflows: A Step-by-Step Guide

This section outlines a typical computational workflow for investigating the conformational preferences of a cyclooctane amino acid-containing peptide.

Workflow 1: Initial Conformational Search and Refinement

This workflow is designed to generate a broad set of initial conformations and then refine them to identify the most stable structures.

Conformational_Search_Workflow cluster_build 1. Structure Preparation cluster_search 2. Conformational Search cluster_minimize 3. Energy Minimization cluster_cluster 4. Clustering and Analysis cluster_refine 5. High-Level Refinement Build Build Initial 3D Structure (e.g., using a molecule builder) Search Perform Conformational Search (e.g., Monte Carlo or Systematic Search) Build->Search Input Structure Minimize Energy Minimize all Generated Conformers (MM with a suitable force field) Search->Minimize Generated Conformers Cluster Cluster Conformers based on RMSD Minimize->Cluster Minimized Conformers Analyze Analyze Representative Conformers (Lowest energy from each cluster) Cluster->Analyze Clustered Conformers QM_Refine Refine Geometries with QM (e.g., DFT) Analyze->QM_Refine Representative Conformers

Caption: Workflow for initial conformational search and refinement.

Protocol:

  • Structure Preparation:

    • Construct the 3D structure of the cyclooctane amino acid or the peptide containing it using a molecular editor.

    • Assign appropriate atom types and partial charges based on the chosen force field.

  • Conformational Search:

    • Employ a conformational search algorithm (e.g., Monte Carlo) to generate a large and diverse set of initial conformations. The number of steps or generated conformers should be sufficient to ensure broad coverage of the conformational space.

  • Energy Minimization:

    • Perform energy minimization on each generated conformer using a molecular mechanics force field (e.g., AMBER, CHARMM). This step relaxes the structures to the nearest local energy minimum.

  • Clustering and Analysis:

    • Cluster the minimized conformers based on their root-mean-square deviation (RMSD) to group similar structures.

    • Select the lowest energy conformer from each cluster as a representative structure for further analysis.

  • High-Level Refinement:

    • For the most promising low-energy conformers, perform geometry optimization at a higher level of theory, such as DFT, to obtain more accurate structures and relative energies.

Workflow 2: Molecular Dynamics Simulation for Dynamic Behavior

This workflow focuses on understanding the dynamic behavior and conformational transitions of the molecule in a simulated environment.

MD_Simulation_Workflow cluster_setup 1. System Setup cluster_equilibration 2. Equilibration cluster_production 3. Production MD cluster_analysis 4. Trajectory Analysis Setup Prepare the System: - Select starting conformer - Solvate in a water box - Add counter-ions Minimize_Solvent Minimize Solvent and Ions Setup->Minimize_Solvent Heat Gradually Heat the System Minimize_Solvent->Heat Equilibrate Equilibrate at Target Temperature and Pressure Heat->Equilibrate Production Run Production MD Simulation (for a sufficient length of time) Equilibrate->Production Analyze_Trajectory Analyze the MD Trajectory: - RMSD, RMSF - Dihedral angle analysis - Clustering Production->Analyze_Trajectory

Caption: Workflow for molecular dynamics simulation.

Protocol:

  • System Setup:

    • Choose a low-energy starting conformer (e.g., from Workflow 1).

    • Place the molecule in a periodic box of solvent (typically water).

    • Add counter-ions to neutralize the system if necessary.

  • Equilibration:

    • Perform a series of restrained simulations to allow the solvent and ions to relax around the solute. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature and then a period of equilibration at constant temperature and pressure.

  • Production MD:

    • Run the production MD simulation without restraints for a duration sufficient to sample the conformational transitions of interest. The length of the simulation will depend on the specific system and the questions being addressed.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to understand the conformational dynamics. This can involve calculating properties such as RMSD to monitor structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and dihedral angle distributions to characterize the conformational preferences of the cyclooctane ring and the peptide backbone. Clustering analysis can also be performed on the trajectory to identify the most populated conformational states.

Data Analysis and Experimental Validation

The output of computational studies is a wealth of data that requires careful analysis and, crucially, validation against experimental results.

Analysis of Computational Data
  • Conformational Landscapes: The relative energies of the identified conformers can be plotted to visualize the conformational landscape. This provides insights into the most stable conformations and the energy barriers between them.

  • Geometric Parameters: Key geometric parameters, such as dihedral angles of the cyclooctane ring and the peptide backbone (φ and ψ angles), should be analyzed to characterize the preferred conformations.

The following table provides a hypothetical example of the kind of quantitative data that can be extracted from computational studies.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population (%)
A (Boat-Chair) 0.0τ1: 65, τ2: -110, φ: -70, ψ: 14065
B (Crown) 1.2τ1: 80, τ2: 80, φ: -60, ψ: -4025
C (Twist-Boat-Chair) 2.5τ1: -50, τ2: 95, φ: -80, ψ: 15010
Experimental Validation with NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution and is an indispensable tool for validating computational models.[17][18][19]

  • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the local electronic environment and therefore to the conformation of the molecule.[20] Comparing experimentally measured chemical shifts with those predicted from QM calculations on different conformers can help to identify the dominant conformation in solution.[10][11]

  • Nuclear Overhauser Effect (NOE): NOEs provide information about the through-space proximity of protons. The presence and intensity of NOE cross-peaks can be used to derive distance restraints that can be compared with the inter-proton distances in the computationally generated conformers.

  • J-Couplings: Scalar (J) couplings between nuclei provide information about dihedral angles through the Karplus relationship. Measuring J-couplings can provide valuable constraints on the conformation of the cyclooctane ring and the peptide backbone.

The synergy between computational modeling and experimental NMR data is crucial for building a reliable and comprehensive understanding of the conformational preferences of cyclooctane amino acids.

Conclusion

The theoretical and computational study of cyclooctane amino acid conformations is a multifaceted endeavor that requires a combination of robust theoretical principles, sophisticated computational methodologies, and rigorous experimental validation. By carefully selecting and applying the appropriate computational tools, researchers can gain deep insights into the conformational landscapes of these important building blocks for drug design. The integration of computational predictions with experimental data, particularly from NMR spectroscopy, provides a powerful framework for the rational design of conformationally constrained peptides with enhanced therapeutic properties. As computational power and algorithmic efficiency continue to improve, these in silico approaches will undoubtedly play an increasingly pivotal role in accelerating the discovery and development of novel peptide-based drugs.

References

  • Exploring the conformational space of cyclic peptides by a stochastic search method. (2004).
  • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (2025). Scientific Reports.
  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). Methods in Molecular Biology.
  • Constrained β-amino acids as molecular tools for the prepar
  • Conformational design of cyclic peptides. (2022). Enlighten Theses - University of Glasgow.
  • Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society.
  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020). Chemical Reviews.
  • Conformational properties of cyclooctane: A molecular dynamics simulation study.
  • Protein segments with conformationally restricted amino acids can control supramolecular organization
  • Structural studies of cyclic ß-amino ketones using computational and NMR methods.
  • Constrained Peptides as Mini
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry.
  • Cyclooctane Conformation : systematic search on 7 and 8 Number Link...
  • The conformational analysis of cyclo-octane. (2010). Henry Rzepa's Blog.
  • Topology of cyclo-octane energy landscape. PMC.
  • Geometric constraints in protein folding. (2018). bioRxiv.
  • Inferring a Cell Structure on the Space of Cyclooctane Conform
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). Pharmaceuticals.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Research Portal.
  • The role of molecular dynamics simul
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • Applications of Molecular Dynamics Simulations in Drug Discovery. Springer Protocols.
  • Special Issue : Computational Chemistry in Nuclear Magnetic Resonance. MDPI.
  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013). Chemical Society Reviews.
  • Journal Highlight: 14 N Solid-state NMR spectroscopy of amino acids. (2017). spectroscopyNOW.com.

Sources

Discovery and Isolation of Macrocyclic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and characterization of Macrocyclic Peptides (often referred to in early literature or specific contexts as large-ring cyclic amino acid systems). These scaffolds represent a frontier in drug development, bridging the gap between small molecules and biologics.

Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Macrocyclic Advantage

In the pursuit of "undruggable" targets—specifically intracellular protein-protein interactions (PPIs)—traditional small molecules often lack the surface area to generate sufficient binding affinity, while monoclonal antibodies cannot cross the cell membrane.[1]

Macrocyclic peptides (6–20 amino acid residues cyclized via backbone or side-chain linkages) offer a "Goldilocks" solution:

  • High Affinity: Large surface area contact similar to biologics.[1]

  • Membrane Permeability: Capability to hide polar surface area via intramolecular hydrogen bonding (chameleonicity).

  • Metabolic Stability: Resistance to exopeptidases due to the lack of free N/C-termini.

This guide delineates the two primary workflows for accessing these molecules: De Novo Discovery (RaPID System) and Natural Product Isolation , followed by the critical Structural Elucidation protocols required for validation.

De Novo Discovery: The RaPID System

The Random Non-standard Peptides Integrated Discovery (RaPID) system is the industry standard for discovering high-affinity macrocycles against specific targets. Unlike phage display, which is limited to canonical amino acids, RaPID utilizes genetic code reprogramming to incorporate non-proteinogenic amino acids (e.g., N-methylated, D-amino acids, or cyclic scaffolds).

Core Mechanism: Genetic Code Reprogramming

The system relies on Flexizymes (flexible tRNA-acylation ribozymes) to charge tRNAs with non-canonical amino acids.[2][3][4]

  • Initiator Reprogramming: The translation is initiated with an N-chloroacetyl-amino acid (ClAc-aa).

  • Cyclization: A downstream cysteine residue reacts spontaneously with the N-terminal ClAc group to form a thioether bond, closing the macrocyclic ring.

Experimental Workflow (RaPID)

Protocol Overview:

  • Library Design: A DNA library (

    
     sequences) is transcribed to mRNA.
    
  • Puro-Linker Ligation: mRNA is ligated to a puromycin linker.

  • Translation (FIT System): In vitro translation using a reconstituted system (Flexible In-vitro Translation) deficient in specific amino acids (e.g., Met), which are replaced by Flexizyme-charged non-canonical analogs.

  • Selection: The library is incubated with the immobilized target protein (beads or biotinylated).

  • Recovery: Non-binders are washed; binders are eluted. The mRNA tag (covalently linked via puromycin) is reverse-transcribed to cDNA.

  • Amplification: PCR amplification recovers the DNA for the next round.

Visualization: RaPID Discovery Cycle

RaPID_Cycle DNA_Lib DNA Library (>10^12 variants) mRNA mRNA Transcription DNA_Lib->mRNA Ligation Puromycin Ligation mRNA->Ligation Translation FIT Translation (Genetic Reprogramming) Ligation->Translation Flexizyme-charged tRNAs Cyclization Spontaneous Cyclization (Thioether Bond) Translation->Cyclization Selection Affinity Selection (Target Binding) Cyclization->Selection RT_PCR RT-PCR Recovery Selection->RT_PCR Elute Binders RT_PCR->DNA_Lib Iterative Cycle (x5-7) NGS Next Gen Sequencing (Hit Identification) RT_PCR->NGS Final Round

Figure 1: The RaPID selection cycle integrates mRNA display with chemical cyclization to isolate de novo macrocycles.[3]

Natural Product Isolation: Mining the Microbiome

While RaPID generates synthetic macrocycles, nature remains a prolific source of "large-ring" amino acid systems (e.g., cyclosporine, daptomycin) produced via Non-Ribosomal Peptide Synthetases (NRPS) .

Isolation Logic

Natural macrocycles are often amphiphilic, making extraction challenging. The protocol must balance solubility without disrupting the ring integrity.

Solvent Selection Matrix:

Target Polarity Extraction Solvent Purification Phase Example Compound
Lipophilic Methanol / DCM (1:1) C18 Reverse Phase Cyclosporine A
Amphiphilic n-Butanol / Water C8 or Phenyl-Hexyl Daptomycin

| Hydrophilic | Water / Acetonitrile (with 0.1% TFA) | HILIC | Vancomycin |

Purification Protocol (RP-HPLC)
  • Crude Extraction: Lyophilize fermentation broth. Extract with MeOH. Centrifuge to remove cell debris.

  • Flash Chromatography: Pre-fractionate using a C18 cartridge (Step gradient: 10%, 50%, 100% MeOH).

  • Preparative HPLC:

    • Column: C18 (5 µm, 250 x 21 mm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% to 95% B over 60 minutes.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic residues).

Structural Elucidation & Stereochemistry

Once a macrocycle is isolated (or synthesized), determining its exact structure—specifically the stereochemistry of non-proteinogenic amino acids—is critical.

Marfey’s Method (Stereochemical Analysis)

Standard MS/MS sequencing cannot distinguish between L- and D-amino acids or isoleucine/leucine isomers. Marfey’s method derivatizes the hydrolysate with a chiral agent to create diastereomers with distinct HPLC retention times.

Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 50 µg peptide in 6 M HCl. Heat at 110°C for 16-24 hours. Dry under

    
    .
    
  • Derivatization: Resuspend in 100 µL

    
    . Add 50 µL 1% FDAA in acetone + 20 µL 1 M 
    
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 10 µL 2 M HCl.

  • Analysis: Inject onto C18 LC-MS. Compare retention times (

    
    ) against authentic L- and D-amino acid standards derivatized identically.
    
    • Causality: The L-FDAA reacts with L-AA to form an L-L diastereomer and with D-AA to form an L-D diastereomer. The L-D form is more hydrophobic and typically elutes later on C18 columns.

NMR Spectroscopy for Conformation

To understand membrane permeability, one must solve the solution conformation.

  • TOCSY: Identifies spin systems (individual amino acids).

  • NOESY/ROESY: Identifies through-space interactions (< 5 Å). Crucial for determining the trans-annular hydrogen bonds that dictate the ring shape.

  • Temperature Coefficient (

    
    ):  Measure amide proton shifts at varying temperatures. A low coefficient (
    
    
    
    ppb/K) indicates the amide is shielded from solvent (involved in intramolecular H-bonding), a key predictor of cell permeability.
Visualization: Isolation & Characterization Workflow

Isolation_Workflow cluster_Structure Structure Elucidation Source Source Material (Broth or Synthesis) Extract Extraction (MeOH/DCM) Source->Extract PrepLC Prep-HPLC Purification (C18/Phenyl-Hexyl) Extract->PrepLC Purity Purity Check (>95% via UPLC) PrepLC->Purity MS HR-MS/MS (Sequence) Purity->MS Marfey Marfey's Analysis (Chirality) Purity->Marfey NMR 2D NMR (NOESY) (Conformation) Purity->NMR MS->Marfey Ambiguous Stereocenters

Figure 2: The integrated workflow from crude extract to fully characterized macrocyclic entity.

References

  • Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets. Chemical Communications, 50(36), 4612-4629. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247. Link

  • Driggers, E. M., et al. (2008). The exploration of macrocycles for drug discovery — an underexploited structural class. Nature Reviews Drug Discovery, 7(7), 608-624. Link

  • Vinogradov, A. A., et al. (2019). Cell-Permeable Cyclic Peptides: The Road to Oral Bioavailability. Journal of Medicinal Chemistry, 62(6), 2815–2817. Link

  • Walsh, C. T., et al. (2004). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Science, 303(5665), 1805-1810. Link

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Amino-1-carboxycyclooctane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1-amino-1-carboxycyclooctane derivatives, a class of cyclic amino acids with significant potential in medicinal chemistry. By exploring their synthesis, conformational intricacies, and key physicochemical parameters, this document aims to equip researchers with the foundational knowledge necessary for the rational design and development of novel therapeutics based on this unique scaffold.

Introduction: The Significance of Cyclic Amino Acids in Drug Discovery

Cyclic amino acids are invaluable tools in modern medicinal chemistry, offering a strategy to introduce conformational constraints into peptides and small molecules. This structural rigidity can lead to enhanced metabolic stability, improved receptor-binding affinity and selectivity, and favorable pharmacokinetic profiles.[1][2] Among the various carbocyclic amino acids, those based on the cyclooctane ring present a unique set of properties owing to the inherent conformational flexibility and complexity of the eight-membered ring system. This guide focuses on 1-amino-1-carboxycyclooctane and its derivatives, exploring the interplay between their structure and function.

Synthesis of 1-Amino-1-carboxycyclooctane Derivatives

The synthesis of 1-amino-1-carboxycyclooctane and its derivatives often starts from commercially available cyclooctane precursors. A common strategy involves the Strecker or Bucherer-Bergs reactions on cyclooctanone to introduce the amino and carboxyl functionalities. However, for the synthesis of more complex, substituted derivatives, multi-step synthetic routes are often required.

One illustrative example is the synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivative, which begins with the cycloaddition of chlorosulfonyl isocyanate to cis,cis-1,3-cyclooctadiene to form a β-lactam intermediate.[3][4] Subsequent ring-opening, protection of the amine, and stereoselective dihydroxylation of the double bond lead to the desired functionalized cyclooctane ring.[3][4] The reaction sequence highlights the importance of controlling stereochemistry throughout the synthesis to obtain specific isomers.

The following diagram illustrates a generalized synthetic workflow for producing functionalized 1-amino-1-carboxycyclooctane derivatives, starting from a suitable cyclooctene precursor.

G cluster_start Starting Material cluster_functionalization Ring Functionalization cluster_amino_acid_synthesis Amino Acid Moiety Introduction cluster_protection_deprotection Protecting Group Chemistry cluster_final_product Final Product Cyclooctene Substituted Cyclooctene Epoxidation Epoxidation Cyclooctene->Epoxidation m-CPBA Dihydroxylation Dihydroxylation Cyclooctene->Dihydroxylation OsO4, NMO RingOpening Ring Opening with Azide Epoxidation->RingOpening NaN3 Dihydroxylation->RingOpening Alternative route Reduction Azide Reduction to Amine RingOpening->Reduction H2, Pd/C Carboxylation Carboxylation Reduction->Carboxylation e.g., Strecker synthesis variant Protection N- and C-terminus Protection Carboxylation->Protection Boc2O, BnOH Deprotection Final Deprotection Protection->Deprotection TFA or H2, Pd/C FinalProduct Functionalized 1-Amino-1-carboxycyclooctane Derivative Deprotection->FinalProduct G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_information Derived Information Synthesis Synthesis of Derivatives XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Computational Computational Modeling Synthesis->Computational SolidState Solid-State Conformation XRay->SolidState Provides precise 3D structure SolutionState Solution-State Conformation NMR->SolutionState Reveals dynamic conformational equilibrium EnergyProfile Conformational Energy Profile Computational->EnergyProfile Predicts relative stabilities of conformers SolidState->SolutionState SolutionState->EnergyProfile

Sources

Unveiling the Bio-Potential of Methyl 1-amino-1-cyclooctanecarboxylate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of Cyclic Amino Acid Esters

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Cyclic amino acid esters represent a compelling, yet underexplored, class of compounds. Their constrained conformations can lead to enhanced receptor selectivity and improved metabolic stability compared to their linear counterparts. This guide focuses on a specific, yet largely uncharacterized molecule: Methyl 1-amino-1-cyclooctanecarboxylate. The absence of extensive research on this compound presents a unique opportunity for discovery. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to investigating its potential biological activities. By leveraging insights from structurally related compounds, we will establish a robust framework for its synthesis, characterization, and preclinical evaluation.

Introduction to Methyl 1-amino-1-cyclooctanecarboxylate: Structure and Hypothesized Activities

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic amino acid ester. Its structure, featuring a cyclooctane ring, confers significant conformational rigidity. This unique three-dimensional arrangement is hypothesized to be a key determinant of its biological activity, potentially allowing for specific interactions with biological targets that are not achievable with more flexible molecules.

Based on the biological activities reported for other cyclic amino acid derivatives and amino acid esters, we can postulate several potential avenues of investigation for Methyl 1-amino-1-cyclooctanecarboxylate. These include, but are not limited to:

  • Antimicrobial and Antifungal Activity: Amino acid esters have demonstrated a range of antimicrobial and antifungal properties.[1][2][3] The lipophilic nature of the cyclooctane ring may facilitate passage through microbial cell membranes.

  • Neurological Activity: Certain cyclic amino acid analogs have been shown to possess anticonvulsant and NMDA receptor antagonist activity.[4][5] The constrained nature of the cyclooctane ring might favor binding to specific receptor subtypes within the central nervous system.

  • Enzyme Inhibition: The ability of amino acid esters to inhibit enzymes such as lipase and α-glycosidase has been documented.[1]

  • Plant Growth Regulation: Analogs of amino acids, such as methyl 1-aminocyclopropanecarboxylate, have been identified as plant growth regulators.[6]

The following sections will detail the experimental workflows to explore these hypothesized activities.

Synthesis and Characterization

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Cyclooctanone BuchererBergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->BuchererBergs Hydantoin Cyclooctane Spiro-5-Hydantoin BuchererBergs->Hydantoin Hydrolysis Acid or Base Hydrolysis Hydantoin->Hydrolysis AminoAcid 1-Aminocyclooctanecarboxylic Acid Hydrolysis->AminoAcid Esterification Esterification (Methanol, Acid Catalyst) AminoAcid->Esterification Product Methyl 1-amino-1-cyclooctanecarboxylate Esterification->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A proposed synthetic route for Methyl 1-amino-1-cyclooctanecarboxylate.

Protocol 1: Synthesis and Characterization

  • Bucherer-Bergs Reaction: React cyclooctanone with potassium cyanide and ammonium carbonate to form the corresponding hydantoin.

  • Hydrolysis: Hydrolyze the hydantoin intermediate using a strong acid or base to yield 1-aminocyclooctanecarboxylic acid.

  • Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).

  • Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and purity of Methyl 1-amino-1-cyclooctanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Biological Activity Screening

A tiered approach to in vitro screening will efficiently assess the broad biological potential of the synthesized compound.

Antimicrobial and Antifungal Activity

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This method will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1][9]

  • Serial Dilution: Perform a two-fold serial dilution of Methyl 1-amino-1-cyclooctanecarboxylate in a suitable growth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

DOT Diagram: Antimicrobial Screening Workflow

Antimicrobial_Screening Compound Test Compound (Methyl 1-amino-1-cyclooctanecarboxylate) SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculation Inoculation with Bacterial/Fungal Strains SerialDilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Readout Visual Assessment of Growth Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity and Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells and can be used to determine the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.[10]

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 1-amino-1-cyclooctanecarboxylate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Hypothetical Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
HeLa 1085>100
5060
10045
MCF-7 1090>100
5075
10065
HEK293 1098>100
5095
10092
Enzyme Inhibitory Activity

Protocol 4: α-Glycosidase Inhibition Assay

This assay is relevant for screening potential anti-diabetic agents.

  • Enzyme and Substrate Preparation: Prepare solutions of α-glycosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Pre-incubate the enzyme with various concentrations of Methyl 1-amino-1-cyclooctanecarboxylate.

  • Reaction Initiation: Add the pNPG substrate to start the reaction.

  • Reaction Termination: Stop the reaction after a defined time with a suitable reagent (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • IC50 Calculation: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

In Vivo Biological Activity Assessment

Should the in vitro screening reveal promising activity, subsequent in vivo studies in animal models are warranted.

Antimicrobial Efficacy in a Murine Infection Model

Protocol 5: Murine Peritonitis Model

This model can be used to evaluate the in vivo efficacy of the compound against a bacterial infection.[11]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce peritonitis by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

  • Treatment: Administer Methyl 1-amino-1-cyclooctanecarboxylate at various doses via a suitable route (e.g., intraperitoneal or intravenous) at specific time points post-infection.

  • Monitoring: Monitor the survival rate of the mice over a period of several days.

  • Bacterial Load Determination: At a specific time point, euthanize a subset of mice from each group and determine the bacterial load in the peritoneal fluid and other organs.

DOT Diagram: In Vivo Antimicrobial Efficacy Workflow

InVivo_Antimicrobial AnimalModel Select Murine Model Infection Induce Bacterial Peritonitis AnimalModel->Infection Grouping Divide into Control and Treatment Groups Infection->Grouping Treatment Administer Test Compound at Various Doses Grouping->Treatment Monitoring Monitor Survival Rates Treatment->Monitoring BacterialLoad Determine Bacterial Load in Tissues Treatment->BacterialLoad Efficacy Evaluate In Vivo Efficacy Monitoring->Efficacy BacterialLoad->Efficacy

Caption: Workflow for assessing in vivo antimicrobial efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of Methyl 1-amino-1-cyclooctanecarboxylate. The proposed experimental workflows are based on established methodologies and insights gained from structurally related compounds. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, lead optimization, and further preclinical development. The exploration of this novel chemical entity holds the potential to uncover new therapeutic leads with unique pharmacological profiles.

References

  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. (n.d.). An-Najah Repository. Retrieved from [Link]

  • Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. (2020). ResearchGate. Retrieved from [Link]

  • Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. (2023). MDPI. Retrieved from [Link]

  • Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. (2022). DergiPark. Retrieved from [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). ScienceDirect. Retrieved from [Link]

  • Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methyl 1-amino-1-cyclopentanecarboxylate, HCl. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate. Retrieved from [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. (2022). Beilstein Journals. Retrieved from [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). PMC. Retrieved from [Link]

  • Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. (2023). ChemRxiv. Retrieved from [Link]

  • β-Aminocarbonyl Compounds: Chemistry and Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1991). PubMed. Retrieved from [Link]

  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • Anticonvulsant activity of cyclopentano amino acids. (1980). PubMed. Retrieved from [Link]

Sources

Solubility and stability of "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-amino-1-cyclooctanecarboxylate

Introduction

Methyl 1-amino-1-cyclooctanecarboxylate (MACC) is a non-proteinogenic amino acid ester incorporating a cyclooctyl scaffold. Such cyclic amino acid derivatives are of significant interest in medicinal chemistry and drug development as conformational constraints imposed by the ring can lead to enhanced receptor affinity, metabolic stability, and improved pharmacokinetic profiles. As a synthetic building block or a potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application. These properties govern critical aspects ranging from reaction kinetics and purification to formulation design, storage conditions, and in vivo performance.

This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of Methyl 1-amino-1-cyclooctanecarboxylate. In the absence of extensive public data for this specific molecule, this document serves as a predictive framework and a methodological guide for researchers. It synthesizes established chemical principles of analogous structures to forecast its behavior and provides detailed, field-proven protocols for empirical validation. The causality behind each experimental choice is explained to empower researchers to not only execute the methods but also to interpret the results with confidence.

Predicted Physicochemical and Solubility Profile

The structure of MACC, featuring a lipophilic cyclooctane ring, a basic amino group, and a hydrolyzable methyl ester, dictates its physicochemical behavior. These functional groups determine its interactions with various solvents and its susceptibility to degradation.

Core Physicochemical Properties (Predicted)

PropertyValueRationale / Comment
Molecular Formula C₁₀H₁₉NO₂Derived from chemical structure.
Molecular Weight 185.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule amino acid derivatives.[1]
pKa (Amine) ~9-10Predicted based on typical secondary amine pKa values. This is a critical parameter influencing solubility.
logP ~2.5 - 3.5Estimated based on the large non-polar cyclooctane ring, offset by the polar amine and ester groups.

Predicted Solubility Characteristics

The solubility of MACC is a direct function of the solvent's polarity and the pH of the medium. The presence of both a hydrogen bond donor (amine) and acceptors (amine, ester carbonyl) suggests a nuanced solubility profile.

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Aqueous Water, pH 7 BufferLow to Sparingly SolubleThe large, hydrophobic cyclooctane ring will limit solubility in neutral water. The molecule exists primarily as a zwitterion or neutral species.[2]
Aqueous Acid 0.1 M HCl (pH 1)Highly SolubleAt low pH, the amino group is protonated to form a hydrochloride salt (R-NH₃⁺Cl⁻), which is ionic and readily solvated by water, dramatically increasing solubility.[2]
Aqueous Base 0.1 M NaOH (pH 13)Very Low / InsolubleIn basic conditions, the molecule is in its neutral, free base form. Solubility is minimal, and rapid hydrolysis of the ester is expected.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate the molecule without the risk of proton exchange, interacting with the polar functional groups.[3]
Polar Protic Methanol, EthanolSolubleThese solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility is generally expected to decrease with decreasing alcohol polarity (Methanol > Ethanol).[2]
Non-Polar Hexane, TolueneInsolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.[1]

Anticipated Chemical Stability and Degradation Pathways

The primary routes of degradation for MACC are anticipated to be hydrolysis of the methyl ester and, to a lesser extent, thermal decomposition.

  • Hydrolytic Degradation : This is the most significant stability concern. The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 1-amino-1-cyclooctanecarboxylic acid and methanol. The reaction rate is pH-dependent and typically follows a U-shaped curve, being slowest at a mildly acidic pH (around pH 3-5) and accelerating significantly in strongly acidic or alkaline environments. Base-catalyzed hydrolysis (saponification) is generally much faster than acid-catalyzed hydrolysis.[4]

  • Thermal Degradation : At elevated temperatures, amino acids and their esters can undergo complex degradation reactions, including deamination (loss of the amino group) and decarboxylation (loss of the carboxylate group as CO₂).[5] The cyclooctane ring itself is thermally robust.

  • Photostability : While the core structure lacks significant chromophores for absorbing UV-Vis light, photostability should be empirically confirmed as impurities or interactions with excipients could sensitize the molecule to photodegradation.[6][7] Standard protocols, such as those outlined by the International Council for Harmonisation (ICH), provide a robust framework for assessment.

Logical Workflow for Solubility and Stability Assessment

A systematic approach is crucial for efficiently and accurately characterizing a new chemical entity. The following workflow outlines a logical sequence of experiments, from initial method development to comprehensive stability profiling.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Stability Profiling A Compound Acquisition & Purity Check (e.g., NMR, LC-MS) B Develop Stability-Indicating HPLC-UV/MS Method A->B Prerequisite C Kinetic Solubility Screen (e.g., Turbidimetric) B->C Method Ready F Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->F Method Ready D Equilibrium Solubility (Shake-Flask Method) C->D Informs solvent choice E pH-Solubility Profile D->E Quantitative data I Comprehensive Characterization Report E->I G Identify Major Degradants (LC-MS/MS) F->G H Determine Degradation Kinetics (Plot % Remaining vs. Time) G->H H->I

Caption: Logical workflow for the systematic characterization of MACC.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing the necessary detail for robust and reproducible execution.

Protocol 1: Development of a Stability-Indicating HPLC-MS Method

Rationale: A validated, stability-indicating method is the cornerstone of all quantitative analysis. It must be able to resolve the parent compound (MACC) from its potential degradation products and any process impurities, ensuring that the measured decrease in the parent peak is accurate.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Screen a gradient of a weak acid in water (e.g., 0.1% formic acid, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).

    • Causality: Formic acid is used to ensure the amino group is protonated, leading to better peak shape and retention time consistency on a C18 column.

  • MS Detection Setup:

    • Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the [M+H]⁺ ion for MACC (expected m/z 186.15).

    • Identify the [M+H]⁺ ion for the primary hydrolytic degradant, 1-amino-1-cyclooctanecarboxylic acid (expected m/z 172.13).

    • Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of both parent and degradant.[8][9]

  • Forced Degradation for Method Validation:

    • Generate degradation samples by subjecting MACC to harsh conditions (e.g., 1 M HCl at 60°C, 1 M NaOH at RT, 3% H₂O₂ at RT).

    • Inject these stressed samples into the HPLC system.

    • Trustworthiness: The method is considered "stability-indicating" if the MACC peak is spectrally pure (as determined by a photodiode array detector or MS) and well-resolved from all degradation peaks.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the equilibrium solubility of a compound. It measures the maximum amount of a substance that can dissolve in a solvent at a specific temperature.

Methodology:

  • Preparation:

    • Add an excess amount of solid MACC to several glass vials (e.g., 10 mg per 1 mL of solvent). Ensure enough solid remains undissolved to confirm saturation.

    • Add the selected solvents (e.g., water, pH 4.0 buffer, pH 7.4 buffer, methanol) to the vials.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) should be run to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

    • Causality: 24-72 hours is typically required for slow-dissolving crystalline solids to reach true thermodynamic equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved solid.

    • Causality: Filtration is a critical step. Failure to remove microscopic particles will lead to a gross overestimation of solubility.

    • Dilute the filtrate with the mobile phase and quantify the concentration of MACC using the previously developed stability-indicating HPLC method against a calibration curve.

Protocol 3: Forced Degradation Study

Rationale: Forced degradation, or stress testing, is used to identify the likely degradation products and pathways of a molecule. This information is crucial for developing stable formulations and defining appropriate storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of MACC in a suitable solvent (e.g., acetonitrile or water, depending on solubility) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, set up a test vial and a control vial (stored at 5°C in the dark).

    • Acid Hydrolysis: Dilute stock solution with 0.1 M and 1 M HCl. Store at 60°C.

    • Base Hydrolysis: Dilute stock solution with 0.1 M and 1 M NaOH. Store at room temperature (reactions are typically fast).

    • Neutral Hydrolysis: Dilute stock solution with purified water. Store at 60°C.

    • Oxidation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Stress: Store the solid compound and the solution at 60°C in the dark.

    • Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Time Points and Analysis:

    • Pull samples at predetermined time points (e.g., 0, 2, 8, 24, 72 hours). The exact timing may need to be adjusted based on the lability of the compound.

    • Immediately quench the reactions if necessary (e.g., neutralize acid/base samples).

    • Analyze all samples by the stability-indicating HPLC-MS method.

    • Trustworthiness: The inclusion of control samples is essential to differentiate degradation due to the stress condition from inherent instability in the solution.

  • Data Reporting:

    • Calculate the percentage of MACC remaining at each time point.

    • Identify and quantify major degradation products (as a percentage of the initial parent peak area).

    • A mass balance calculation (Parent % + Degradant %) should be performed; a value between 95-105% indicates a good quality analysis.

References

  • Vertex AI Search. (2024). 1-Aminocyclopentanecarboxylic acid - Solubility of Things.
  • Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Royal Society of Chemistry.
  • Mishra, R., et al. (2021). Synthesis and Photostability of Cyclooctatetraene-Substituted Free Base Porphyrins. Semantic Scholar.
  • Gao, Y., et al. (2025). Degradation pathways of amino acids during thermal utilization of biomass: a review.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Retrieved from [Link]

  • ResearchGate. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

Sources

Methodological & Application

"Methyl 1-amino-1-cyclooctanecarboxylate" incorporation into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Incorporation of Methyl 1-amino-1-cyclooctanecarboxylate into Synthetic Peptides

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation.[1] A proven strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids that introduce structural rigidity.[1][2] Among these, α,α-disubstituted cyclic amino acids, such as Methyl 1-amino-1-cyclooctanecarboxylate, are of significant interest. The cyclooctyl ring imposes a severe conformational constraint on the peptide backbone, which can lock the peptide into a bioactive conformation, enhance binding affinity to targets, and improve metabolic stability by shielding amide bonds from proteolytic enzymes.[3][4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of Methyl 1-amino-1-cyclooctanecarboxylate into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the specific challenges posed by its steric bulk and provide detailed, field-tested protocols and troubleshooting strategies to ensure successful synthesis.

Physicochemical Properties of Cyclic Amino Acid Methyl Esters

While specific experimental data for Methyl 1-amino-1-cyclooctanecarboxylate is not widely published, we can infer its properties by comparing it with analogous, commercially available cyclic amino acid derivatives. The primary challenge during synthesis arises from the steric hindrance imposed by the α,α-disubstituted nature of the residue.

PropertyMethyl 1-aminocyclopropanecarboxylate[5]Methyl 1-aminocyclobutane-1-carboxylate[6]Methyl 1-amino-1-cyclopentanecarboxylate[7][8]Methyl 1-aminocyclohexane-1-carboxylate[9]Methyl 1-amino-1-cyclooctanecarboxylate
Molecular Formula C₅H₉NO₂C₆H₁₁NO₂C₇H₁₃NO₂C₈H₁₅NO₂C₁₀H₁₉NO₂
Molecular Weight 115.13 g/mol 129.16 g/mol 143.18 g/mol 157.21 g/mol 185.26 g/mol
Structure 3-membered ring4-membered ring5-membered ring6-membered ring8-membered ring
Key Synthetic Challenge Ring StrainRing StrainSteric HindranceSignificant Steric HindranceHigh Steric Hindrance

Core Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The standard and most reliable method for incorporating this amino acid is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[10][11] This approach involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[12] The key to success lies in optimizing the coupling step to overcome the significant steric hindrance of the cyclooctane ring.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Bead Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-Xaa-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[13]

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).

  • Target Amino Acid: Fmoc-1-amino-1-cyclooctanecarboxylic acid (must be Fmoc-protected on the alpha-amino group).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[14]

  • Coupling Reagents (Choose one):

    • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Highly recommended for hindered couplings.[15][16]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another robust choice for overcoming steric challenges.[15]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]

Step-by-Step Methodology

Step 2.1: Resin Preparation

  • Place 0.1 mmol of resin in a suitable reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Drain the solvent.

Step 2.2: Standard Amino Acid Coupling (Prior to the Target Residue)

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the incoming Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin test). A negative result (clear/yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat this cycle for each amino acid until you reach the position for Methyl 1-amino-1-cyclooctanecarboxylate.

Step 2.3: Incorporation of Methyl 1-amino-1-cyclooctanecarboxylate (The Critical Step)

  • Fmoc Deprotection: Perform the deprotection of the N-terminal amine on the growing peptide chain as described in Step 2.2.1.

  • Washing: Complete a thorough DMF wash (Step 2.2.2).

  • Coupling the Hindered Residue:

    • Rationale: Due to extreme steric hindrance, a standard coupling protocol is likely to fail. A more robust activation and longer reaction time are necessary. Using a powerful uronium salt like HATU is critical as it forms a highly reactive OAt-active ester that can overcome the steric barrier.[15][16]

    • In a separate vial, dissolve Fmoc-1-amino-1-cyclooctanecarboxylic acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq) to the vial and allow to pre-activate for 5 minutes.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate for a minimum of 4 hours at room temperature. Alternatively, microwave-assisted heating (e.g., 20 minutes at 75°C) can dramatically improve efficiency for such difficult couplings.[17]

  • Monitoring and Potential Double Coupling:

    • Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

    • If incomplete: Drain the vessel and repeat the entire coupling step (Step 2.3.3) with a fresh solution of activated amino acid ("double coupling").[18]

  • Capping (Optional but Recommended): If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. Acetylate using a solution of Acetic Anhydride/DIPEA/DMF.

  • Washing: Wash the resin thoroughly with DMF (5 times).

Step 2.4: Synthesis Continuation and Final Cleavage

  • Continue peptide elongation using the standard protocol (Step 2.2) until the full sequence is assembled.

  • Perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours.

  • Filter to separate the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Step 2.5: Analysis and Purification

  • Analyze the crude peptide using reverse-phase HPLC (RP-HPLC) to assess purity.

  • Confirm the identity and successful incorporation of the cyclooctyl residue by mass spectrometry (LC-MS or MALDI-TOF), checking for the expected molecular weight.

  • Purify the peptide to the desired level using preparative RP-HPLC.

Troubleshooting Common Issues

The primary failure mode when working with this amino acid is incomplete coupling. The following guide provides a logical approach to diagnosing and solving this issue.

Troubleshooting Start Problem: Incomplete Coupling (Positive Kaiser Test) Cause1 Primary Cause: Severe Steric Hindrance Start->Cause1 Cause2 Secondary Cause: Poor Reagent Quality Start->Cause2 Solution1 Solution 1: Enhance Coupling - Use HATU or HCTU - Increase Equivalents (5 eq) - Extend Time (4-12h) Cause1->Solution1 Solution4 Solution 4: Verify Reagents - Use fresh, high-purity coupling reagents and solvents Cause2->Solution4 Solution2 Solution 2: Double Couple - Repeat the coupling step with fresh reagents Solution1->Solution2 If still incomplete Solution3 Solution 3: Increase Energy - Use Microwave Synthesis (e.g., 75-90°C for 20-30 min) Solution2->Solution3 If still incomplete End Successful Coupling Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

Conclusion

The incorporation of sterically demanding residues like Methyl 1-amino-1-cyclooctanecarboxylate is a challenging yet highly rewarding endeavor in peptide synthesis. While it requires deviation from standard protocols, success is achievable through the strategic selection of powerful coupling reagents, optimization of reaction conditions, and diligent monitoring of reaction completion. The conformational constraints imparted by this unique amino acid can significantly enhance the pharmacological properties of synthetic peptides, making it a valuable tool for the development of next-generation peptide therapeutics.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag. [Link]

  • CD Formulation. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (2008). Methods for the synthesis of cyclic peptides.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11513856, Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11494220, Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735309, Methyl 1-aminocyclopropanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22645079, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Estévez, J. C., et al. (2022). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67. [Link]

  • Moody, P., & Powner, M. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(34), 14440-14444. [Link]

Sources

Solid-phase peptide synthesis (SPPS) with constrained cyclooctane amino acids

Overcoming Steric Barriers: Solid-Phase Synthesis of Peptides Containing Constrained Cyclooctane Amino Acids ( )[1]

Abstract & Introduction

The incorporation of sterically constrained non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. Among these, 1-aminocyclooctane-1-carboxylic acid (


)





However, the very steric bulk that stabilizes these conformations renders

This Application Note provides a field-proven, high-fidelity protocol for incorporating

aminium/uronium salts (HATU)acid fluorides (TFFH)microwave energy

Chemical Basis of the Challenge

Understanding the failure modes of standard SPPS is prerequisite to success with

  • Steric Shielding: The cyclooctyl ring creates a "conical" steric shield around the

    
    -carbon. Standard reagents (HBTU/DIC) often fail to generate an active ester accessible enough for the incoming amine, or the amine of the resin-bound 
    
    
    is too sterically crowded to attack an incoming activated amino acid.
  • Aib Analogy:

    
     behaves similarly to 
    
    
    -aminoisobutyric acid (Aib) but with higher hydrophobicity and steric demand. Protocols effective for Aib are the baseline for
    
    
    .
  • Aggregation: The hydrophobicity of the cyclooctane ring promotes inter-chain aggregation on the resin, leading to "deletion sequences" where coupling fails mid-synthesis.

Critical Protocol 1: Resin Selection & Preparation

Objective: Minimize inter-chain aggregation to maintain solvation of the growing peptide terminus.

ParameterRecommendationRationale
Resin Type ChemMatrix® (PEG-PS) or Tentagel Polyethylene glycol (PEG) matrices swell better in polar solvents (DMF/NMP) and reduce hydrophobic collapse compared to standard Polystyrene (PS).
Loading Low (0.2 – 0.3 mmol/g) High loading (>0.5 mmol/g) increases chain proximity, encouraging aggregation. Low loading ensures steric freedom.
Linker Rink Amide or 2-Chlorotrityl Rink Amide is standard for C-term amides. 2-Cl-Trt is excellent for C-term acids and prevents diketopiperazine formation if

is at the C-terminus.

Preparation Steps:

  • Weigh resin corresponding to 0.1 mmol scale.[1]

  • Swell in DCM for 20 minutes (crucial for bead expansion).

  • Wash 3x with DMF.[2]

Critical Protocol 2: Activation & Coupling Strategies

This section details two distinct methods. Method A is the primary recommendation using modern uronium reagents. Method B is the "Nuclear Option" using Acid Fluorides, reserved for cases where Method A fails (e.g., coupling two contiguous

Method A: Microwave-Assisted HATU/HOAt (Primary)

Mechanism: HATU generates the highly reactive aza-benzotriazole active ester. HOAt is added to further accelerate the reaction and suppress racemization of neighboring chiral residues (though

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for difficult sequences.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Protocol:

  • Dissolve: 4.0 equivalents (eq) of Fmoc-

    
    -OH and 3.8 eq of HATU in minimal DMF (approx. 0.2 M concentration).
    
  • Activate: Add 8.0 eq of DIEA. Do not pre-activate for >2 minutes to avoid guanidinylation of the amine.

  • Coupling (Microwave):

    • Temperature: 75°C

    • Power: 30–50 W (Dynamic)

    • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Wash: DMF (4x), DCM (2x), DMF (2x).

Method B: Acid Fluoride via TFFH (The "Nuclear Option")

Mechanism: TFFH converts the carboxylic acid into an amino acid fluoride. Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than bulky OBt/OAt esters.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]

  • Base: DIEA[3][4]

Protocol:

  • Dissolve: 4.0 eq Fmoc-

    
    -OH and 4.0 eq TFFH in dry DMF.
    
  • Activate: Add 8.0 eq DIEA.

  • Coupling:

    • Temperature: 75°C (Microwave) or 50°C (Conventional heating for 2 hours).

    • Time: 20 minutes (MW) or 2 hours (Conventional).

  • Note: This method is exceptionally potent for coupling onto an N-terminal

    
     residue.
    

Visualization: Decision Logic for Constrained Residues

The following diagram illustrates the decision process for selecting the correct coupling chemistry based on the sequence difficulty.

CouplingLogicStartNext Residue: Ac8cCheckPrevIs Previous ResidueSterically Hindered?(e.g., Aib, Ac8c, N-Me)Start->CheckPrevStandardMethod A: HATU/HOAtMicrowave 75°C(Double Couple)CheckPrev->StandardNo (Standard AA)AdvancedMethod B: Acid Fluoride (TFFH)Microwave 75°C(High Reactivity)CheckPrev->AdvancedYes (Difficult Junction)QCKaiser/Chloranil TestStandard->QCAdvanced->QCSuccessProceed to DeprotectionQC->SuccessNegative (No free amine)FailRecouple with Method Bor Acetylate (Cap)QC->FailPositive (Free amine)

Figure 1: Decision tree for selecting coupling strategies based on steric demand.

Critical Protocol 3: Deprotection & Cleavage[5][6]

Fmoc Removal: The bulky

  • Standard: 20% Piperidine in DMF.[1]

  • Modified: 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Condition: 2 x 5 minutes (Microwave, 75°C) or 2 x 15 minutes (Room Temp).

  • Warning: DBU is aggressive and can cause aspartimide formation if Asp/Asn are present. Use with caution.

Cleavage:

  • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitation: Use cold diethyl ether . If the peptide is extremely hydrophobic (due to multiple

    
    ), it may not precipitate well. In this case, evaporate the TFA under nitrogen flow first, then add ether, or purify the crude oil directly.
    

Workflow Summary

The following diagram outlines the complete cycle for a single

SPPS_CycleResinPeptide-ResinDeprotectFmoc Removal(20% Pip + 0.1M DBU)Resin->DeprotectWash1Wash (DMF)Deprotect->Wash1CoupleCoupling(Fmoc-Ac8c-OH + HATU)75°C MWWash1->CoupleWash2Wash (DMF/DCM)Couple->Wash2CheckQC TestWash2->CheckCheck->ResinPass (Next Cycle)Check->CoupleFail (Recouple w/ TFFH)

Figure 2: Optimized SPPS cycle for constrained cyclooctane amino acids.

References

  • Crisma, M., et al. (1999). "Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine."[5] Biopolymers, 50(1), 1-20. Link

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation."[1][2][3][6][7][8][9] Methods in Enzymology, 289, 104-126. (Establishes HATU/HOAt superiority for hindered systems).

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis." Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[10] Application Note. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link

Application Note: Protecting Group Strategies for Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic α-amino acid ester, a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, constrained peptides, and other pharmacologically active compounds. The presence of two reactive functional groups—a primary amine and a methyl ester—necessitates a robust protecting group strategy to ensure chemoselectivity during multi-step syntheses. This guide provides an in-depth analysis of common protecting group strategies, focusing on orthogonal approaches that allow for the selective manipulation of the amine and carboxyl functionalities.

The core principle of a successful protecting group strategy is the ability to mask a reactive group, perform a transformation elsewhere in the molecule, and then remove the protecting group under conditions that do not affect other parts of the molecule.[1] For a molecule like Methyl 1-amino-1-cyclooctanecarboxylate, this is crucial for sequential reactions such as peptide coupling or modifications of the cyclooctane ring.

Protecting the Amino Group

The primary amine of Methyl 1-amino-1-cyclooctanecarboxylate is nucleophilic and basic, requiring protection to prevent unwanted side reactions during subsequent synthetic steps, particularly those involving electrophilic reagents.[2] The most common and effective protecting groups for amines are carbamates, such as the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[2]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[3] Its steric bulk effectively reduces the nucleophilicity of the amine.

Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.[3][4] The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[4]

Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][5] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[6][7]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[8] It is stable under a wide range of conditions but can be removed by catalytic hydrogenolysis.[8][9]

Installation: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[8][9]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[9][10] This mild method cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[9] Transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.[9] While stable to most acidic conditions, harsh acids like HBr in acetic acid can also cleave the Cbz group.[10]

The Methyl Ester as a Carboxyl Protecting Group

The methyl ester in the starting material already serves as a protecting group for the carboxylic acid functionality. Esters are one of the most common ways to protect carboxylic acids.[1] The methyl ester is stable to the conditions used for both Boc and Cbz protection, as well as the acidic deprotection of the Boc group and the hydrogenolysis of the Cbz group.

However, if the synthetic route requires access to the free carboxylic acid for reactions like amide bond formation, the methyl ester can be selectively removed.

Saponification: The most common method for hydrolyzing a methyl ester is saponification, which involves treatment with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent.[11] This reaction proceeds through a nucleophilic acyl substitution mechanism.[11] It is important to note that N-methylation can reduce the rate of saponification.[12]

Orthogonal Protecting Group Strategies

Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others by using distinct chemical conditions.[13][14][15] This is a cornerstone of complex molecule synthesis.[1][14] For Methyl 1-amino-1-cyclooctanecarboxylate, an orthogonal strategy allows for independent manipulation of the amino and carboxyl groups.

A classic orthogonal pairing is the acid-labile Boc group for the amine and a base-labile methyl ester for the carboxyl group.[16] This allows for the selective deprotection of either group without affecting the other. For example, the Boc group can be removed with TFA, leaving the methyl ester intact. Conversely, the methyl ester can be saponified with NaOH, leaving the Boc group untouched.[17]

The Cbz group also offers excellent orthogonality. It is stable to the acidic conditions used to remove a Boc group and the basic conditions used for saponification.[18] Its removal via hydrogenolysis provides a third, distinct deprotection condition.[2]

The following diagram illustrates the orthogonal relationship between Boc, Cbz, and the methyl ester.

Caption: Orthogonal protection and deprotection pathways.

Data Presentation

Protecting GroupTarget FunctionalityReagents for ProtectionConditions for DeprotectionStability
Boc AmineBoc₂O, TEA, DCMTFA in DCM; or HCl in DioxaneStable to base and hydrogenolysis[17]
Cbz AmineCbz-Cl, NaHCO₃, H₂O/DioxaneH₂, Pd/C, MeOH; or HBr/AcOHStable to mild acid and base[18]
Methyl Ester Carboxylic Acid(Present in starting material)NaOH or LiOH in H₂O/MeOHStable to acid and hydrogenolysis

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl 1-amino-1-cyclooctanecarboxylate

This protocol describes the protection of the primary amine with a Boc group.[4]

Workflow Diagram:

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection cluster_workup Workup & Isolation prep1 Dissolve amine in THF prep2 Add Triethylamine (TEA) prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add Boc₂O react1->react2 react3 Stir at 0°C to RT react2->react3 workup1 Remove THF react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4

Caption: Workflow for N-Boc protection.

Materials:

  • Methyl 1-amino-1-cyclooctanecarboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 1-amino-1-cyclooctanecarboxylate (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of Methyl 1-amino-1-cyclooctanecarboxylate

This protocol details the protection of the primary amine with a Cbz group.[19]

Materials:

  • Methyl 1-amino-1-cyclooctanecarboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1-amino-1-cyclooctanecarboxylate (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group.[3]

Materials:

  • N-Boc protected Methyl 1-amino-1-cyclooctanecarboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq, or a 25-50% v/v solution in DCM).

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.

  • Once complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Conclusion

The strategic use of protecting groups is essential for the successful synthesis of complex molecules derived from Methyl 1-amino-1-cyclooctanecarboxylate. The Boc and Cbz groups provide robust and reliable protection for the amine functionality, and their distinct deprotection conditions allow for the implementation of powerful orthogonal strategies. A thorough understanding of the stability and lability of these groups, as outlined in this guide, enables researchers and drug development professionals to design and execute efficient and selective synthetic routes.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • In-Review. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Thieme. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.
  • PNAS. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Thieme. (2010, February 6). An Excellent Method for Cbz-protection of Amines.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Protecting group.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • MDPI. (2022, April 27). Molecules | Free Full-Text | Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Suzhou Highfine Biotech. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved from Canadian Science Publishing website.
  • ResearchGate. (2019, November 19). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups.

Sources

Application Notes & Protocols: Mastering the Challenge of Coupling Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge of α,α-Disubstituted Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids offers a powerful tool to enhance the therapeutic properties of peptides. Among these, α,α-disubstituted amino acids, such as the subject of this guide, Methyl 1-amino-1-cyclooctanecarboxylate , and the well-studied α-aminoisobutyric acid (Aib), are of paramount importance.[1][2][3][4] The gem-disubstitution at the α-carbon enforces specific conformational constraints, often inducing helical structures and providing exceptional resistance to enzymatic degradation.[1][2]

However, these beneficial properties come at a synthetic cost. The very steric bulk that confers these advantages poses a significant challenge during peptide bond formation. The nucleophilicity of the amino group is reduced, and the electrophilic carboxyl group is shielded, dramatically slowing down the reaction kinetics of standard coupling procedures.[2][5] Inefficient coupling leads to deletion sequences, low yields, and complex purification profiles, hindering research and development.

This guide provides an in-depth analysis of high-potency coupling reagents and field-proven protocols designed to overcome the steric barriers presented by amino acids like Methyl 1-amino-1-cyclooctanecarboxylate, ensuring high-yield and high-purity synthesis.

The Inadequacy of Standard Reagents

Conventional carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many standard amino acids, are often insufficient for sterically demanding couplings.[5] Their mechanism relies on the formation of an O-acylisourea intermediate, which is often not reactive enough to be efficiently attacked by the hindered amino group of the growing peptide chain. This leads to incomplete reactions and the potential for side reactions.

High-Potency Coupling Reagents: Mechanism and Selection

To drive these difficult couplings to completion, in-situ activating reagents that generate highly reactive ester intermediates are required. These reagents are broadly categorized into aminium/uronium salts and phosphonium salts.[6][7]

Aminium/Uronium Salts: The Gold Standard

These reagents are among the most efficient for hindered couplings.[8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester. The choice of the hydroxylamine-based additive (e.g., HOBt, HOAt, OxymaPure) incorporated into the reagent is critical to its efficacy.

  • HATU & HCTU: Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) and 6-Cl-HOBt, such as HATU and HCTU respectively, generate OAt and O-6-ClBt esters. These esters are significantly more reactive than their HOBt-based counterparts (like HBTU/TBTU) due to the lower pKa of the leaving groups.[6] The pyridine nitrogen in HOAt also provides anchimeric assistance, further accelerating the coupling reaction, making HATU one of the most powerful reagents for difficult couplings.[6]

  • COMU: The Modern, Safer, and Highly Reactive Choice: COMU is a third-generation uronium salt based on OxymaPure (ethyl cyanohydroxyiminoacetate).[9] It offers reactivity comparable or even superior to HATU for hindered couplings.[5][10][11] Its key advantages include:

    • Enhanced Safety: It is based on OxymaPure, which is non-explosive, unlike HOBt and HOAt derivatives.[6][10]

    • High Solubility: COMU is highly soluble in common peptide synthesis solvents.[9][11]

    • Reduced Side Reactions: As a true uronium salt, it exists in a more reactive form and can often be used with a single equivalent of base, minimizing potential side reactions.[11][12]

    • Water-Soluble Byproducts: The byproducts are easily removed during workup, simplifying purification.[6][11]

Phosphonium Salts: A Clean Alternative

Phosphonium salts like PyBOP and PyAOP are also highly effective. They do not form the guanidinium species that aminium salts can, which is a key advantage as this avoids a potential chain-terminating side reaction.[6]

  • PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate): Generates a reactive OBt ester. It is a robust reagent for many difficult couplings.[10]

  • PyAOP (7-Azabenzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, it generates the highly reactive OAt ester and is particularly effective for hindered couplings, including those involving N-methylated amino acids.[12]

Acyl Fluorides: The Ultimate Solution for Extreme Cases

For the most recalcitrant couplings where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[5][10] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate the amino acid fluoride in situ. Acyl fluorides are small and extremely reactive, allowing them to overcome severe steric hindrance.[10]

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent is a critical decision based on a balance of reactivity, cost, safety, and the specific nature of the synthetic challenge.

ReagentActivating GroupRelative ReactivityKey AdvantagesConsiderations
HBTU/TBTU OBt EsterModerateCost-effective, good for routine synthesis.Often insufficient for highly hindered residues; can cause guanidinylation.[5]
PyBOP OBt EsterModerate-HighDoes not cause guanidinylation; clean reactions.[6]Byproduct (HMPA from original BOP) is toxic, though PyBOP avoids this.[10]
HCTU O-6-ClBt EsterHighMore reactive than HBTU.Based on explosive 6-Cl-HOBt.
HATU/PyAOP OAt EsterVery HighAmong the most efficient reagents due to OAt ester reactivity and anchimeric assistance.[5][6]More expensive; based on explosive HOAt.
COMU Oxyma EsterVery HighComparable or superior to HATU; non-explosive; water-soluble byproducts.[5][10][11]Limited stability in pre-prepared solutions for some automated synthesizers.[6]
TFFH Acyl FluorideExtremely HighExcellent for the most sterically demanding couplings (e.g., Aib-Aib).[10]Requires anhydrous conditions; fluorinating agents can be corrosive.

Visualizing the Activation Mechanism

The fundamental difference between aminium/uronium and phosphonium salts lies in the atom to which the hydroxylamine moiety is attached. This dictates the subsequent activation pathway.

G cluster_0 Aminium/Uronium Salt Activation (e.g., HATU, COMU) cluster_1 Phosphonium Salt Activation (e.g., PyBOP, PyAOP) A_Start Fmoc-AA-COOH + Reagent + Base A_Active Highly Reactive O-Acylisourea Intermediate A_Start->A_Active Activation A_Ester Active Ester (OAt or Oxyma) A_Active->A_Ester Rearrangement A_Peptide Peptide Bond Formation (Fmoc-AA-Peptide) A_Ester->A_Peptide Aminolysis P_Start Fmoc-AA-COOH + Reagent + Base P_Ester Active Ester (OBt or OAt) P_Start->P_Ester Direct Esterification P_Peptide Peptide Bond Formation (Fmoc-AA-Peptide) P_Ester->P_Peptide Aminolysis

Caption: General activation pathways for aminium/uronium vs. phosphonium salts.

Protocols for Hindered Amino Acid Coupling

The following protocols are designed for solid-phase peptide synthesis (SPPS) and provide a robust framework for incorporating sterically hindered residues like Methyl 1-amino-1-cyclooctanecarboxylate.

Protocol 1: High-Efficiency Single Coupling with COMU

This protocol is the recommended starting point for most hindered couplings due to COMU's excellent balance of reactivity, safety, and efficiency.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-Methyl 1-amino-1-cyclooctanecarboxylate (4.0 eq)

  • COMU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF or NMP (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-hindered amino acid (4.0 eq) and COMU (3.9 eq) in NMP. Add DIPEA (8.0 eq) to the solution.

    • Rationale: Pre-activating the carboxylic acid for a short period ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Rationale: Extended coupling times are necessary to overcome the high activation energy associated with steric hindrance.[5]

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with NMP (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step or final cleavage.

  • Troubleshooting: If the Kaiser test remains positive, proceed immediately to the Double Coupling Protocol (Protocol 2).

Protocol 2: The Double Coupling Workflow

This is a crucial strategy for particularly difficult couplings where a single coupling fails to go to completion.

G Double Coupling Workflow Start Start: Fmoc-Deprotected Resin Wash1 Wash Resin (NMP/DMF) Start->Wash1 Coupling1 1st Coupling: Perform Protocol 1 (Steps 2-3) (1-2 hours) Wash1->Coupling1 Wash2 Wash Resin (NMP/DMF) Coupling1->Wash2 Monitoring Kaiser Test Wash2->Monitoring Coupling2 2nd Coupling: Repeat Protocol 1 (Steps 2-3) (1-2 hours) Monitoring->Coupling2 Positive Wash3 Final Wash (NMP/DMF, DCM) Monitoring->Wash3 Negative Coupling2->Wash3 End Proceed to Next Cycle Wash3->End

Caption: Workflow for the double coupling of a sterically hindered amino acid.

Procedure:

  • First Coupling: Perform steps 1-3 of Protocol 1.

  • Intermediate Wash: After the first coupling reaction time, filter the resin and wash thoroughly with NMP (3 x 1 min). This removes byproducts and unreacted reagents before the second addition.

  • Second Coupling: Immediately prepare a fresh solution of activated amino acid as described in step 2 of Protocol 1 and add it to the resin. Agitate for an additional 1-2 hours.

    • Rationale: Using a fresh solution of the activated acid for the second coupling ensures a high concentration of the reactive species to drive the reaction to completion on any remaining unreacted sites.

  • Final Wash: Wash the resin as described in step 5 of Protocol 1. A Kaiser test should now be negative.

Protocol 3: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol is reserved for cases of extreme steric hindrance, such as coupling two adjacent α,α-disubstituted amino acids.

Materials:

  • Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH) (1.0 eq)

  • TFFH (0.9 eq)

  • Anhydrous DCM

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Fmoc-deprotected resin-bound peptide

Procedure:

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the Fmoc-hindered amino acid (1.0 eq) in anhydrous DCM. Add TFFH (0.9 eq) and a suitable non-nucleophilic base. Stir the mixture for 15-30 minutes at room temperature to generate the acyl fluoride.

    • Caution: This step must be performed under inert atmosphere (e.g., Argon or Nitrogen) as acyl fluorides are sensitive to moisture.

  • Coupling Reaction: Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours, or potentially overnight. The reaction progress should be monitored carefully.

  • Washing: Once complete, wash the resin thoroughly as described in Protocol 1.

Conclusion and Best Practices

Successfully incorporating sterically hindered amino acids like Methyl 1-amino-1-cyclooctanecarboxylate is a solvable challenge with the right tools and techniques. The key to success lies in moving beyond standard coupling conditions and embracing high-potency reagents.

  • For most applications, COMU represents the optimal choice , offering superior reactivity in a safer, user-friendly format.

  • When encountering difficulties, a double coupling strategy is a reliable and effective method to ensure complete reaction.

  • For the most extreme cases, the formation of acyl fluorides provides a powerful, albeit more technically demanding, solution.

By understanding the mechanisms behind these reagents and applying these robust protocols, researchers can confidently incorporate sterically demanding residues, unlocking new possibilities in peptide design and therapeutic development.

References

  • Royal Society of Chemistry. (n.d.). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Retrieved from [Link]

  • Tuck, S. J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. Retrieved from [Link]

  • Kurioka, S., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (n.d.). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Geri, B., et al. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Efficient coupling reagents for aqueous solid-phase peptide.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Methyl 1-amino-1-cyclooctanecarboxylate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The design of peptidomimetics, molecules that replicate the structure and function of peptides, is a cornerstone of modern drug discovery.[1] A critical strategy in this field is the incorporation of non-canonical amino acids to impart specific conformational constraints, thereby enhancing biological activity, metabolic stability, and receptor selectivity. This guide provides an in-depth exploration of Methyl 1-amino-1-cyclooctanecarboxylate , a unique α,α-disubstituted cyclic amino acid, as a powerful tool for inducing secondary structures such as β-turns and helices in peptide scaffolds. We will detail its synthesis, incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the anticipated conformational and biological implications, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

Native peptides, despite their diverse biological roles, often suffer from significant limitations as therapeutic agents, including poor metabolic stability and conformational flexibility.[1] This flexibility can lead to reduced receptor affinity and off-target effects. Peptidomimetics address these challenges by introducing structural modifications that lock the peptide into its bioactive conformation.[1]

The incorporation of cyclic amino acids, such as 1-aminocycloalkane-1-carboxylic acids (Acn c), is a highly effective strategy for achieving this conformational rigidity.[2] The cyclic nature of these building blocks restricts the torsion angles (φ and ψ) of the peptide backbone, promoting the formation of well-defined secondary structures.[2] While smaller ring systems like 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclobutane-1-carboxylic acid (Ac4c) are known to induce γ- and β-turns, larger rings offer a different set of conformational possibilities.[3][4] The eight-membered ring of 1-amino-1-cyclooctanecarboxylate provides a unique steric profile, making it an intriguing candidate for the design of novel peptide and protein structures.

This document serves as a comprehensive guide to leveraging Methyl 1-amino-1-cyclooctanecarboxylate in peptidomimetic design, from its initial synthesis to its application in creating structurally defined and potentially more potent therapeutic leads.

Synthesis of Methyl 1-amino-1-cyclooctanecarboxylate

The synthesis of α-amino acids that are not naturally occurring is a well-established field of organic chemistry. For α,α-disubstituted cyclic amino acids like 1-amino-1-cyclooctanecarboxylic acid, two classical methods are particularly well-suited: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from the readily available cyclooctanone.

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

  • Formation of the α-amino acid: Synthesis of 1-amino-1-cyclooctanecarboxylic acid from cyclooctanone.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Fmoc-Protection: Installation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group to render the building block suitable for Solid-Phase Peptide Synthesis (SPPS).

Synthesis_Workflow Cyclooctanone Cyclooctanone AminoAcid 1-Amino-1-cyclooctanecarboxylic Acid Cyclooctanone->AminoAcid Strecker or Bucherer-Bergs Synthesis MethylEster Methyl 1-amino-1- cyclooctanecarboxylate AminoAcid->MethylEster Esterification (e.g., SOCl2/MeOH) FmocProtected Fmoc-Protected Amino Acid (SPPS-ready) MethylEster->FmocProtected Fmoc Protection

Figure 1: General synthetic workflow for the preparation of Fmoc-protected Methyl 1-amino-1-cyclooctanecarboxylate.

Protocol 1: Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that produces an α-amino acid from an aldehyde or ketone.[5][6]

Step 1: Formation of the α-aminonitrile

  • To a solution of cyclooctanone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (NH₄Cl, 1.5 equivalents) and potassium cyanide (KCN, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the α-aminonitrile can be isolated by extraction.

Step 2: Hydrolysis of the α-aminonitrile

  • The crude α-aminonitrile is then subjected to acidic hydrolysis. Add a strong acid (e.g., 6M HCl) and heat the mixture under reflux for several hours.

  • After cooling, the resulting 1-amino-1-cyclooctanecarboxylic acid hydrochloride can be isolated by crystallization.

Protocol 2: Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the desired amino acid.[7][8]

Step 1: Formation of the Hydantoin

  • In a pressure vessel, combine cyclooctanone (1 equivalent), potassium cyanide (KCN, 2 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 4 equivalents) in a mixture of ethanol and water.

  • Heat the sealed vessel at 60-80°C for several hours.

  • After cooling, the hydantoin product often precipitates and can be collected by filtration.

Step 2: Hydrolysis of the Hydantoin

  • The isolated hydantoin is then hydrolyzed to the amino acid by heating with a strong base (e.g., aqueous Ba(OH)₂) or acid (e.g., HCl).

  • Subsequent workup and acidification will yield the desired 1-amino-1-cyclooctanecarboxylic acid.

Protocol 3: Esterification and Fmoc-Protection

Step 1: Methyl Esterification

  • Suspend the 1-amino-1-cyclooctanecarboxylic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Step 2: Fmoc-Protection

  • Dissolve the methyl ester hydrochloride in a suitable solvent mixture (e.g., dioxane/water).

  • Add a base such as sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride.

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 equivalents) and stir at room temperature overnight.

  • The Fmoc-protected product can then be isolated by extraction and purified by column chromatography.

The successful synthesis of the Fmoc-protected methyl ester of 1-amino-1-cyclooctanecarboxylic acid provides the necessary building block for its incorporation into peptide sequences.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Methyl 1-amino-1-cyclooctanecarboxylate into a growing peptide chain requires optimized coupling conditions to overcome the steric hindrance at the α-carbon.[9][10]

General SPPS Workflow

SPPS_Cycle Resin Resin-bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (Sterically Hindered Protocol) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final Cycle Purification Purification (e.g., HPLC) Cleavage->Purification

Figure 2: A typical Solid-Phase Peptide Synthesis (SPPS) cycle, with emphasis on the coupling step for sterically hindered amino acids.

Recommended Coupling Protocols for Sterically Hindered Residues

Standard coupling reagents may be inefficient for incorporating α,α-disubstituted amino acids. The following protocols are recommended to ensure high coupling efficiency.

Protocol 4: Coupling using Uronium/Aminium Reagents

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Activation: In a separate vessel, pre-activate the Fmoc-protected Methyl 1-amino-1-cyclooctanecarboxylate (4 equivalents relative to resin loading) with a uronium/aminium salt such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 3.9 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 8 equivalents) in DMF.[9]

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Microwave-assisted SPPS can significantly reduce the reaction time and improve efficiency.[10]

  • Double Coupling: To ensure complete reaction, it is advisable to perform a double coupling by draining the resin and repeating steps 3 and 4 with a fresh solution of the activated amino acid.

Reagent/ParameterStandard CouplingRecommended for Steric HindranceRationale
Coupling Reagent DIC/HOBtHATU, HBTU, HCTU, PyBOPMore potent activation to overcome steric barrier.[9]
Equivalents of AA 3-5 eq.4-6 eq.Higher concentration drives the reaction to completion.
Coupling Time 30-60 min1-2 hours (or overnight)Slower reaction kinetics due to steric hindrance.[9]
Temperature Room TemperatureRoom Temp. or elevated (e.g., 50°C)Increased temperature can overcome the activation energy.
Solvent DMFNMP or DMF/NMP mixtureNMP has superior solvating properties, reducing peptide aggregation.[9]

Table 1: Comparison of standard and optimized coupling conditions for SPPS.

Conformational Effects and Applications in Peptidomimetic Design

The incorporation of 1-aminocycloalkane-1-carboxylic acids (Acn c) has a profound impact on the conformational preferences of the peptide backbone. The size of the cycloalkane ring is a key determinant of the resulting secondary structure.[1]

Predicted Conformational Preferences

While specific experimental data for peptides containing 1-amino-1-cyclooctanecarboxylate is limited, we can extrapolate from studies on related cyclic amino acids.[1][11]

  • Induction of Turns: Like other large-ring Acnc residues (n=6, 7), the cyclooctyl moiety is expected to be a potent inducer of β-turns.[1] The steric bulk of the ring system restricts the available conformational space, favoring folded structures.

  • Helical Structures: In sequences with multiple Acnc residues, the formation of helical structures (e.g., 3₁₀-helices or α-helices) is highly probable.[12] The cyclooctane ring, with its inherent flexibility compared to smaller rings, may allow for the adoption of unique helical conformations.

  • Increased Rigidity: The primary function of incorporating this residue is to reduce the conformational entropy of the peptide, which can lead to enhanced binding affinity for its biological target.[2]

Conformational_Effects LinearPeptide Flexible Linear Peptide CyclicAA Incorporation of Methyl 1-amino-1- cyclooctanecarboxylate LinearPeptide->CyclicAA ConstrainedPeptide Conformationally Constrained Peptide CyclicAA->ConstrainedPeptide BetaTurn β-Turn Formation ConstrainedPeptide->BetaTurn Helix Helical Structure ConstrainedPeptide->Helix IncreasedStability Increased Metabolic Stability ConstrainedPeptide->IncreasedStability EnhancedAffinity Enhanced Receptor Affinity ConstrainedPeptide->EnhancedAffinity

Figure 3: The impact of incorporating Methyl 1-amino-1-cyclooctanecarboxylate on peptide properties.

Applications in Drug Discovery

The ability to induce specific secondary structures makes Methyl 1-amino-1-cyclooctanecarboxylate a valuable tool for:

  • Mimicking Protein Epitopes: Many protein-protein interactions are mediated by turn or helical regions. Peptidomimetics containing this cyclic amino acid can be designed to mimic these epitopes, leading to potent inhibitors of these interactions.

  • Improving Pharmacokinetic Properties: The constrained conformation can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[1]

  • Enhancing Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to design ligands that are highly selective for a particular receptor subtype.

Conclusion

Methyl 1-amino-1-cyclooctanecarboxylate represents a powerful and versatile building block for the design of conformationally constrained peptidomimetics. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry reactions. The incorporation of this sterically hindered amino acid into peptides is feasible with optimized SPPS protocols. The resulting peptidomimetics are expected to exhibit well-defined secondary structures, leading to enhanced biological activity, stability, and receptor selectivity. This guide provides the foundational knowledge and practical protocols for researchers to explore the full potential of this unique amino acid in their drug discovery programs.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Kessler, H., et al. (n.d.). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences.
  • Ramakrishnan, C. (n.d.).
  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. J Pept Sci, 3(2), 110-22.
  • Balaji, V. N., et al. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Pept Res, 7(2), 60-71.
  • do Canto, V. P., et al. (2023).
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Al-Obeidi, F., et al. (2025).
  • Osorio-Martinez, C., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sci, 31(3), 189-99.
  • Chem-Impex. (n.d.). Fmoc-1-amino-1-cyclooctanecarboxylic acid.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.
  • Request PDF. (2025). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent.
  • Organic Syntheses. (n.d.).
  • MedSchoolCoach. (n.d.).
  • UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Liu, Y., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

Sources

Application Notes and Protocols: Methyl 1-amino-1-cyclooctanecarboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while offering high specificity, are often hampered by poor bioavailability and susceptibility to proteolysis. This has led to the ascendancy of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1][2] A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained amino acids.[3] These rigid structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[4]

Methyl 1-amino-1-cyclooctanecarboxylate, a cyclic α-amino acid derivative, represents a powerful and versatile scaffold for this purpose. The eight-membered ring system imparts a significant degree of conformational rigidity, pre-organizing appended functionalities into specific spatial orientations. This constrained geometry can be exploited to mimic β-turns and other secondary structures of peptides, which are often crucial for biological recognition.[1] Furthermore, the α,α-disubstitution pattern inherent to this scaffold provides steric shielding, rendering adjacent peptide bonds more resistant to enzymatic degradation.[]

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the methyl 1-amino-1-cyclooctanecarboxylate scaffold. We will delve into its synthesis, derivatization, and incorporation into peptide sequences, offering detailed protocols and explaining the rationale behind key experimental choices.

Part 1: Synthesis of the Core Scaffold

The synthesis of α,α-disubstituted cyclic amino acids like methyl 1-amino-1-cyclooctanecarboxylate can be efficiently achieved through well-established methodologies such as the Strecker and Bucherer-Bergs reactions. Both methods offer robust and scalable routes to the core scaffold, starting from the readily available cyclooctanone.

Strecker Synthesis of 1-Amino-1-cyclooctanecarboxylic Acid

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[6][7][8] The reaction proceeds in two main stages: the formation of an α-aminonitrile from a ketone, ammonia, and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid.[9]

Reaction Causality: The initial step involves the formation of an imine from cyclooctanone and ammonia. This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon, a key C-C bond-forming step. The resulting α-aminonitrile is a stable intermediate that can be isolated or hydrolyzed in situ. The final hydrolysis step, typically under acidic or basic conditions, converts the nitrile group into a carboxylic acid.

Experimental Protocol: Strecker Synthesis

Materials:

  • Cyclooctanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride and potassium cyanide in aqueous ammonia.

  • Cool the solution in an ice bath and add cyclooctanone dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture at reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution to precipitate the crude 1-amino-1-cyclooctanecarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Esterification to Methyl 1-amino-1-cyclooctanecarboxylate

  • Suspend the crude amino acid in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for a few hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of methyl 1-amino-1-cyclooctanecarboxylate, which can be used directly or neutralized for further reactions.

Bucherer-Bergs Synthesis of the Hydantoin Precursor

An alternative and often higher-yielding approach is the Bucherer-Bergs reaction, which produces a hydantoin intermediate from a ketone, ammonium carbonate, and a cyanide source.[10][11][12] This hydantoin can then be hydrolyzed to the desired α-amino acid.[13][14]

Reaction Causality: This multicomponent reaction involves the initial formation of a cyanohydrin from cyclooctanone and cyanide.[10] Ammonia, generated from ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the stable 5,5-spiro-hydantoin.[10] This hydantoin is a crystalline solid that is often easily purified.

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

  • Cyclooctanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

Step 1: Hydantoin Formation

  • In a pressure vessel, combine cyclooctanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture with stirring for several hours.

  • Cool the reaction vessel, and carefully vent any excess pressure.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin derivative.

  • Filter the solid, wash with water, and recrystallize from ethanol/water to obtain the pure spiro-hydantoin.

Step 2: Hydrolysis to the Amino Acid

  • Heat the purified hydantoin in a solution of sodium hydroxide at reflux for an extended period.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 1-amino-1-cyclooctanecarboxylic acid.

  • Filter, wash with cold water, and dry.

Step 3: Esterification

  • Follow the same esterification procedure as described in the Strecker synthesis protocol (Part 1.1, Step 3).

Data Summary: Synthesis Methods

MethodStarting MaterialKey IntermediateKey AdvantagesPotential Challenges
Strecker Synthesis Cyclooctanoneα-AminonitrileVersatile, well-established.[6][7][8]Use of free ammonia and cyanide.
Bucherer-Bergs CyclooctanoneSpiro-hydantoinOften higher yielding, crystalline intermediate.[10][11]Requires a pressure vessel, harsh hydrolysis conditions.

Visualization of Synthetic Pathways

// Nodes Cyclooctanone [label="Cyclooctanone"]; Strecker_Intermediate [label="α-Aminonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bucherer_Intermediate [label="Spiro-Hydantoin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino_Acid [label="1-Amino-1-cyclooctane-\ncarboxylic Acid"]; Final_Product [label="Methyl 1-amino-1-\ncyclooctanecarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cyclooctanone -> Strecker_Intermediate [label=" NH₃, KCN"]; Cyclooctanone -> Bucherer_Intermediate [label=" (NH₄)₂CO₃, KCN"]; Strecker_Intermediate -> Amino_Acid [label=" H₃O⁺, Δ"]; Bucherer_Intermediate -> Amino_Acid [label=" 1. NaOH, Δ\n2. H₃O⁺"]; Amino_Acid -> Final_Product [label=" MeOH, SOCl₂"]; } dot Caption: Synthetic routes to Methyl 1-amino-1-cyclooctanecarboxylate.

Part 2: Application in Peptidomimetic and Peptide Synthesis

Once synthesized, the methyl 1-amino-1-cyclooctanecarboxylate scaffold can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The primary amine can be protected (e.g., with Fmoc or Boc) to allow for its use as a building block in automated peptide synthesizers.

N-Protection of the Scaffold

For use in solid-phase peptide synthesis (SPPS), the amino group of the scaffold must be protected. The choice of protecting group (Fmoc or Boc) will depend on the overall synthetic strategy.

Experimental Protocol: Fmoc Protection

Materials:

  • Methyl 1-amino-1-cyclooctanecarboxylate hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve methyl 1-amino-1-cyclooctanecarboxylate hydrochloride in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization from ethyl acetate/hexane to yield Fmoc-protected methyl 1-amino-1-cyclooctanecarboxylate.

Incorporation into a Peptide Sequence

The protected scaffold can be incorporated into a growing peptide chain using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The bulky nature of the cyclooctyl group may necessitate longer coupling times or double coupling to ensure complete reaction.

Experimental Protocol: Example Dipeptide Synthesis

This protocol describes the coupling of the Fmoc-protected scaffold to a resin-bound amino acid (e.g., Alanine on Wang resin).

Materials:

  • Fmoc-Ala-Wang resin

  • Piperidine (20% in DMF)

  • Fmoc-protected methyl 1-amino-1-cyclooctanecarboxylate

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

Procedure:

  • Swell the Fmoc-Ala-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the alanine. Wash thoroughly with DMF, DCM, and methanol.

  • Coupling: In a separate vial, dissolve the Fmoc-protected cyclooctane amino acid, HBTU, and DIPEA in DMF. Pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for several hours.

  • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm successful coupling.

Visualization of Peptide Incorporation Workflow

Peptide_Synthesis_Workflow cluster_0 Scaffold Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) Scaffold Methyl 1-amino-1- cyclooctanecarboxylate Protected_Scaffold Fmoc-Protected Scaffold Scaffold->Protected_Scaffold Fmoc-OSu Coupled_Peptide Coupled Dipeptide on Resin Protected_Scaffold->Coupled_Peptide Resin Resin-Bound Amino Acid (e.g., Fmoc-Ala-Wang) Deprotected_Resin Deprotected Resin (H₂N-Ala-Wang) Resin->Deprotected_Resin 20% Piperidine/DMF Deprotected_Resin->Coupled_Peptide Protected Scaffold, HBTU, DIPEA Cleavage Cleavage from Resin (e.g., TFA) Coupled_Peptide->Cleavage Final_Dipeptide Purified Dipeptide Cleavage->Final_Dipeptide Purification (HPLC)

Part 3: Advanced Applications and Future Directions

The utility of the methyl 1-amino-1-cyclooctanecarboxylate scaffold extends beyond simple incorporation into linear peptides. Its unique geometry and chemical handles open doors to more complex molecular architectures.

  • Cyclic Peptidomimetics: The scaffold can serve as a cornerstone for the synthesis of cyclic peptides.[4] By incorporating it into a linear precursor with appropriate reactive side chains, ring-closing metathesis or other cyclization strategies can be employed to generate highly constrained macrocycles.

  • Scaffold for Combinatorial Libraries: The core scaffold can be further functionalized. For instance, if the synthesis starts from a functionalized cyclooctanone, additional points of diversity can be introduced. This allows for the creation of combinatorial libraries for high-throughput screening.

  • Probing Protein-Protein Interactions (PPIs): The rigid nature of the scaffold makes it an excellent tool for designing molecules that can mimic key binding epitopes at the interface of two proteins.[3] By strategically placing functional groups on the cyclooctane ring or in the peptide sequence, potent and selective inhibitors of PPIs can be developed.

Conclusion

Methyl 1-amino-1-cyclooctanecarboxylate is a valuable and accessible scaffold for modern drug discovery. Its synthesis is straightforward using established chemical reactions, and its incorporation into peptides imparts conformational constraint and proteolytic stability—two highly desirable features in the design of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this versatile building block in their drug development programs.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications?. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Klecan, O., & Berkeš, D. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4066. [Link]

  • Lee, K., Lee, J., & Park, S. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 1–9. [Link]

  • Singh, Y., & Sharma, P. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 5678. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in drug discovery: the case of constrained scaffolds. Pharmaceuticals, 13(3), 48. [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]

  • Klecan, O., & Berkeš, D. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-748. [Link]

  • Mani, V. S., et al. (2016). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

Sources

Asymmetric synthesis of chiral "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Chiral Methyl 1-amino-1-cyclooctanecarboxylate

Executive Summary

The target molecule, Methyl 1-amino-1-cyclooctanecarboxylate , represents a critical class of non-proteinogenic amino acids: the


-disubstituted cyclic amino acids. The eight-membered cyclooctane ring imparts specific conformational constraints (

scaffold) that are highly valued in peptidomimetic drug design for stabilizing helical secondary structures and enhancing metabolic stability against proteases.

Synthesizing this molecule in an enantiomerically pure form is challenging due to the steric bulk of the cyclooctyl ring and the difficulty of constructing a quaternary stereocenter. This guide presents two distinct, high-fidelity protocols:

  • Route A (Biocatalytic): A scalable Dynamic Kinetic Resolution (DKR) suitable for multi-gram to kilogram production.

  • Route B (Chemical Asymmetric): A diastereoselective Strecker synthesis utilizing a chiral auxiliary, ideal for discovery-phase synthesis and high enantiomeric excess (ee).

Strategic Analysis of Synthetic Routes

FeatureRoute A: Chemo-Enzymatic (DKR)Route B: Asymmetric Strecker
Primary Mechanism Bucherer-Bergs cyclization followed by enzymatic hydrolysis.Diastereoselective addition of cyanide to a chiral ketimine.
Chirality Source Biocatalyst (Hydantoinase/Carbamoylase).Chiral Auxiliary (e.g., (S)-Phenylglycinol).
Scalability High (Industrial Standard).Moderate (Discovery/Lab Scale).
Step Count 3 Steps (to ester).4 Steps (to ester).
Key Advantage 100% theoretical yield via racemization of the unreacted isomer.High predictability; avoids biological optimization.

Protocol A: Chemo-Enzymatic Synthesis (Scalable)

This route utilizes the Bucherer-Bergs reaction to form a racemic spirohydantoin, followed by an enzymatic hydrolysis that selectively converts one enantiomer to the amino acid.

Step 1: Synthesis of 1,3-diazaspiro[4.7]dodecane-2,4-dione (Spirohydantoin)
  • Reagents: Cyclooctanone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .
    
  • Solvent: Ethanol/Water (1:1).

Procedure:

  • Charge a reactor with cyclooctanone (1.0 eq) dissolved in EtOH.

  • Add a solution of KCN (1.2 eq) and

    
     (3.0 eq) in water.
    
  • Heat to 60°C for 12–18 hours. The solution will initially be clear and may turn slightly yellow.

  • Critical Control Point: Monitor disappearance of ketone via TLC or GC.

  • Cool to 0°C. The spirohydantoin precipitates.

  • Filter, wash with cold water, and dry.

    • Yield expectation: >85%.[1]

Step 2: Enzymatic Dynamic Kinetic Resolution (DKR)
  • Biocatalyst: Recombinant D-Hydantoinase and D-Carbamoylase (or L-selective variants depending on target enantiomer).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0),

    
     (cofactor).
    

Mechanism: The hydantoinase opens the ring of one enantiomer. The unreacted enantiomer spontaneously racemizes under the slightly basic conditions (pH 8.0) due to the acidity of the C5 proton, allowing for a theoretical 100% conversion.

Procedure:

  • Suspend the spirohydantoin (50 g/L) in phosphate buffer (pH 8.0) containing 1 mM

    
    .
    
  • Add D-Hydantoinase (200 U/g substrate).

  • Incubate at 40°C with gentle stirring for 24–48 hours.

  • Validation: Monitor the production of N-carbamoyl intermediate and free amino acid via HPLC.

  • If using a coupled system (Hydantoinase + Carbamoylase), the reaction proceeds directly to the free amino acid.

  • Acidify to pH 2.0 to stop the reaction and precipitate/extract the crude amino acid.

Step 3: Methyl Ester Formation
  • Suspend the chiral 1-amino-1-cyclooctanecarboxylic acid in dry Methanol (MeOH).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 eq) or generate anhydrous HCl in situ.
    
  • Reflux for 4 hours.

  • Concentrate in vacuo to yield the Methyl 1-amino-1-cyclooctanecarboxylate hydrochloride .

Protocol B: Asymmetric Strecker Synthesis (Discovery)

This route is preferred when biological resources are unavailable or when specific non-natural configurations are required without enzyme screening.

Step 1: Chiral Ketimine Formation
  • Reagents: Cyclooctanone, (S)-(-)-

    
    -Methylbenzylamine (or (S)-Phenylglycinol).
    
  • Catalyst:

    
     (Titanium isopropoxide) - acts as a Lewis acid and dehydrating agent.
    

Procedure:

  • Mix cyclooctanone (1.0 eq) and the chiral amine (1.1 eq) in dry THF.

  • Add

    
     (2.0 eq) dropwise.
    
  • Stir at ambient temperature for 12 hours.

  • Workup: Quench with saturated

    
    . Filter the titanium salts through Celite.
    
  • Concentrate to obtain the crude chiral ketimine.

Step 2: Diastereoselective Strecker Reaction
  • Reagent: TMSCN (Trimethylsilyl cyanide).

  • Promoter: Isopropanol (catalytic) or Lewis Acid (

    
    ).
    

Procedure:

  • Dissolve ketimine in Toluene at -40°C.

  • Add TMSCN (1.5 eq) dropwise.

  • Allow temperature to rise to -20°C or 0°C (optimization required for specific substrate bulk).

  • Mechanistic Insight: The chiral auxiliary blocks one face of the planar imine, forcing cyanide attack from the opposite side.

  • Stir until conversion is complete (monitor by NMR).

Step 3: Hydrolysis and Auxiliary Cleavage
  • Nitrile Hydrolysis: Treat the

    
    -aminonitrile with concentrated HCl (6N) at reflux. This converts the nitrile to the carboxylic acid and simultaneously hydrolyzes the imine/amine linkage if phenylglycinol was used (oxidative cleavage may be required for benzyl groups).
    
  • Hydrogenolysis (if using benzyl amine): Dissolve the resulting amino acid (still attached to auxiliary) in MeOH/AcOH. Add

    
     (Pearlman's catalyst) and hydrogenate at 50 psi 
    
    
    
    .
  • Filter catalyst and concentrate.

Step 4: Esterification
  • Follow the

    
     protocol described in Route A.
    

Analytical Validation (QC)

Chiral HPLC Method: To verify the enantiomeric excess (ee) of the final Methyl ester.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expectation: Enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Workflow Visualization

G cluster_0 Route A: Chemo-Enzymatic (Scalable) cluster_1 Route B: Asymmetric Strecker (Discovery) StartA Cyclooctanone StepA1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) StartA->StepA1 InterA1 Racemic Spirohydantoin StepA1->InterA1 StepA2 Enzymatic DKR (Hydantoinase/Carbamoylase) InterA1->StepA2 Dynamic Kinetic Resolution InterA2 Chiral Amino Acid (Free Acid) StepA2->InterA2 FinalStep Esterification (SOCl2, MeOH) InterA2->FinalStep StartB Cyclooctanone StepB1 Chiral Imine Formation ((S)-PEA, Ti(OiPr)4) StartB->StepB1 InterB1 Chiral Ketimine StepB1->InterB1 StepB2 Strecker Reaction (TMSCN, -40°C) InterB1->StepB2 Diastereoselective Attack InterB2 Chiral Aminonitrile StepB2->InterB2 StepB3 Hydrolysis & Hydrogenolysis (HCl then Pd/C, H2) InterB2->StepB3 StepB3->InterA2 Yields Free Acid Product Methyl 1-amino-1-cyclooctanecarboxylate (Chiral) FinalStep->Product

Caption: Comparative workflow for the synthesis of Chiral Methyl 1-amino-1-cyclooctanecarboxylate via Biocatalytic DKR (Route A) and Asymmetric Strecker (Route B).

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie.

  • Ooi, T., & Maruoka, K. (2007).[2] Recent Advances in Asymmetric Phase-Transfer Catalysis.[2] Angewandte Chemie International Edition.

  • Davis, F. A., & Reddy, R. E. (1996). Asymmetric Synthesis of α-Amino Acids Using Sulfinimines (N-Sulfinyl Imines). Journal of the American Chemical Society.

  • Altenbuchner, J., et al. (2001). Hydantoinase-Carbamoylase Systems for the Production of Optically Pure Amino Acids. Springer Advances in Biochemical Engineering/Biotechnology.

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][2][3][4][5][6][7] 
    

Sources

Application Notes and Protocols for the N-methylation of Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Drug Development

N-methylation of amino acids and their derivatives is a critical modification in medicinal chemistry. The introduction of a methyl group to an amine can profoundly alter the physicochemical and biological properties of a molecule. These changes often lead to improved pharmacokinetic profiles, such as enhanced membrane permeability, increased metabolic stability against proteases, and altered conformational rigidity, which can fine-tune a compound's binding affinity to its biological target.[1][2] The target molecule, Methyl 1-amino-1-cyclooctanecarboxylate, presents a sterically hindered primary amine on a quaternary carbon, making selective mono-N-methylation a non-trivial synthetic challenge. This guide provides detailed protocols and the underlying chemical principles for achieving this transformation.

PART 1: Strategic Approaches to N-Methylation

The selection of an appropriate N-methylation strategy depends on several factors, including substrate reactivity, potential for side reactions (like over-methylation to the quaternary ammonium salt), and scalability. For a sterically hindered primary amine like the one in our target compound, two primary methods are recommended: the classic Eschweiler-Clarke reaction and direct alkylation under controlled conditions.

The Eschweiler-Clarke Reaction: Reductive Amination

The Eschweiler-Clarke reaction is a robust method for methylating primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] The reaction proceeds via reductive amination, where the amine first condenses with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine.[3][5] A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[3]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Direct Alkylation with Methylating Agents

Direct alkylation involves treating the amine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[6][7][8] This method can be highly efficient but requires careful control to prevent over-alkylation, which leads to the formation of the N,N-dimethylated product and the quaternary ammonium salt. The choice of base, solvent, and stoichiometry is critical for achieving selective mono-methylation. For sterically hindered amines, the rate of the second methylation is often slower, which can be exploited to favor the desired product.

PART 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care.[9]

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted from standard procedures for the reductive amination of amino acids.[5][10]

Materials:

  • Methyl 1-amino-1-cyclooctanecarboxylate hydrochloride (1.0 eq)

  • Formaldehyde (37% solution in water, 2.5 eq)

  • Formic acid (98-100%, 5.0 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add Methyl 1-amino-1-cyclooctanecarboxylate hydrochloride.

  • Add formic acid followed by the aqueous formaldehyde solution.

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath. Maintain this temperature for 6-8 hours, monitoring the reaction by TLC or LC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 1-(methylamino)-1-cyclooctanecarboxylate.

Protocol 2: N-Methylation using Dimethyl Sulfate

This protocol is based on efficient methylation methods for amino acid derivatives.[6][11]

Materials:

  • Methyl 1-amino-1-cyclooctanecarboxylate hydrochloride (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium hydroxide (30% solution)

  • Toluene

  • Water

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting amino ester hydrochloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add dimethyl sulfate dropwise via syringe, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench the excess NaH and dimethyl sulfate by the slow dropwise addition of 30% ammonium hydroxide solution. Stir for 1 hour.[6]

  • Dilute the mixture with toluene and water.

  • Separate the layers and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

PART 3: Workflow and Data Comparison

Caption: General experimental workflow for N-methylation.

Comparative Analysis of Protocols
ParameterProtocol 1: Eschweiler-ClarkeProtocol 2: Direct Alkylation
Key Reagents Formic Acid, FormaldehydeDimethyl Sulfate, Sodium Hydride
Selectivity High for mono-methylation; no over-methylation.[3]Risk of di- and quaternary products; requires careful control.
Reaction Conditions High Temperature (90-100 °C)Low to Ambient Temperature (0 °C to RT)
Safety Concerns Corrosive formic acid.Highly toxic/carcinogenic dimethyl sulfate; pyrophoric NaH.
Work-up Involves basification and extraction.Requires careful quenching of reactive reagents.
Scalability Generally straightforward.Safety concerns with NaH and dimethyl sulfate on a large scale.[6]

Conclusion and Expert Recommendations

For the N-methylation of Methyl 1-amino-1-cyclooctanecarboxylate, the Eschweiler-Clarke reaction (Protocol 1) is recommended as the primary choice due to its high selectivity for mono-methylation and inherent safety against over-alkylation. This method is particularly advantageous for sterically hindered amines where the second methylation is disfavored. While it requires elevated temperatures, the operational simplicity and predictable outcome make it a reliable method.

Direct alkylation (Protocol 2) serves as a viable alternative, especially if milder reaction temperatures are necessary to avoid decomposition of a sensitive substrate. However, it demands rigorous control over stoichiometry and reaction conditions to minimize the formation of byproducts. This method is best suited for smaller-scale syntheses where precise reagent addition can be managed effectively.

Ultimately, the choice of protocol will depend on the specific constraints of the research project, including scale, available equipment, and the chemist's familiarity with handling hazardous reagents.

References

  • Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An Efficient and Practical N-Methylation of Amino Acid Derivatives. The Journal of Organic Chemistry, 68(3), 1129-1131. [Link][6][11]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5457-5488. [Link][1]

  • Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Amino Acids, 38(3), 821-828. [Link]

  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]

  • Laskar, D. D. (2004). Synthetic Preparation of N-Methyl-?-amino Acids. Request PDF. [Link][10]

  • Prashad, M., et al. (2003). An Efficient and Practical N-Methylation of Amino Acid Derivatives. ResearchGate. [Link][7]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2003). Synthesis of N-Alkyl Amino Acids. Monash University. [Link][8]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. . [Link]

  • Hughes, A. B. (2003). N-methyl amino acids. Google Patents. [2]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link][3]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(12), 1968-1972. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of the Chemical Society C: Organic, (14), 2247-2248. [Link]

  • Li, H., & Beller, M. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(4), 1051-1054. [Link]

  • Distler, H. (1995). Process for the preparation of amines.
  • Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(21), 7384. [Link][5]

  • Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8848-8852. [Link]

  • Wu, C., Li, R., Dearborn, D., & Wang, Y. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2, 202-223. [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]

  • Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(19), 6564-6571. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8349-8352. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . [Link]

  • Malkov, A. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2022). Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. english.licp.cas.cn. [Link]

  • Zhang, G., et al. (2021). NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers, 8(17), 4747-4754. [Link]

  • Yang, S., et al. (2020). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. [Link][9]

  • Szałaj, N., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8842. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-1-(methylamino)cyclobutane-1-carboxamide. PubChem. [Link]

Sources

Application of Methyl 1-Amino-1-Cyclooctanecarboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Drug Design

In the realm of medicinal chemistry, the quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. One powerful strategy to achieve these goals is the introduction of conformational constraints into bioactive molecules, particularly peptides and peptidomimetics. By reducing the inherent flexibility of a molecule, researchers can pre-organize it into a bioactive conformation, leading to improved binding affinity for its target and reduced susceptibility to enzymatic degradation.[1][2][3]

Methyl 1-amino-1-cyclooctanecarboxylate, and its corresponding amino acid, 1-amino-1-cyclooctanecarboxylic acid (Ac8c), are valuable building blocks in this pursuit. The cyclooctane ring imposes significant steric hindrance, effectively locking the peptide backbone into a more defined three-dimensional structure. This guide provides a detailed overview of the application of this unique cyclic amino acid in medicinal chemistry, including its synthesis, incorporation into peptides, and the resulting impact on molecular conformation and biological activity.

Physicochemical Properties and Structural Features

The incorporation of a cyclooctane ring at the α-carbon of an amino acid introduces a bulky, lipophilic moiety. This has a profound impact on the physicochemical properties of the resulting molecule.

PropertyValue/DescriptionSource
Molecular Formula C10H19NO2N/A
Molecular Weight 185.26 g/mol N/A
Appearance White to off-white solidN/A
Key Structural Feature α,α-disubstituted with a cyclooctane ring[4]
Conformational Impact Induces helical and β-turn conformations in peptides[4]

The cyclooctane ring itself is not planar and can adopt several low-energy conformations, with the boat-chair form being prevalent in peptides containing the Ac8c residue.[4] This conformational preference plays a crucial role in directing the secondary structure of the peptide backbone.

Synthesis of 1-Amino-1-Cyclooctanecarboxylic Acid and its Methyl Ester

The synthesis of α,α-disubstituted amino acids like 1-amino-1-cyclooctanecarboxylic acid typically follows established synthetic routes such as the Strecker or Bucherer-Bergs reactions, starting from the corresponding ketone, cyclooctanone.

Conceptual Synthetic Pathways

Synthesis_Pathways cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Cyclooctanone Cyclooctanone Aminonitrile α-Aminonitrile Cyclooctanone->Aminonitrile NH3, HCN Hydantoin Hydantoin Derivative Cyclooctanone->Hydantoin (NH4)2CO3, KCN Ac8c 1-Amino-1-cyclooctanecarboxylic Acid (Ac8c) Aminonitrile->Ac8c Hydrolysis Hydantoin->Ac8c Hydrolysis Me_Ac8c Methyl 1-amino-1-cyclooctanecarboxylate Ac8c->Me_Ac8c Esterification (e.g., MeOH, H+)

Caption: General synthetic routes to 1-amino-1-cyclooctanecarboxylic acid (Ac8c) and its methyl ester.

Protocol 1: Strecker Synthesis of 1-Amino-1-cyclooctanecarboxylic Acid

The Strecker synthesis is a two-step procedure that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[5][6][7]

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, to a solution of cyclooctanone in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide).

  • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction to isolate the crude α-aminonitrile.

Step 2: Hydrolysis to 1-Amino-1-cyclooctanecarboxylic Acid

  • The crude α-aminonitrile is subjected to hydrolysis under acidic or basic conditions. For acid hydrolysis, refluxing with a strong acid such as hydrochloric acid is common.

  • After hydrolysis, the resulting amino acid hydrochloride is isolated. The free amino acid can be obtained by neutralization, for example, by using an ion-exchange resin or by adjusting the pH to the isoelectric point.

Protocol 2: Bucherer-Bergs Synthesis of 1-Amino-1-cyclooctanecarboxylic Acid

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the desired amino acid.[8][9][10]

  • In a suitable reaction vessel, combine cyclooctanone, ammonium carbonate, and a cyanide source (e.g., potassium cyanide) in a solvent mixture, typically aqueous ethanol.

  • Heat the reaction mixture, often in a sealed vessel, to a temperature of around 60-80°C for several hours.

  • The resulting hydantoin derivative often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

  • The isolated hydantoin is then hydrolyzed to 1-amino-1-cyclooctanecarboxylic acid using strong acidic or basic conditions, similar to the final step of the Strecker synthesis.

Protocol 3: Esterification to Methyl 1-Amino-1-cyclooctanecarboxylate

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard esterification methods.[11][12][13]

Fischer Esterification:

  • Suspend 1-amino-1-cyclooctanecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (which can be introduced as thionyl chloride).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess methanol is removed under reduced pressure, and the product is isolated as the hydrochloride salt.

Incorporation into Peptides: Strategies and Protocols

The incorporation of the sterically hindered Ac8c residue into a growing peptide chain requires careful consideration of coupling reagents and reaction conditions to ensure efficient amide bond formation and minimize racemization.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-protected Amino Acid Resin->Fmoc_AA 1. Loading Deprotection Fmoc Deprotection Fmoc_AA->Deprotection 2. Piperidine/DMF Coupling Coupling Deprotection->Coupling 3. Fmoc-Ac8c-OH, Coupling Reagent Coupling->Deprotection Repeat cycle Cleavage Cleavage from Resin Coupling->Cleavage Final Cycle Peptide Final Peptide Cleavage->Peptide TFA cocktail

Caption: A generalized workflow for solid-phase peptide synthesis incorporating the Ac8c residue.

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ac8c-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing the Ac8c residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids, including Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH).

  • Solid-phase synthesis resin (e.g., Rink amide or Wang resin).

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation base: DIEA (N,N-diisopropylethylamine).

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide).

  • Solvents: DMF, DCM (dichloromethane), Methanol.

  • Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-Ac8c-OH (typically 3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU or HATU) and an activation base (e.g., DIEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the Ac8c residue, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

    • Monitor the coupling efficiency using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Conformation and Biological Activity

The incorporation of the Ac8c residue has been shown to be a potent inducer of helical and β-turn secondary structures in peptides.[4] This is a direct consequence of the steric bulk of the cyclooctane ring, which restricts the available conformational space of the peptide backbone.

In a study by Datta et al. (2004), the crystal structures of several peptides containing the Ac8c residue were determined.[4] A pentapeptide and an octapeptide were both found to adopt predominantly 3(10)-helical conformations. A shorter tripeptide adopted a type III β-turn structure. These findings highlight the significant influence of the Ac8c residue on dictating the secondary structure of peptides.

The ability to induce specific, stable secondary structures is of paramount importance in the design of peptidomimetics that can mimic the bioactive conformation of a natural peptide ligand or disrupt protein-protein interactions.

Conclusion and Future Perspectives

Methyl 1-amino-1-cyclooctanecarboxylate is a valuable and powerful tool for medicinal chemists seeking to design and synthesize conformationally constrained peptides and peptidomimetics. Its ability to induce stable helical and turn structures provides a rational approach to improving the pharmacological properties of peptide-based drug candidates. While its synthesis and incorporation require specialized techniques due to its steric bulk, the potential benefits in terms of enhanced biological activity and metabolic stability make it an attractive building block for the development of next-generation therapeutics. Future research will likely focus on the broader application of this and other large-ring cyclic amino acids in the design of inhibitors of challenging drug targets, such as protein-protein interactions.

References

  • Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172. [Link]

  • Toniolo, C., et al. (1985). A highly active chemotactic peptide analog incorporating the unusual residue 1-aminocyclohexanecarboxylic acid at position 2. FEBS Letters, 191(2), 245-249. [Link]

  • Hruby, V. J., et al. (1990). Conformational and structural considerations in the design of peptide and protein analogues. Biochemical Journal, 268(2), 249-262.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287-300.
  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,957,344. Washington, DC: U.S.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • UBC Chemistry. (n.d.). The Synthesis and X-ray Structures of the Geometric Isomers of 1-Amino-1,2-cyclopentanedicarboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • U.S. Patent No. 4,298,760. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172. [Link]

  • Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • International Journal of Molecular Sciences. (2020). Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties. [Link]

  • Radboud Repository. (2005). Synthetic applications of aliphatic unsaturated α-H-α-amino acids. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

  • Current Organic Chemistry. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • ChemRxiv. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • Journal of Bacteriology. (2011). Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c. [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • The Journal of Organic Chemistry. (2006). Design, synthesis, and evaluation of a new generation of modular nucleophilic glycine equivalents for the efficient synthesis of sterically constrained alpha-amino acids. [Link]

  • Molecules. (2021). Antimicrobial and Antioxidative Activity of Newly Synthesized Peptides Absorbed into Bacterial Cellulose Carrier against Acne vulgaris. [Link]

  • Journal of Investigative Dermatology. (2008). Granulysin-Derived Peptides Demonstrate Antimicrobial and Anti-Inflammatory Effects Against Propionibacterium acnes. [Link]

  • Organic Chemistry Portal. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. [Link]

Sources

Synthesis of constrained peptides using "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Constrained Peptides Utilizing Methyl 1-amino-1-cyclooctanecarboxylate

Executive Summary

The incorporation of


-disubstituted amino acids, such as 1-aminocyclooctane-1-carboxylic acid (Ac

c), is a pivotal strategy in modern peptidomimetic drug design. These residues restrict the conformational flexibility of the peptide backbone, strongly promoting

-helical structures and enhancing metabolic stability against proteolysis.

However, the extreme steric bulk of the cyclooctane ring presents significant synthetic challenges, particularly in coupling efficiency and N-terminal deprotection. This guide provides a comprehensive workflow for utilizing Methyl 1-amino-1-cyclooctanecarboxylate as a starting material, covering its conversion to a synthesis-ready Fmoc-derivative, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and critical quality control measures.

Pre-Synthesis: Monomer Preparation

Challenge: The starting material provided is the methyl ester. For standard SPPS or N-to-C solution synthesis, the ester moiety must be hydrolyzed to the free acid without affecting the amine, followed by Fmoc protection. Due to the steric hindrance of the cyclooctane ring, standard saponification rates are significantly retarded.

Protocol A: Hydrolysis and Fmoc-Protection

Objective: Convert Methyl 1-amino-1-cyclooctanecarboxylate to Fmoc-Ac


c-OH.

Step 1: Sterically Demanding Saponification

  • Dissolution: Dissolve 10 mmol of Methyl 1-amino-1-cyclooctanecarboxylate in 30 mL of Methanol/Dioxane (1:1 v/v).

  • Base Addition: Add 40 mmol (4 equiv) of NaOH (4M aqueous solution).

  • Reflux: The reaction requires thermal energy to overcome the steric barrier. Reflux at 80°C for 12–18 hours.

    • Checkpoint: Monitor via TLC (CHCl

      
      /MeOH 9:1) or LC-MS until the ester peak disappears.
      
  • Workup: Cool to room temperature. Evaporate organic solvents.[1][2] Acidify the aqueous residue to pH 2.0 using 1M HCl. The free amino acid (Ac

    
    c-OH) may precipitate or require extraction with 
    
    
    
    -butanol if water-soluble.

Step 2: Fmoc-Protection (Schotten-Baumann Conditions)

  • Setup: Suspend the crude Ac

    
    c-OH in Water/Dioxane (1:1). Adjust pH to 9.0 with Na
    
    
    
    CO
    
    
    .
  • Reagent: Add 1.1 equiv of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate). Fmoc-Cl is more reactive but prone to dipeptide formation; Fmoc-OSu is preferred for purity.

  • Reaction: Stir at room temperature for 24 hours. Maintain pH 8.5–9.0 manually or with an autotitrator.

  • Purification: Wash the basic solution with Et

    
    O (removes excess Fmoc-OSu). Acidify aqueous phase to pH 2.0. Extract Fmoc-Ac
    
    
    
    c-OH into Ethyl Acetate.
  • Crystallization: Recrystallize from EtOAc/Hexane to ensure removal of Fmoc-

    
    -Ala-OH (a potential byproduct of Fmoc-OSu decomposition).
    

Solid-Phase Peptide Synthesis (SPPS) Strategy

The bulk of the cyclooctyl ring shields the


-amino group, making acylation difficult. Furthermore, once Ac

c is coupled, the nucleophilicity of its amine is diminished, and the surrounding space is crowded, making the next coupling even harder.
Workflow Logic

SPPS_Workflow Start Resin Preparation (Low Loading < 0.4 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Start->Deprotect Decision Is Incoming AA Sterically Hindered? Deprotect->Decision Standard_Coup Standard Coupling (HATU/DIPEA, 1h) Decision->Standard_Coup No (e.g., Ala, Gly) Hindered_Coup Hindered Coupling (PyAOP or Acid Fluoride) Decision->Hindered_Coup Yes (e.g., Ac8c, Aib) Check QC: Chloranil Test Standard_Coup->Check Hindered_Coup->Check Check->Deprotect Negative (Colorless) Next Cycle Recouple Double Coupling (Higher Temp / Microwave) Check->Recouple Positive (Blue) Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Check->Cleavage Sequence Complete Recouple->Check

Figure 1: Decision tree for SPPS involving Ac


c residues. Note the divergence for hindered couplings.
Protocol B: Coupling Optimization

1. Resin Selection: Use ChemMatrix or PEG-PS resins. The superior swelling properties of PEG-based resins facilitate the diffusion of bulky activated monomers. Keep loading low (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation.

2. Coupling Reagents: Standard HBTU/DIC is often insufficient for Ac


c.[3]
  • Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The pyridine nitrogen in HOAt assists in acylation via a neighboring group effect.

  • Difficult Sequences (Ac

    
    c-Ac
    
    
    
    c):
    Use PyAOP or generate Acid Fluorides .
    • Acid Fluoride Method:[3] React Fmoc-Ac

      
      c-OH with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acid fluorides are highly reactive yet stable toward dimerization.
      

3. Experimental Conditions:

ParameterStandard AAAc

c (Hindered)
Rationale
Equivalents 3 - 4 eq4 - 6 eqMass action drives reaction to completion.
Activator HBTU / DIPEAHATU / HOAt / TMPHOAt reduces racemization and boosts rate.
Time 45 min2 - 16 hoursSteric shield slows nucleophilic attack.
Temperature RT50°C or MicrowaveThermal energy overcomes activation barrier.
Double Couple OptionalMandatory Ensure complete conversion; deletion sequences are hard to purify.

4. Deprotection: Fmoc removal from a growing Ac


c-terminus is slower.
  • Cocktail: 20% Piperidine in DMF.

  • Modification: Add 0.1 M HOBt to the deprotection mix. This suppresses aspartimide formation (if Asp is present) and prevents potential side reactions related to the basic conditions.

  • Cycles: Perform 2 x 10 min cycles instead of 1 x 5 min.

Solution Phase Considerations

If synthesizing short oligomers (di- or tri-peptides) using the Methyl ester directly:

  • C-Terminal Capping: The Methyl 1-amino-1-cyclooctanecarboxylate can serve directly as the C-terminal residue.

  • Coupling: Dissolve the methyl ester (HCl salt) in DMF, neutralize with NMM (N-methylmorpholine), and react with the activated incoming Fmoc-AA-OH (using HATU/HOAt).

  • Hydrolysis: If the methyl ester must be removed after peptide assembly, use LiOH in THF/H

    
    O. Note that Ac
    
    
    
    c-rich peptides are extremely hydrophobic; solubility in the hydrolysis mixture is the limiting factor.

Characterization & Quality Control

NMR Spectroscopy:

  • Conformational Markers: Ac

    
    c peptides often display distinct NOE (Nuclear Overhauser Effect) patterns characteristic of 
    
    
    
    -helices (strong
    
    
    correlations).
  • Shift Dispersion: The amide NH protons in helical Ac

    
    c peptides are typically solvent-shielded and appear downfield (7.5 – 8.5 ppm), often showing resistance to H/D exchange.
    

Mass Spectrometry:

  • Ac

    
    c residue mass addition: 153.1 Da  (Calculated as MW of residue 
    
    
    
    ).
  • Watch for +18 Da peaks (incomplete coupling/hydrolysis) or +153 Da deletions in the crude trace.

Monitoring Coupling (The Chloranil Test): The Kaiser test (ninhydrin) is often unreliable for


-disubstituted amino acids because the steric bulk prevents the formation of the Ruhemann's purple complex.
  • Protocol: Use the Chloranil Test .

    • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

    • Result: Secondary amines (or hindered primary amines) turn the beads dark blue/green . A colorless bead indicates complete coupling.

References

  • Toniolo, C., et al. (1993). "Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine."[4] International Journal of Peptide and Protein Research.

  • Datta, S., et al. (2004).[5] "Peptide helices with pendant cycloalkane rings.[5] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides."[4][5] Journal of Peptide Science.

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Application Notes.

  • Albericio, F., et al. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Troubleshooting & Optimization

Navigating Steric Challenges in Reactions with Methyl 1-amino-1-cyclooctanecarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-amino-1-cyclooctanecarboxylate and its free acid, 1-aminocyclooctane-1-carboxylic acid (Ac8c). This guide is designed to provide in-depth, practical solutions to the common challenges posed by the significant steric hindrance of the cyclooctyl moiety. By understanding the underlying principles of these reactions, you can optimize your protocols for greater success.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with Methyl 1-amino-1-cyclooctanecarboxylate so challenging?

A1: The primary challenge is steric hindrance. The bulky, flexible eight-membered cyclooctane ring physically obstructs the approach of reagents to both the amino group and the carbonyl carbon of the ester. This steric bulk slows down reaction rates, often leading to incomplete reactions or requiring harsh conditions that can cause side reactions like racemization. The conformational flexibility of the cyclooctyl ring can also play a role in shielding the reactive centers.

Q2: I'm seeing very low yields in my peptide coupling reactions with 1-aminocyclooctane-1-carboxylic acid (Ac8c). What is the most likely cause?

A2: Low yields in peptide coupling with Ac8c are most often due to inefficient activation of the carboxylic acid or slow coupling kinetics due to steric hindrance. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient. The bulky cyclooctyl group hinders the formation of the necessary active ester intermediate and its subsequent reaction with the incoming amine.

Q3: Can I use standard conditions for N-acylation of the amino group?

A3: Standard N-acylation conditions, for instance, using acetic anhydride without a potent catalyst, are likely to be slow and inefficient. The steric hindrance around the nitrogen atom will impede the approach of the acylating agent.

Q4: Are there specific challenges associated with the hydrolysis of the methyl ester?

A4: Yes, the steric bulk of the cyclooctyl group also hinders the approach of hydroxide ions to the carbonyl carbon of the ester, making saponification difficult under standard conditions. This can lead to incomplete hydrolysis or require prolonged reaction times and higher temperatures, which can increase the risk of side reactions.

Troubleshooting Guides

Problem 1: Low Yields in Peptide Coupling Reactions

When incorporating 1-aminocyclooctane-1-carboxylic acid (Ac8c) into a peptide sequence, low yields are a frequent issue. This is a direct consequence of the steric hindrance posed by the cyclooctyl group.

Root Cause Analysis:

The formation of a peptide bond is a two-step process: activation of the carboxylic acid and nucleophilic attack by the amine. The bulky cyclooctyl group impedes both steps.

Solutions:

  • Choice of Coupling Reagent: Standard carbodiimides are often ineffective. More potent activating agents are required. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form more reactive activated esters.

  • Reaction Conditions:

    • Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help to reduce peptide aggregation and improve reaction kinetics.

    • Temperature: While elevated temperatures can increase the reaction rate, they also increase the risk of racemization. It is generally advisable to carry out the coupling at room temperature for an extended period.

    • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added.

Experimental Protocol: HATU-Mediated Coupling of Ac8c

This protocol is designed for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of Ac8c: In a separate vessel, dissolve Fmoc-1-aminocyclooctane-1-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated Ac8c solution to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF.

  • (Optional but Recommended) Double Coupling: Repeat steps 3 and 4 with a fresh solution of activated Ac8c.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Coupling ReagentTypical Yield for Hindered CouplingsNotes
DCC/HOBtLow to ModerateProne to side reactions and racemization.
HBTU/DIPEAModerate to HighA reliable and commonly used reagent.
HATU/DIPEAHigh to ExcellentGenerally considered one of the most effective for sterically hindered couplings.
PyBOP/DIPEAHighAnother excellent choice, particularly for solution-phase synthesis.

Table 1: Comparison of common coupling reagents for sterically hindered amino acids.

PeptideCouplingWorkflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (2-4 hours) Washing1->Coupling Ac8c Fmoc-Ac8c-OH Activation Pre-activation (2-5 min) Ac8c->Activation HATU HATU/DIPEA in DMF HATU->Activation Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Result Peptide with Ac8c Washing2->Result

Caption: Workflow for HATU-mediated coupling of Ac8c.

Problem 2: Inefficient N-acylation of Methyl 1-amino-1-cyclooctanecarboxylate

Attempts to acylate the amino group of Methyl 1-amino-1-cyclooctanecarboxylate with standard reagents like acetic anhydride often result in low conversions.

Root Cause Analysis:

The steric bulk of the cyclooctyl group hinders the approach of the electrophilic acylating agent to the nucleophilic nitrogen atom.

Solutions:

  • Use of a More Reactive Acylating Agent: Acyl chlorides are more reactive than anhydrides and can be more effective. However, their use requires careful control of the reaction conditions to avoid side reactions.

  • Catalysis: The use of a catalyst can significantly improve the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.

  • Alternative Acylation Methods: For particularly challenging acylations, the use of a pre-activated carboxylic acid with a coupling agent (similar to peptide coupling) can be a viable strategy.

Experimental Protocol: DMAP-Catalyzed N-Acetylation

  • Reactant Setup: Dissolve Methyl 1-amino-1-cyclooctanecarboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add a base, such as triethylamine or DIPEA (1.5 equivalents), to the solution. Then, add a catalytic amount of DMAP (0.1 equivalents).

  • Acylation: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

AcylationWorkflow Start Methyl 1-amino-1- cyclooctanecarboxylate Solvent Dissolve in DCM Start->Solvent Base Add DIPEA and catalytic DMAP Solvent->Base AcylatingAgent Add Acetic Anhydride at 0 °C Base->AcylatingAgent Reaction Stir at RT (12-24h) AcylatingAgent->Reaction Workup Aqueous Work-up and Purification Reaction->Workup Product N-acetylated Product Workup->Product

Caption: Workflow for DMAP-catalyzed N-acylation.

Problem 3: Difficulty in Hydrolyzing the Methyl Ester

The saponification of Methyl 1-amino-1-cyclooctanecarboxylate to the corresponding carboxylic acid can be sluggish and incomplete under standard conditions (e.g., LiOH in THF/water at room temperature).

Root Cause Analysis:

The steric hindrance from the cyclooctyl group impedes the approach of the hydroxide ion to the electrophilic carbonyl carbon of the ester.

Solutions:

  • Harsher Reaction Conditions:

    • Increased Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis. However, this also increases the risk of racemization if there are other chiral centers in the molecule.

    • Stronger Base: Using a stronger base like sodium hydroxide or potassium hydroxide may improve the reaction rate.

  • Use of Co-solvents: Employing a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction.

  • Alternative Hydrolysis Methods: For substrates that are sensitive to harsh basic conditions, enzymatic hydrolysis or acid-catalyzed hydrolysis can be considered, although optimization of these methods would be required.

Experimental Protocol: Enhanced Basic Hydrolysis

  • Reactant Setup: Dissolve Methyl 1-amino-1-cyclooctanecarboxylate (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Addition of Base: Add an excess of lithium hydroxide (LiOH·H₂O, 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • Isolation: The product, 1-aminocyclooctane-1-carboxylic acid, may precipitate upon acidification. If so, it can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic extracts, and concentrate to obtain the product.

ConditionTemperatureTimeExpected Outcome
LiOH, THF/H₂ORoom Temp.24hIncomplete reaction
LiOH, MeOH/H₂OReflux4-8hHigh conversion
NaOH, EtOH/H₂OReflux2-6hHigh conversion, potential for side reactions

Table 2: Comparison of hydrolysis conditions for sterically hindered methyl esters.

The Conformational Impact of the Cyclooctyl Ring

The 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue, like other α,α-disubstituted amino acids, acts as a strong helix-inducing residue when incorporated into a peptide chain.[1] Studies comparing various 1-aminocycloalkane-1-carboxylic acids have shown that peptides containing Ac8c have a significant tendency to adopt helical conformations.[1] This conformational preference is a result of the restricted dihedral angles (phi and psi) around the α-carbon, which is a direct consequence of the bulky cyclooctyl ring. This inherent rigidity is beneficial for designing peptides with stable secondary structures but is also the root cause of the synthetic challenges addressed in this guide.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 289, 104-126.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., & Albericio, F. (1993). Automated solid-phase synthesis of cyclic peptides. International Journal of Peptide and Protein Research, 42(2), 119-126.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Novabiochem. (2023).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
  • Carpino, L. A., & El-Faham, A. (1999). The Dizirconocenium Cation, [Cp2Zr-O-ZrCp2]2+: A New, Mild, and Efficient Catalyst for the Esterification of Carboxylic Acids. The Journal of Organic Chemistry, 64(20), 7162-7165.
  • Vijayalakshmi, S., Rao, R. B., & Balaram, P. (2000). Comparison of helix-stabilizing effects of α,α-dialkyl glycines with acyclic and cyclic side chains. Biopolymers, 53(2), 94-108.

Sources

Technical Guide: Optimizing the Synthesis of Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters

Executive Summary: The "Cyclooctyl Constraint"

Synthesizing Methyl 1-amino-1-cyclooctanecarboxylate presents a unique set of challenges compared to its cyclopentyl or cyclohexyl analogs. The core issue is the transannular strain and steric bulk of the cyclooctane ring, which creates a "fortress" around the quaternary carbon. This hindrance significantly reduces the reaction rates of both the initial ring formation and the final esterification.

This guide moves beyond standard textbook protocols, focusing on the Bucherer-Bergs route (preferred over Strecker for stability reasons) and a modified Esterification strategy designed to penetrate the steric shield of the 8-membered ring.[1]

Phase 1: Hydantoin Assembly (The "Make" Phase)[1]

The Bucherer-Bergs reaction is the most robust method to install the quaternary center. However, for cyclooctanone, the equilibrium often stalls.

Optimized Protocol
  • Reagents: Cyclooctanone (1.0 eq), KCN (2.5 eq),

    
     (4.0 eq).[1]
    
  • Solvent: 50% Ethanol/Water (v/v).[1]

  • Conditions: 60°C for 24–48 hours in a sealed vessel (pressure tube).

Troubleshooting Guide: Hydantoin Formation
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Carbonate Loss:

decomposes to

and

, which escape in open systems.[1][2]
Seal the System: Use a pressure tube or autoclave to keep

and

in solution.[1] This shifts equilibrium toward the hydantoin.
Dark/Tarry Reaction Cyanide Polymerization: High temperatures (>70°C) or localized hot spots cause HCN polymerization (azulmic acid).[1]Temp Control: Limit temp to 60°C. Ensure vigorous stirring before heating. Use ultrasonication to initiate the reaction at lower temps [1].[3]
Starting Material Recovery Steric Reversibility: The cyclooctane ring strain favors the retro-reaction (ketone release).[1]Excess Reagents: Increase

to 6.0 eq to force the equilibrium forward via Le Chatelier’s principle.
Mechanism & Workflow Diagram

BuchererBergs Start Cyclooctanone Step1 Cyanohydrin Intermediate Start->Step1 + KCN (Fast) Step2 Aminonitrile Step1->Step2 + NH3 (Equilibrium) Step2->Start Retro-Strecker (Side Reaction) Step3 Hydantoin (Ring Closure) Step2->Step3 + CO2 (Irreversible Step)

Caption: The Bucherer-Bergs pathway. Note the "Retro-Strecker" loop (red), which is exacerbated by the steric strain of the cyclooctane ring. Sealing the vessel suppresses this reversibility.

Phase 2: The "Fortress" Hydrolysis

Hydrolyzing the 5,5-cyclooctylspirohydantoin is notoriously difficult.[1] Standard acid hydrolysis often fails to open the ring completely due to the stability of the spiro-system.

Recommendation: Switch to Basic Hydrolysis with Barium Hydroxide.

  • Protocol: Suspend hydantoin in 2.5M

    
     (aq). Reflux at 105°C for 72 hours.
    
  • Why Barium?

    
     forms an insoluble carbonate byproduct (
    
    
    
    ), driving the reaction to completion by removing the carbonate leaving group from the equilibrium.
  • Work-up: Filter the

    
     precipitate.[1][2] Precipitate excess Barium with 
    
    
    
    (careful titration) or ammonium carbonate, then filter again. Isolate the free amino acid via isoelectric precipitation (pH ~6.0).

Phase 3: Esterification (The Bottleneck)[1]

This is the critical failure point. The quaternary carbon of 1-amino-1-cyclooctanecarboxylic acid is extremely hindered.[2] Standard Fischer esterification (Refluxing MeOH/catalytic


) yields are often <30% because the tetrahedral intermediate cannot form easily.[1]
Strategy A: Thionyl Chloride ( ) Activation (The "Sledgehammer")[1]
  • Mechanism: Converts the carboxylic acid to a highly reactive acid chloride in situ, which is less sensitive to steric bulk than the protonated acid.

  • Protocol:

    • Chill dry Methanol (MeOH) to 0°C.

    • Add

      
       (3.0 eq) dropwise (Exothermic!).
      
    • Add solid Amino Acid.

    • Crucial Step: Reflux for 48 hours . Monitor via TLC (ninhydrin stain).

    • Evaporate solvent to yield the Methyl Ester Hydrochloride salt .[1]

Strategy B: TMSCl / Methanol (The "Scalpel")

If Strategy A fails or causes degradation, use Trimethylsilyl Chloride (TMSCl).[1]

  • Why: TMSCl reacts with MeOH to generate anhydrous HCl and methyl hypochlorite equivalents in a very gentle, moisture-free environment.[1][2]

  • Protocol: Add TMSCl (5.0 eq) to a suspension of the amino acid in dry MeOH. Stir at Room Temperature for 24h, then reflux for 4h [2].

Troubleshooting Guide: Esterification
IssueDiagnosisSolution
Incomplete Reaction Steric Shielding: Methanol cannot access the carbonyl carbon.[1][2]High Pressure: Perform the reaction in a sealed glass pressure vessel at 80°C. The increased kinetic energy overcomes the steric barrier.[1]
Product Hydrolysis during Workup Hygroscopic Salt: The ester HCl salt absorbs water from air, hydrolyzing back to the acid.Avoid Aqueous Workup: Do not neutralize with aqueous bicarbonate. Evaporate MeOH/SOCl2 directly. Dry under high vacuum. Store as the HCl salt in a desiccator.
Sticky Gum Formation Oligomerization: Free amine attacking the ester of another molecule.[1]Keep Acidic: Ensure the product remains fully protonated (

) at all times. Never expose the free base ester to heat.
Decision Tree: Esterification Optimization

Esterification Start 1-Amino-1-cyclooctanecarboxylic Acid Decision Check Solubility in MeOH Start->Decision MethodA Method A: SOCl2 / MeOH (Standard) Decision->MethodA Insoluble MethodB Method B: TMSCl / MeOH (Milder, High Yield) Decision->MethodB Soluble/Suspended Outcome Is Conversion > 90%? MethodA->Outcome MethodB->Outcome Success Isolate HCl Salt Outcome->Success Yes Fail Switch to Pressure Vessel (80°C, 5 bar) Outcome->Fail No

Caption: Workflow for selecting the optimal esterification route. TMSCl is preferred for cleaner profiles, while SOCl2 is necessary for stubborn substrates.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the Strecker synthesis instead of Bucherer-Bergs to save time? A: It is not recommended for cyclooctanone.[1][2] The Strecker aminonitrile intermediate is highly prone to reversibility (retro-Strecker) due to the ring strain. Bucherer-Bergs provides a thermodynamic sink (the hydantoin) that "locks in" the ring structure.

Q: My final product is a hygroscopic foam. How do I get a solid? A: The methyl ester hydrochloride is often hygroscopic. Triturate the foam with anhydrous diethyl ether or hexanes. Sonicate the mixture until a white powder precipitates, then filter rapidly under nitrogen.

Q: Why is the yield lower than the cyclohexyl analog? A: This is purely physical organic chemistry. The cyclooctane ring exists in a "boat-chair" family of conformations that create severe transannular interactions (Prelog strain).[2] This shields the reaction center, necessitating longer reaction times and higher driving forces (pressure/heat) compared to the chair-form cyclohexane.

References

  • Ultrasonic Acceleration: Li, J. et al. "Ultrasound-assisted synthesis of 5,5-disubstituted hydantoins via Bucherer-Bergs reaction."[1][2] Ultrasonics Sonochemistry, 2010.[1] Link[1]

  • TMSCl Esterification: Li, X. et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2010.[1] Link

  • Cyclic Amino Acid Synthesis: Ohfune, Y. et al. "Synthesis of conformationally constrained amino acids."[1] Tetrahedron, 2001.[1] Link

Sources

Technical Support Center: Purification of Methyl 1-amino-1-cyclooctanecarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 1-amino-1-cyclooctanecarboxylate and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these unique, non-proteinogenic amino acid esters. The inherent properties of these molecules—possessing both a basic amine and a hydrolyzable ester on a bulky, non-polar carbocyclic ring—present specific purification hurdles.

This document moves beyond standard protocols to provide in-depth troubleshooting, explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of cyclic amino acid esters.

Q1: My crude product is a persistent oil, not a solid. How can I induce crystallization?

A1: This is a very common issue, often caused by residual solvents or impurities inhibiting the formation of a crystal lattice. Before attempting more complex methods, try the following:

  • Thorough Drying: Ensure all reaction and workup solvents (like THF, DCM, or Ethyl Acetate) are completely removed under a high vacuum. Even trace amounts can prevent solidification.

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. This can wash away soluble impurities and provide the mechanical energy needed for nucleation.

  • Conversion to a Salt: The free-base amine is often less crystalline than its corresponding salt. Converting the product to its hydrochloride (HCl) salt by treating a solution of the oil (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a non-polar solvent is a highly effective method for obtaining a stable, crystalline solid.[1] This salt can then be easily purified by recrystallization.

Q2: My yield is very low after recrystallization. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Using Excessive Solvent: The most common cause is dissolving the crude product in too much "good" solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always aim to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling Too Rapidly: Crash-cooling the solution can lead to the formation of very fine, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator to maximize the growth of large, pure crystals.

  • Inappropriate Solvent Choice: The chosen solvent system may be too effective, meaning the product has significant solubility even at low temperatures. You may need to screen for a different solvent pair where the solubility difference between hot and cold temperatures is more pronounced.[1]

Q3: My compound appears to degrade or streak badly on my silica gel column. What is happening?

A3: The primary amine in your molecule is basic, while standard silica gel is acidic. This strong interaction can cause several problems:

  • Irreversible Binding: The basic amine can bind very strongly to the acidic silanol groups on the silica surface, leading to poor recovery.

  • Streaking (Tailing): The compound moves down the column in a smeared band rather than a tight one, resulting in poor separation from impurities.

  • Degradation: The acidic environment can sometimes catalyze the hydrolysis of the methyl ester, especially if the mobile phase contains nucleophilic solvents like methanol.

The solution is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v) or ammonia (e.g., using a pre-mixed 98:2 DCM:MeOH solution containing 1% NH4OH). This deactivates the acidic sites on the silica gel, allowing your basic compound to elute properly.

Q4: I cannot see my product on the TLC plate under a UV lamp. How can I visualize it?

A4: Methyl 1-amino-1-cyclooctanecarboxylate lacks a significant UV chromophore, making it invisible under standard 254 nm or 365 nm UV light. You must use a chemical stain for visualization. Effective options include:

  • Ninhydrin Stain: This is the classic choice for primary amines. After dipping the TLC plate in the ninhydrin solution, gentle heating will reveal the amine-containing spots as a purple or pink color.[2]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any functional group that can be oxidized, including amines. It will show spots as yellow/brown against a purple background.

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

Troubleshooting Guide 1: Recrystallization & Crystallization

Recrystallization is the most powerful and cost-effective method for purifying crystalline solids. The goal is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.

Common Problem: Product "Oils Out" of Solution

"Oiling out" occurs when the product separates from the cooling solution as a liquid phase instead of forming solid crystals. This usually happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.

Troubleshooting Workflow for Oily Products

G start Crude Product is an Oil or 'Oils Out' During Crystallization check_solvent Is residual solvent from workup present? start->check_solvent dry Dry thoroughly under high vacuum check_solvent->dry Yes triturate Try trituration with a non-polar solvent (e.g., hexane, ether) check_solvent->triturate No dry->triturate seed Attempt to seed with a known crystal triturate->seed Fails change_solvent Change solvent system (e.g., lower boiling point solvent) triturate->change_solvent success Success: Solid Product triturate->success Succeeds form_salt Form the HCl salt to obtain a solid seed->form_salt Fails seed->success Succeeds form_salt->success Succeeds fail Still an Oil: Consider Chromatography form_salt->fail Fails change_solvent->start Re-attempt

Caption: Decision-making workflow for troubleshooting oily products.

Protocol 1: Standard Recrystallization from a Solvent Pair

This method is ideal when a single perfect solvent cannot be found. It uses a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble.

  • Place the crude, solid material in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate, Dichloromethane) dropwise until the solid just dissolves.

  • While the solution is still hot, add the "poor" anti-solvent (e.g., Hexane, Diethyl Ether) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add one or two more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under a vacuum to a constant weight.

Data Table: Common Recrystallization Solvent Systems
Good Solvent (Higher Polarity)Poor Anti-Solvent (Lower Polarity)Target FormNotes
Ethyl AcetateHexane / HeptaneFree BaseA very common and effective pair for moderately polar compounds.[1]
Dichloromethane (DCM)Hexane / PentaneFree BaseGood for less polar impurities; DCM is volatile and easy to remove.
Methanol / EthanolDiethyl EtherHCl SaltSalts are often more polar and require polar solvents to dissolve.
EthanolWaterHCl SaltWater can be a good anti-solvent for moderately soluble salts.[1]
TolueneHexaneFree BaseUseful for compounds that are less soluble in esters.

Troubleshooting Guide 2: Column Chromatography

When recrystallization fails to remove closely related impurities, column chromatography is the method of choice. For basic compounds like Methyl 1-amino-1-cyclooctanecarboxylate, special considerations are necessary.

Workflow: Selecting the Right Chromatographic Method

G start Crude Product Mixture analyze Analyze by TLC/LCMS (Free Base Form) start->analyze decision Are components separable by polarity? analyze->decision recrystallize Purity >95%: Attempt Recrystallization First decision->recrystallize No (High Purity) chromatography Purity <95% or Impurities Co-crystallize: Proceed to Chromatography decision->chromatography Yes silica Normal Phase (Silica Gel) chromatography->silica Default Choice rp Reverse Phase (C18) chromatography->rp For polar impurities or acid-sensitive compounds silica_protocol Use eluent with basic modifier (e.g., 0.5% Triethylamine) Eluent: Hexane/EtOAc or DCM/MeOH silica->silica_protocol rp_protocol Use buffered mobile phase (e.g., Water/Acetonitrile + 0.1% TFA or NH4HCO3) Useful for polar impurities rp->rp_protocol

Caption: Workflow for selecting an appropriate purification strategy.

Protocol 2: Flash Chromatography on Silica Gel (Free Base)

This protocol is designed to purify the free-base form of the amino ester while preventing issues caused by the acidity of the silica gel.

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase.

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This prevents solvent effects and improves resolution.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elute the Column: Begin elution with your starting mobile phase (e.g., 100% Hexane containing 0.5% triethylamine). Gradually increase the polarity by adding more of the polar solvent (e.g., Ethyl Acetate containing 0.5% triethylamine).

  • Collect Fractions: Collect fractions and monitor them by TLC using a suitable stain (e.g., ninhydrin).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Purification via HCl Salt Formation and Liberation

This is an extractive purification method that leverages the change in solubility upon salt formation. It is excellent for removing non-basic organic impurities.

  • Salt Formation: Dissolve the crude free-base product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram).

  • With stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Isolation of Salt: Collect the solid hydrochloride salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining non-basic impurities.

  • The collected HCl salt can now be further purified by recrystallization if needed (see Table 1).

  • Liberation of Free Base: Suspend the purified HCl salt in a separatory funnel containing water and a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), portion-wise until the aqueous layer is basic (pH ~8-9) and all the solid has dissolved.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]

  • Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965. [Link]

  • Albericio, F., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(49), 9607-9613. [Link]

  • PubChem. Methyl 1-amino-1-cyclopentanecarboxylate, HCl. National Center for Biotechnology Information. [Link]

  • DIAION. Separation and Refining of Amino acids. [Link]

Sources

Technical Support Center: Synthesis of Cyclooctane Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 1-Aminocyclooctane-1-carboxylic acid (


) esters and derivatives.
Audience:  Medicinal Chemists, Process Chemists.

Introduction: The C8 Challenge

Welcome to the technical support hub for medium-ring constrained peptides. Synthesizing cyclooctane amino acid esters presents a unique "perfect storm" of challenges: the steric hindrance of a quaternary


-carbon combined with the transannular reactivity  inherent to the eight-membered ring.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered when forcing these floppy yet crowded rings into submission.

Module 1: The Pre-Esterification Trap (Ring Synthesis)

Issue: "I am observing the wrong stereoisomer or incomplete hydrolysis of the hydantoin intermediate."

Root Cause Analysis

The most common route to


 is the Bucherer-Bergs reaction  (using cyclooctanone, KCN, 

).
  • Thermodynamics vs. Kinetics: The Bucherer-Bergs reaction is thermodynamically controlled, typically yielding the isomer where the carboxyl group is equatorial (in substituted rings). The Strecker synthesis (kinetic control) yields the axial carboxyl isomer.

  • Hydrolysis Resistance: The resulting spiro-hydantoin is exceptionally stable due to the steric bulk of the cyclooctane ring protecting the amide bonds. Standard alkaline hydrolysis (

    
    , 
    
    
    
    ) often fails.
Troubleshooting & Protocol
SymptomProbable CauseCorrective Action
Reaction Stalls (Hydantoin

Amino Acid)
Steric shielding of the hydantoin carbonyls.Use Autoclave Conditions: Switch from reflux to a sealed vessel at

with

or

.
Urea Byproducts Partial hydrolysis (ring opening without decarboxylation).Increase temperature/time. Ensure pH

.
Wrong Isomer Method selection (Bucherer vs. Strecker).If the cis/trans relationship relative to a ring substituent is wrong, switch from Bucherer-Bergs to Strecker (using

,

, amines).

Module 2: Transannular Side Reactions (The "Ghost" Peaks)

Issue: "My LC-MS shows a byproduct with the correct mass but different retention time, or a mass corresponding to oxidation/functionalization at the C5 position."

The Mechanism: 1,5-Hydride Shift

The cyclooctane ring is conformationally mobile (boat-chair is the most stable). In this conformation, the hydrogens at C5 are spatially proximate to the carbocation center at C1 (the


-carbon).

If your synthesis involves an intermediate carbocation (e.g., during acid-catalyzed esterification or deprotection), a transannular 1,5-hydride shift can occur. The cation jumps across the ring, leading to elimination or functionalization at the "back" of the ring.

Visualizing the Pathway

TransannularShift cluster_0 Cation Formation cluster_1 The Jump cluster_2 Side Products Start Protonated Ester/Acid (C1 Cation) TS Transannular Transition State (C1-C5 Proximity) Start->TS Conformational Folding Shifted C5-Cation Intermediate TS->Shifted 1,5-Hydride Transfer Elim Bicyclic Alkene (Elimination) Shifted->Elim -H+ Subst C5-Functionalized Derivative Shifted->Subst +Nu

Caption: Mechanism of the transannular 1,5-hydride shift common in cyclooctane derivatives, triggered by cationic intermediates.

Prevention Strategy
  • Avoid

    
     Conditions:  Do not use reagents that generate stable carbocations at the 
    
    
    
    -position.
  • Solvent Choice: Use non-polar solvents if possible to destabilize ionic transition states.

  • Protic Acids: Limit exposure to hot, strong protic acids which promote reversible protonation and hydride migration.

Module 3: Esterification of the Hindered Amine

Issue: "Standard Fischer esterification (


) yields <30% product."
Technical Insight

1-Aminocyclooctanecarboxylic acid is an


-disubstituted amino acid. The quaternary center creates immense steric strain. The transition state for nucleophilic attack by methanol is crowded.
  • Fischer Esterification: Equilibrium driven. Water buildup reverses the reaction rapidly due to the "Thorpe-Ingold effect" (the ring wants to be open/acid form to relieve strain).

  • Solution: You must use a method that produces an irreversible intermediate (like an acid chloride).

Recommended Protocol: Thionyl Chloride ( ) Activation

This method generates the acid chloride in situ, which is far more reactive than the protonated acid.

Step-by-Step Guide:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a reflux condenser and a drying tube (

    
     or 
    
    
    
    balloon).
  • Solvent Prep: Chill anhydrous Methanol (

    
    , 20 equiv.) to 
    
    
    
    in an ice bath.
  • Activation (Exothermic): Add Thionyl Chloride (

    
    , 3.0 - 5.0 equiv.) dropwise to the cold MeOH over 30 mins. Do not add the amino acid yet.
    
    • Why? This forms the active reagent, methyl chlorosulfite/HCl, safely.

  • Addition: Add solid 1-aminocyclooctanecarboxylic acid (1.0 equiv.) in one portion.

  • Reaction:

    • Allow to warm to Room Temp (RT).

    • Reflux for 12–24 hours. Note: Hindered substrates require heat; RT is insufficient.[1]

  • Workup (Critical):

    • Concentrate in vacuo to remove MeOH/

      
      .
      
    • Do NOT wash with aqueous base (e.g.,

      
      ) if the free base amine is unstable or soluble in water.
      
    • Triturate the residue with cold diethyl ether to precipitate the Amino Ester Hydrochloride Salt .

Comparative Efficiency of Methods
MethodReagentsYield (Est.)Risk Profile
Standard Fischer

15–30%Low yield due to equilibrium; incomplete conversion.
Steglich

40–60%Urea byproduct is hard to remove; racemization risk high.
Acid Chloride

85–95% Best for hindered substrates. High acidity (watch for transannular shifts if reflux is too long).
Alkylation

50–70%Risk of N-methylation (quaternization of amine).

Module 4: FAQ & Quick Fixes

Q: My ester is an oil and I can't crystallize it. A: Cyclooctane esters are often "greasy" due to the lipophilic ring.

  • Fix: Isolate as the Hydrochloride (HCl) or Tosylate (TsOH) salt . These are almost always crystalline solids. Dissolve the oil in minimal dry

    
     and bubble dry 
    
    
    
    gas, or add a solution of
    
    
    -TsOH in dioxane.

Q: I see a double-mass peak (2M+H) in LCMS. A: This is dimerization, likely forming a Diketopiperazine (DKP) .

  • Cause: If the amino ester free base is left in solution (especially at neutral/basic pH), the amine of one molecule attacks the ester of another.

  • Fix: Keep the product as the acid salt (

    
    ) until the exact moment of coupling. Never store the free base.
    

Q: Can I use coupling reagents (HATU/EDC) to make the ester? A: Yes, but it is expensive and prone to racemization (via oxazolone formation).

  • Workflow: React Amino Acid +

    
    
    
    
    
    Fmoc-Amino Acid. Then use
    
    
    . This protects the amine and prevents N-methylation or DKP formation.

References

  • Bucherer-Bergs vs Strecker Selectivity: Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society. Link(Fundamental stereochemistry applicable to C8 rings).

  • Transannular Hydride Shifts: Cope, A. C., et al. (1965). Transannular Reactions in Medium-Sized Rings. Quarterly Reviews, Chemical Society. Link.

  • Synthesis of 1-Aminocyclooctanecarboxylic Acid: Connors, T. A., et al. (1960). Tumour Growth Inhibitory Activity of Some 1-Aminocycloalkanecarboxylic Acids. Biochemical Pharmacology. Link.

  • Esterification of Hindered Amino Acids: Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron. Link.

  • Hydantoin Hydrolysis Protocols: Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][4][5][6] Chemical Reviews.[7] Link.

Sources

Technical Support Center: Optimization of Coupling Conditions for "Methyl 1-amino-1-cyclooctanecarboxylate" in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-natural amino acid, Methyl 1-amino-1-cyclooctanecarboxylate (A8c), into their peptide sequences. Due to its rigid, cyclic structure and α,α-disubstitution, A8c presents unique challenges in achieving efficient and complete coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your synthesis outcomes.

Troubleshooting Guide: Addressing Common Issues with A8c Coupling

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the incorporation of Methyl 1-amino-1-cyclooctanecarboxylate.

Question 1: I am observing low coupling efficiency or incomplete reactions when trying to incorporate Methyl 1-amino-1-cyclooctanecarboxylate. What is the likely cause and how can I resolve this?

Answer:

Low coupling efficiency with A8c is primarily due to significant steric hindrance from its bulky, cyclic side chain. Standard coupling reagents are often not potent enough to overcome this spatial barrier.

Underlying Cause: The cyclooctyl ring restricts access to the carboxyl group, slowing down the rate of acylation of the resin-bound amine. This can lead to a significant amount of unreacted N-terminal amine on the growing peptide chain, resulting in deletion sequences.[1]

Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often inadequate for such sterically demanding couplings.[2] It is highly recommended to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][3] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[2] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2]

  • Increase Reaction Time and Temperature: Steric hindrance significantly slows down the reaction kinetics.[2] Extending the coupling time, for example, from the standard 1-2 hours to overnight, can help drive the reaction to completion.[2] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective method for driving difficult couplings to completion quickly and efficiently by utilizing microwave energy to heat the reaction.[2][4]

  • Perform a Double Coupling: A common and effective strategy is to repeat the coupling step with a fresh preparation of the activated amino acid.[5][6] This ensures that any remaining unreacted amines from the first coupling have a second opportunity to react.

Question 2: Even after switching to a stronger coupling reagent, my yields are still low. What other factors should I consider?

Answer:

Beyond the choice of coupling reagent, several other experimental parameters can significantly impact the success of incorporating A8c.

Underlying Causes: Poor solvation of the growing peptide-resin complex can lead to aggregation, further hindering the reaction.[2] Additionally, the choice of resin and its loading capacity can play a crucial role.

Solutions:

  • Optimize Your Solvent System: The solvent must effectively solvate the peptide-resin complex to ensure successful coupling.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2][7] For particularly difficult sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[2]

  • Choose the Right Resin: For long or complex peptide sequences, including those with sterically hindered residues, it is often recommended to use a resin with a lower loading capacity.[5] This reduces steric hindrance and the likelihood of aggregation between adjacent peptide chains.[5]

  • Consider Capping: To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked through a process called capping.[1] This is typically done using acetic anhydride after the coupling step and is particularly useful for minimizing deletion products in difficult or long peptide syntheses.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating Methyl 1-amino-1-cyclooctanecarboxylate?

A1: For sterically hindered amino acids like A8c, the most effective coupling reagents are typically aminium/uronium or phosphonium salts. HATU, HCTU, and COMU are excellent choices due to their high reactivity.[2][9][10] PyBOP and PyAOP are also highly effective phosphonium-based reagents.[2][3]

Q2: How can I monitor the completeness of the coupling reaction for A8c?

A2: The Kaiser test (ninhydrin test) is a common method for detecting the presence of free primary amines on the resin.[5] A positive test (blue/purple beads) indicates incomplete coupling. However, be aware that the Kaiser test is not reliable for secondary amines like proline.

Q3: Is it necessary to use an excess of the A8c amino acid and coupling reagents?

A3: Yes, using an excess of the protected amino acid (typically 3-5 equivalents) and coupling reagents is standard practice in SPPS to drive the reaction to completion.[7] For a particularly difficult residue like A8c, using a slightly higher excess may be beneficial.

Q4: Can peptide aggregation be a problem when working with A8c?

A4: While the bulky nature of A8c itself doesn't necessarily promote aggregation in the same way as long stretches of hydrophobic residues, any incomplete coupling can lead to a heterogeneous mix of peptide chains on the resin, which can contribute to purification challenges. Furthermore, the overall sequence of the peptide plays a significant role in its tendency to aggregate.[6]

Q5: What are deletion and truncation sequences, and how do they relate to coupling A8c?

A5: Deletion sequences are peptides that are missing one or more amino acids from the target sequence. This occurs when a coupling reaction fails, but subsequent deprotection and coupling steps continue.[5] Truncation sequences are peptides where chain elongation has stopped prematurely, often due to incomplete deprotection of the N-terminal protecting group.[5] The difficulty in coupling A8c makes the formation of deletion sequences a primary concern.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityKey Considerations
DIC/HOBtCarbodiimide/AdditiveModerateOften insufficient for highly hindered residues like A8c.[2][11]
HBTU/PyBOPAminium/PhosphoniumHighBetter than carbodiimides, but can still be challenged by very hindered residues.[2]
HCTUAminiumVery HighMore reactive than HBTU, a good choice for difficult couplings.[2]
HATUAminiumVery HighReacts faster with less epimerization, excellent for hindered couplings.[3][10]
COMUAminiumVery HighSimilar efficiency to HATU, with improved safety and solubility profile.[9][10]

Experimental Protocols

Protocol 1: Double Coupling of Methyl 1-amino-1-cyclooctanecarboxylate using HATU
  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-Methyl 1-amino-1-cyclooctanecarboxylate (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Methyl 1-amino-1-cyclooctanecarboxylate.

  • Final Washing: After the second coupling, wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol should be performed after a difficult coupling step where incomplete reaction is suspected.

  • Washing: After the coupling reaction, wash the resin with DMF (3 x 1 min).

  • Capping Reaction: Prepare a capping solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF (e.g., a 1:1:8 mixture of acetic anhydride:DIPEA:DMF). Add this solution to the resin and allow it to react for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines.

Visualizations

SPPS_Troubleshooting_Workflow start Incomplete A8c Coupling Detected (e.g., Positive Kaiser Test) strategy1 Primary Strategy: Enhance Coupling Chemistry start->strategy1 strategy2 Secondary Strategy: Optimize Physical Conditions start->strategy2 strategy3 Tertiary Strategy: Prevent Deletion Sequences start->strategy3 reagent Switch to High-Power Reagent (HATU, HCTU, COMU) strategy1->reagent double_couple Perform Double Coupling strategy1->double_couple time_temp Increase Reaction Time (e.g., to overnight) strategy2->time_temp microwave Utilize Microwave-Assisted Synthesis strategy2->microwave capping Cap Unreacted Amines (Acetic Anhydride) strategy3->capping end_node Proceed to Next Cycle reagent->end_node double_couple->end_node time_temp->end_node microwave->end_node capping->end_node

Caption: Troubleshooting workflow for incomplete A8c coupling.

Coupling_Reagent_Hierarchy cluster_0 Reactivity for Sterically Hindered Residues cluster_1 Examples high Highest Reactivity (Recommended for A8c) medium High Reactivity (Often Sufficient) hatu HATU, COMU, Acyl Fluorides high->hatu low Moderate Reactivity (Likely Insufficient) hctu HCTU, PyAOP, PyBOP medium->hctu dic DIC/HOBt, DCC low->dic

Caption: Hierarchy of coupling reagent reactivity for A8c.

References

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry; 2017. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules. 2018. Available at: [Link]

  • Coupling Reagents. AAPPTec. Available at: [Link]

  • Abdel-Moty, S. G., R. S. Abdel-Hameed, and A. F. Khattab. "Efficient peptide coupling involving sterically hindered amino acids." The Journal of organic chemistry 72.15 (2007): 5794-801. Available at: [Link]

  • Amblard, M., J. A. Fehrentz, and J. Martinez. "Methods and protocols of modern solid phase peptide synthesis." Molecular biotechnology 33.3 (2006): 239-54. Available at: [Link]

Sources

Preventing racemization during the synthesis of "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MA1CC-RAC-001

Last Updated: February 20, 2026

Introduction

Welcome to the technical support center for the stereoselective synthesis of Methyl 1-amino-1-cyclooctanecarboxylate. The control of stereochemistry is paramount in the development of pharmaceutical agents, where a single enantiomer often accounts for the desired therapeutic effect while its counterpart may be inactive or even harmful. The synthesis of α,α-disubstituted cyclic amino acids, such as the target molecule, presents unique challenges in maintaining chiral integrity.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of this important building block. We will delve into the mechanistic underpinnings of racemization and provide field-proven protocols and strategies to ensure the highest possible enantiomeric purity in your final product.

Frequently Asked Questions (FAQs)

Q1: At which stages of the synthesis is racemization most likely to occur?

A: Racemization is a risk at any step where the α-proton of the chiral center becomes labile. For the synthesis of Methyl 1-amino-1-cyclooctanecarboxylate, the primary risk points are:

  • During α-aminonitrile hydrolysis: In a classical Strecker synthesis, the harsh acidic or basic conditions required to hydrolyze the nitrile to a carboxylic acid can easily lead to racemization.[1][2]

  • During hydantoin hydrolysis: The Bucherer-Bergs route produces a spirohydantoin intermediate.[3][4] Its subsequent hydrolysis, often requiring strong base and high temperatures, is a major step where stereochemical information can be lost.

  • During esterification: Direct esterification of the amino acid under acidic conditions (e.g., Fischer esterification with MeOH/H+) can cause racemization, although it is often less severe than the hydrolysis steps.[5]

  • During N-protection or deprotection: If conditions are not carefully controlled, particularly with bases, the α-proton can be abstracted, leading to a loss of stereointegrity.[6]

Q2: My starting material is cyclooctanone. Which synthetic route offers the best stereocontrol?

A: While classical Strecker[2][7] and Bucherer-Bergs[3][4] syntheses are common, they typically yield racemic products. For stereocontrol, an asymmetric Strecker reaction is the most direct and modern approach.[8] This involves using a chiral amine or a chiral catalyst to induce facial selectivity during the cyanide addition to the imine intermediate. This establishes the stereocenter early and avoids a downstream resolution step.

Q3: I've detected a racemic mixture in my final product. Can it be resolved?

A: Yes, resolution is a viable, though sometimes costly, strategy. Common methods include:

  • Diastereomeric Salt Crystallization: React the racemic amino acid with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[7]

  • Enzymatic Resolution: Lipases or other hydrolytic enzymes can selectively acylate or hydrolyze one enantiomer of the amino acid ester, allowing for separation.[8]

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers.[][10]

Q4: What is the fundamental mechanism of racemization for α-amino acids?

A: The core mechanism involves the removal of the proton at the α-carbon (the chiral center).[1][6] This is facilitated by either acid or base catalysis. Abstraction of the proton forms a planar, achiral enolate or imine-enamine intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 1:1 mixture of R and S enantiomers.[1][11] Activating the carboxyl group (e.g., as an ester) makes the α-proton more acidic and thus more susceptible to abstraction.[6]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Significant Racemization Detected After Nitrile/Hydantoin Hydrolysis
Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions Prolonged exposure to strong acids (e.g., 6M HCl) or bases (e.g., Ba(OH)₂) at high temperatures provides the energy and chemical environment for repeated proton abstraction and reprotonation at the α-carbon.[1]Option A (Milder Conditions): Attempt hydrolysis with less aggressive reagents if feasible (e.g., milder acid concentrations, lower temperatures for longer times). Monitor the reaction closely to balance conversion with enantiomeric excess (e.e.).Option B (Route Modification): Switch to an asymmetric synthesis route where the stereocenter is set under controlled conditions, avoiding the harsh hydrolysis of a racemic intermediate.[8][12]
Presence of Catalytic Impurities Trace metals (e.g., Cu²⁺) or aldehydes can catalyze racemization by forming Schiff base intermediates, which further increase the acidity of the α-proton.[1][13][14]Purify intermediates meticulously. Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA if metal contamination is suspected.
Problem 2: Inconsistent or Low Enantiomeric Excess (e.e.) in Asymmetric Strecker Synthesis
Potential Cause Explanation Recommended Solution
Ineffective Chiral Catalyst/Auxiliary The chosen chiral source may not provide sufficient steric or electronic bias for the cyclooctyl system, leading to poor facial selectivity during the nucleophilic attack of cyanide.Screen Catalysts: Test a variety of chiral catalysts (e.g., Jacobsen's thiourea catalysts, tethered bis(8-quinolinolato) aluminum complexes) or chiral auxiliaries (e.g., (R)-phenylglycine amide).[12][15] Optimize Conditions: Vary the solvent, temperature, and concentration. Non-polar solvents often enhance the effectiveness of hydrogen-bonding catalysts.
Equilibration of Imine Intermediate The imine or iminium ion intermediate can equilibrate or racemize before the cyanide addition, especially if the reaction is slow or if protic/acidic conditions are not well-controlled.Control Stoichiometry & Addition: Ensure slow, controlled addition of the cyanide source (e.g., TMSCN) to a pre-formed and stable imine. Use of a Lewis acid can activate the imine and accelerate the desired cyanide addition.[2]
Moisture Contamination Water can hydrolyze the imine back to the achiral ketone, allowing the cycle to restart and eroding enantioselectivity.Run the reaction under strict anhydrous conditions (e.g., oven-dried glassware, anhydrous solvents, inert atmosphere like Argon or Nitrogen).

Protocols & Methodologies

Protocol 1: Chiral Purity Analysis by HPLC

This is a self-validating step crucial for any stereoselective synthesis.

  • Derivatization (if necessary): To analyze the amino acid, protect the amine with a suitable chromophore-containing group (e.g., Fmoc-Cl, Boc-anhydride) to improve detection and resolution. For the final methyl ester product, derivatization may not be necessary.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. For N-blocked amino acids, polysaccharide-based (e.g., Chiralpak) or macrocyclic antibiotic-based (e.g., CHIROBIOTIC) columns are excellent starting points.[10]

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Method Development:

    • Inject the racemic standard to confirm the separation of the two enantiomer peaks.

    • Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).

    • Inject the synthesized sample under the optimized conditions.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Protocol 2: Optimized Asymmetric Strecker Synthesis

This protocol is a starting point based on modern catalytic methods.

  • Imine Formation: In a flame-dried flask under an argon atmosphere, dissolve cyclooctanone (1.0 eq) and a chiral primary amine (e.g., (R)-phenylglycinol, 1.05 eq) in an anhydrous solvent like toluene or CH₂Cl₂. Add a drying agent (e.g., MgSO₄). Stir at room temperature for 2-4 hours.

  • Catalyst Introduction: Filter off the drying agent. To the resulting solution of the chiral imine, add the asymmetric catalyst (e.g., a chiral thiourea catalyst, 1-5 mol%).

  • Cyanide Addition: Cool the reaction mixture to the optimized temperature (e.g., -20 °C to 0 °C). Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the consumption of the imine by TLC or LC-MS.

  • Workup and Hydrolysis: Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution). Extract the aminonitrile. The subsequent hydrolysis of the nitrile and removal of the chiral auxiliary must be performed under conditions known to minimize racemization (e.g., controlled acid hydrolysis followed by purification).

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Racemization

This diagram outlines the logical steps to diagnose and resolve issues with enantiomeric purity.

G start Racemization Detected (Low % e.e.) check_step At which step was purity lost? start->check_step hydrolysis Hydrolysis Step (Nitrile/Hydantoin) check_step->hydrolysis Post-hydrolysis ester Esterification Step check_step->ester Post-esterification asym_rxn Asymmetric Reaction check_step->asym_rxn During synthesis sol_hydro Solution: 1. Use milder conditions. 2. Reduce temperature. 3. Switch to asymmetric route. hydrolysis->sol_hydro sol_ester Solution: 1. Use DCC/DMAP coupling. 2. Convert to acid chloride. 3. Avoid strong acid/heat. ester->sol_ester sol_asym Solution: 1. Screen catalysts/solvents. 2. Ensure anhydrous conditions. 3. Check reagent purity. asym_rxn->sol_asym verify Verify Purity with Chiral HPLC sol_hydro->verify sol_ester->verify sol_asym->verify

Caption: Decision tree for troubleshooting racemization.

Mechanism of Base-Catalyzed Racemization

This diagram illustrates how a base can lead to the loss of stereochemistry in an amino ester.

Sources

Technical Support Center: Characterization of Large-Ring Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of large-ring cyclic amino acid characterization. These unique molecules, often referred to as macrocyclic peptides, hold immense promise in modern therapeutics, offering a blend of the specificity of biologics and the favorable pharmacokinetic properties of small molecules.[1][2] However, their cyclic nature and conformational flexibility present significant analytical challenges.[3]

This guide is designed to be a practical resource, providing field-proven insights and troubleshooting strategies to help you overcome common hurdles in your experimental workflows. We will delve into the causality behind experimental choices, offering not just steps, but the reasoning behind them.

Troubleshooting Guide: From Purification to Structural Elucidation

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Purification Challenges

Question: I'm struggling to achieve the required purity (>95%) for my cyclic peptide due to closely eluting impurities. What can I do?

Answer: This is a common issue, especially with crude synthetic products or natural extracts. Here’s a systematic approach to improve your purification:

  • Optimize Your HPLC Method:

    • Gradient Modification: A shallower gradient around the elution time of your target compound can significantly improve resolution. Try decreasing the rate of organic solvent increase to 0.5% or even 0.2% per minute in the critical region.

    • Alternative Stationary Phases: If you are using a standard C18 column, consider switching to a different phase. A phenyl-hexyl column can offer different selectivity for aromatic residue-containing peptides, while a C8 column might be better for more hydrophobic macrocycles. For very polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach may be beneficial.

    • Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can impact selectivity. While 0.1% TFA is standard, trying 0.05% TFA or switching to a different reagent like formic acid (if your peptide is stable) can alter the retention behavior of your peptide and its impurities.

  • Employ Orthogonal Purification Techniques: If optimizing a single HPLC method is insufficient, a multi-dimensional approach is recommended.[4]

    • Step 1: Initial Purification: Use your optimized reversed-phase HPLC method for the initial cleanup.

    • Step 2: Secondary Purification: Pool the fractions containing your product and subject them to a second purification step using a different separation mechanism. For example, if your first step was low-pH reversed-phase, the second could be high-pH reversed-phase or ion-exchange chromatography. This orthogonality is key to separating impurities with similar hydrophobicity.

  • Advanced Chromatographic Techniques: For particularly challenging separations, consider High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. HSCCC has been successfully used for the preparative separation of macrocyclic compounds from complex mixtures.[5]

Question: My cyclic peptide recovery is very low after lyophilization. What are the possible causes and solutions?

Answer: Low recovery after lyophilization is often due to the peptide's properties and handling.

  • Peptide Solubility and Aggregation: Some cyclic peptides have poor solubility in water, and they may aggregate and precipitate during the lyophilization process, making them difficult to redissolve.[4]

    • Solution: Before lyophilization, ensure your peptide is fully dissolved. If necessary, add a small amount of an organic solvent like acetonitrile or tert-butanol to the HPLC fractions before freezing. This can help maintain solubility during the process. When redissolving, use an appropriate buffer or a small amount of organic solvent before adding your aqueous solution.[6]

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces.

    • Solution: Use low-adsorption vials (e.g., siliconized or polypropylene) for collection and storage. When redissolving, rinse the original lyophilization vessel with the solvent to ensure you recover any adsorbed material.

  • Incorrect Net Peptide Content Calculation: The lyophilized powder is not 100% peptide; it also contains counterions (like TFA) and water.

    • Solution: To determine the actual amount of peptide, you need to perform a net peptide content analysis, typically through amino acid analysis or UV spectrophotometry.[6] This is crucial for accurately preparing solutions for subsequent experiments.

Section 2: NMR Spectroscopy Troubleshooting

Question: I'm not seeing enough NOE/ROE signals to determine the 3D structure of my macrocycle. What can I do?

Answer: The scarcity of NOE (Nuclear Overhauser Effect) or ROE (Rotating frame Overhauser Effect) signals is a significant hurdle in the NMR characterization of flexible, medium-sized macrocycles.[7][8] This is often due to the molecule's tumbling rate in solution being in a regime where the NOE is close to zero.

Here are some strategies to enhance your structural data:

  • Change the Solvent Viscosity: By increasing the viscosity of the solvent, you can slow down the molecular tumbling, moving it into a regime where NOEs are stronger.[7]

    • Protocol: Prepare your sample in a viscous solvent mixture, such as DMSO-d6/glycerol-d8 or methanol-d4/ethylene glycol-d6. This approach can lead to the observation of "exact NOEs" (eNOEs) which provide more precise structural information for dynamic peptides.[7][8]

  • Lower the Sample Temperature: Reducing the temperature also slows molecular tumbling. However, be aware that this can also lead to signal broadening and may favor a specific low-energy conformation, which might not be the only one present at physiological temperatures.

  • Focus on ROESY Experiments: The ROE is less dependent on the molecular tumbling rate and does not go through a zero-crossing like the NOE. For many macrocycles, ROESY (Rotating frame Overhauser Effect Spectroscopy) is more reliable for obtaining distance restraints.

  • Integrate with Computational Modeling: When experimental restraints are sparse, combining them with molecular dynamics (MD) simulations is a powerful approach.[9][10] The few distance restraints you have can be used to guide the simulations and validate the resulting conformational ensembles.

Question: My NMR spectra show multiple sets of peaks for my cyclic peptide, suggesting multiple conformations. How can I analyze this?

Answer: The presence of multiple conformations in slow exchange on the NMR timescale is common for large-ring cyclic amino acids.[11] This is often due to cis/trans isomerization of peptide bonds (especially involving proline) or different stable backbone arrangements.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help you understand the dynamics. If the exchange rate between conformations increases at higher temperatures, you may see coalescence of the peaks, confirming a dynamic equilibrium. VT NMR can also be used to determine the thermodynamic parameters of the conformational exchange.[12]

  • 2D Exchange Spectroscopy (EXSY): A 2D EXSY experiment can directly show which peaks correspond to the same proton in different conformations through cross-peaks. This is invaluable for assigning the different species.

  • Isotope Labeling: If you suspect a specific residue (like proline) is responsible for the isomerization, synthesizing your peptide with a ¹³C or ¹⁵N labeled version of that amino acid can help in assigning the different conformational states.

  • Computational Analysis: Predicting the relative energies of different conformations (e.g., cis vs. trans proline) using computational methods can help in assigning the major and minor species observed in the NMR spectra.[13]

Section 3: Mass Spectrometry Troubleshooting

Question: My MS/MS spectrum of a cyclic peptide is very complex and difficult to interpret for sequencing. Why is this happening and how can I simplify it?

Answer: Sequencing cyclic peptides by MS/MS is inherently more complex than for linear peptides.[14][15] This is because the initial fragmentation event only opens the ring. Subsequent fragmentations can then occur from different linearized precursors, leading to a multitude of fragment ions that are difficult to piece together.[16]

Here are some strategies to tackle this challenge:

  • Controlled Ring Opening Before MS/MS: By linearizing the peptide at a specific or random point before fragmentation, you can generate more easily interpretable spectra.

    • Partial Acid Hydrolysis: A simple and effective method is to incubate the peptide with dilute acid at a controlled temperature. This can randomly cleave a peptide bond, producing a library of linear precursors for MS/MS analysis.[17]

      • Protocol for Partial Acid Hydrolysis:

        • Dissolve the cyclic peptide in 1.2 M HCl.

        • Incubate at 90°C for 15-20 minutes.

        • Immediately neutralize the reaction and prepare for LC-MS/MS analysis.

        • Analyze the resulting MS/MS spectra as you would for linear peptides.[17]

  • Multi-Stage Mass Spectrometry (MSn): This is a powerful technique for sequencing cyclic peptides without chemical modification.[14][16]

    • Workflow:

      • MS²: Isolate the parent ion and induce fragmentation. This will open the ring.

      • MS³: Select a major fragment ion from the MS² spectrum (which is a linearized peptide) and fragment it again. The resulting MS³ spectrum will be a more conventional peptide fragmentation pattern that is easier to sequence.

      • Repeat this process for several different MS² fragments to build up the full sequence.

  • Chemical Derivatization: Introducing a fixed charge or a readily fragmented group at a specific point in the linearized peptide can direct the fragmentation pathway. For example, isotope-labeled reductive dimethylation can be used to identify the N-terminal amino acid of a linearized peptide, which helps in pinpointing the site of ring opening.[18]

Question: I am not getting any fragmentation of my cyclic peptide in MS/MS. What could be the reason?

Answer: The rigidity of some cyclic peptides can make them resistant to fragmentation, especially at lower collision energies.[16]

  • Increase Collision Energy: The most straightforward solution is to increase the collision energy (in CID or HCD) in your mass spectrometer. Perform a ramped collision energy experiment to find the optimal energy that provides sufficient fragmentation without completely shattering the molecule into uninformative small fragments.

  • Use a Different Fragmentation Technique: If CID/HCD is not effective, other fragmentation methods might be more successful:

    • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is often more effective for cleaving the backbone of peptides, including cyclic ones, while preserving post-translational modifications.

    • In-Source Decay (ISD) or Post-Source Decay (PSD) in MALDI-MS: These techniques can provide additional structural information and are particularly useful for characterizing cyclic peptides.[16]

Section 4: X-ray Crystallography Troubleshooting

Question: I have been unable to crystallize my large-ring cyclic peptide. What are some common pitfalls and how can I overcome them?

Answer: Obtaining diffraction-quality crystals is often the rate-limiting step in X-ray crystallography.[19][20] For flexible macrocycles, this can be particularly challenging.

  • Sample Purity and Homogeneity: Crystallization requires extremely pure (>98%) and conformationally homogeneous material. Ensure your sample is of the highest possible purity. If your NMR data suggests multiple conformations, this heterogeneity could be hindering crystallization.

  • Screening a Wide Range of Conditions: The crystallization of a given molecule is often highly sensitive to conditions.

    • Solution: Use commercially available sparse-matrix screens to test hundreds of different conditions (pH, precipitant, salts, and additives). Don't be discouraged by initial failures; systematic screening is key.

  • Conformational Rigidity: Flexible molecules are notoriously difficult to crystallize.

    • Solution: Try to co-crystallize your macrocycle with a binding partner (e.g., a target protein). The bound conformation is often more rigid and more amenable to crystallization.[21] Alternatively, you can try to design more rigid analogs of your peptide by incorporating conformational constraints, such as N-methylation or using conformationally restricted amino acids.[22]

Question: I have a crystal structure of my cyclic peptide, but it doesn't seem to match the data I have from solution-state NMR. Why is there a discrepancy?

Answer: It is not uncommon for the solid-state (crystal) structure to differ from the predominant solution-state conformation.

  • Crystal Packing Forces: The forces involved in forming the crystal lattice can trap a single, often low-energy, conformation that may not be the most populated one in solution.

  • Conformational Flexibility: Your cyclic peptide likely exists as an ensemble of different conformations in solution.[9][12] The crystal structure represents just one snapshot from this ensemble. The NMR data, on the other hand, provides information averaged over all the conformations present in solution.

  • What to do: Both pieces of data are valuable. The crystal structure provides a high-resolution view of a stable conformation. The NMR data gives you insights into the dynamic nature of the molecule in a more biologically relevant environment. The best approach is to use the crystal structure as a starting point for molecular dynamics simulations in solution. The simulation results can then be compared to the experimental NMR data to generate a comprehensive model of the conformational landscape of your macrocycle.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when starting to characterize a new large-ring cyclic amino acid?

A1: A logical workflow would be:

  • Confirm Identity and Purity: Start with LC-MS to confirm the correct mass of your compound and HPLC with UV detection to assess its purity.[4] Aim for >95% purity for most characterization studies.

  • Preliminary Structural Analysis: Acquire a simple 1D ¹H NMR spectrum. This will give you an initial idea of the complexity of the molecule and whether multiple conformations are present.

  • Definitive Structural Elucidation:

    • For sequence confirmation, use MS/MS, potentially with prior linearization.[14][17]

    • For 3D structure in solution, a suite of 2D NMR experiments (COSY, TOCSY, HSQC, and NOESY/ROESY) is required.[23]

  • Conformational Analysis: If the molecule appears flexible, combine your NMR data with computational modeling (e.g., molecular dynamics) to explore the conformational space.[10][13]

Q2: How do I choose the right analytical techniques for my specific cyclic peptide?

A2: The choice depends on your research question and the properties of your peptide.

Technique Primary Use Best For... Limitations
HPLC Purity assessment, PurificationAll cyclic peptidesMay require optimization for complex mixtures[4]
Mass Spectrometry Molecular weight confirmation, SequencingRapid identification and sequencingComplex fragmentation patterns for cyclic structures[15]
NMR Spectroscopy 3D structure in solution, Conformational dynamicsDetailed analysis of conformation and flexibilityCan be challenging for flexible molecules, requires more material[8]
X-ray Crystallography High-resolution 3D structure (solid-state)Rigid molecules, protein-ligand complexesCrystallization can be a major bottleneck[19]
Circular Dichroism (CD) Secondary structure analysisQuick assessment of folding (e.g., β-turns, helices)Provides low-resolution structural information[24]

Q3: How can I effectively analyze a conformationally flexible macrocycle?

A3: Characterizing flexibility is key to understanding function. The most powerful approach is to integrate multiple techniques:

  • NMR Spectroscopy: Use techniques like variable temperature NMR and ROESY to identify the presence of multiple conformations and obtain as many distance restraints as possible.[12]

  • Computational Chemistry: Employ molecular dynamics (MD) simulations or other conformational search methods to generate a large set of possible structures.[9][11]

  • Integration: Use the experimental NMR restraints to filter or validate the computational models. This combined approach provides a much more accurate picture of the conformational landscape than either technique alone.[10][25]

Q4: What are the best practices for integrating computational modeling with experimental data?

A4:

  • Use High-Quality Experimental Data: Your computational model will only be as good as the data used to restrain it. Ensure your NMR assignments are correct and your distance restraints are carefully calibrated.

  • Choose the Right Force Field: The accuracy of MD simulations is highly dependent on the force field used. Test different force fields to see which one best reproduces your experimental data.[9]

  • Sufficient Sampling: Ensure your simulations have run long enough to adequately sample the conformational space. Techniques like replica-exchange molecular dynamics (REMD) can improve sampling efficiency.[9]

  • Validate the Model: Once you have a final conformational ensemble, back-calculate the experimental observables (e.g., NOEs, J-couplings) from your model and see how well they match the original experimental data.

Visualizations and Workflows

Diagram: Troubleshooting Complex MS/MS Spectra

MSMS_Troubleshooting cluster_options Initial Checks cluster_solutions Advanced Strategies cluster_linearize Linearization Methods start Complex MS/MS Spectrum check_energy Is Collision Energy Optimized? start->check_energy msn Perform MSn Analysis check_energy->msn If Yes linearize Linearize Peptide Before MS/MS check_energy->linearize If Yes etd Use Alternative Fragmentation (ETD) check_energy->etd If Yes end Successful Sequencing msn->end Provides Interpretable Spectra acid Partial Acid Hydrolysis linearize->acid deriv Chemical Derivatization linearize->deriv etd->end Provides Interpretable Spectra acid->end Provides Interpretable Spectra deriv->end Provides Interpretable Spectra

Caption: A decision workflow for troubleshooting complex MS/MS spectra of cyclic peptides.

Diagram: Integrated Characterization Workflow

Integrated_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis ms LC-MS (Mass, Purity, Sequence) model Comprehensive Structural Model ms->model nmr NMR (3D Structure, Dynamics) md Molecular Dynamics (Conformational Landscape) nmr->md Provides Restraints xray X-ray (High-Res Structure) xray->md Provides Starting Structure cd CD (Secondary Structure) cd->model md->nmr Validates Ensemble md->model

Caption: The interplay between experimental and computational techniques for comprehensive characterization.

References

  • Kessler, H. (1996). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences. Pure & Appl. Chem., 68(6), 1201-1205.
  • Lela, A., et al. (2025). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields.
  • Atkinson, B. (2022). Conformational design of cyclic peptides. PhD thesis, University of Leeds.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses, Southern University and A&M College.
  • Zheng, G., et al. (2016). Accurate Structure Prediction and Conformational Analysis of Cyclic Peptides with Residue-Specific Force Fields. The Journal of Physical Chemistry Letters, 7(9), 1746-1751.
  • Vögeli, B., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 145(50), 27494-27507.
  • Hasan, M. H., et al. (2018). CycLS: Accurate, whole-library sequencing of cyclic peptides using tandem mass spectrometry. Analytical Chemistry, 90(7), 4438-4446.
  • Vögeli, B., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PubMed.
  • Gäde, G., & Spiteller, P. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Neuropeptide Research.
  • Poth, A. G., et al. (2019). Sequencing Orbitides by Acid-Mediated Ring Cleavage Followed by Tandem Mass Spectrometry.
  • Creative Peptides. (n.d.). Peptide FAQs | Synthesis, Purity, Storage & More.
  • Ng, J. L., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry.
  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster.
  • Cambridge Healthtech Institute. (2021). Macrocyclics & Constrained Peptides. Drug Discovery Chemistry.
  • Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.
  • Zhang, T., et al. (2020). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Biochemistry, 59(17), 1668-1677.
  • Hewitt, S. N., et al. (2022). Navigating complex peptide structures using macrocycle conformational maps. Chemical Science, 13(19), 5539-5547.
  • D.J. D., et al. (2023). Complex peptide macrocycle optimization: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. Journal of Computer-Aided Molecular Design, 37, 519-535.
  • Cambridge Healthtech Institute. (n.d.). Macrocyclics and Constrained Peptides. Drug Discovery Chemistry.
  • Royal Society of Chemistry. (2024).
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • JPT Peptide Technologies. (n.d.). Macrocyclic Peptide Synthesis. JPT.
  • D.J. D., et al. (2023). Complex peptide macrocycle optimization: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design.
  • Yuan, J., et al. (2010). Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography.
  • MSD. (2025). Macrocyclic peptides: a new research frontier. MSD.
  • Omagari, K., et al. (2022). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Journal of Medicinal Chemistry, 65(15), 10343-10353.
  • The CyclicPepedia Team. (n.d.). CyclicPepedia (V1.3.1) Tutorial. CyclicPepedia.
  • MDPI. (2025). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules.
  • Wlodawer, A., & Dauter, Z. (2017).
  • Cleves, A. E., & Jain, A. N. (2025). Obstacles and innovations of macrocyclic drug development. Drug Target Review.
  • ACS Publications. (2024).
  • Snell, E. H., & Helliwell, J. R. (2005). x Ray crystallography.
  • ResearchGate. (n.d.). Some important cyclic β-amino acids.
  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
  • CCS Chemistry. (n.d.). Self-Assembly of Constrained Cyclic Peptides Controlled by Ring Size. CCS Chemistry.
  • Dauter, Z., & Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 64(4), 569-577.
  • Royal Society of Chemistry. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics.
  • Schlippe, M. V., et al. (2012). In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. ACS Chemical Biology, 7(5), 836-845.

Sources

Technical Support Center: Improving the Solubility of Peptides Containing "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for enhancing the solubility of peptides that incorporate the non-proteinogenic amino acid, Methyl 1-amino-1-cyclooctanecarboxylate. The inclusion of such a bulky, cyclic residue can introduce significant solubility challenges. This resource is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My peptide, which contains Methyl 1-amino-1-cyclooctanecarboxylate, is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: The poor aqueous solubility of peptides containing Methyl 1-amino-1-cyclooctanecarboxylate is primarily due to the physicochemical properties of this unnatural amino acid.

  • Increased Hydrophobicity: The cyclooctane ring is a large, nonpolar, and aliphatic structure. Its incorporation significantly increases the overall hydrophobicity of the peptide sequence, making it less favorable to interact with water molecules.[1]

  • Conformational Rigidity: Cyclic amino acids, like this cyclooctane derivative, introduce conformational constraints into the peptide backbone.[2] This rigidity can sometimes promote intermolecular interactions, leading to aggregation and precipitation.[3]

  • Disruption of Secondary Structures: The bulky nature of the cyclooctane ring can disrupt the formation of stable secondary structures like alpha-helices or beta-sheets that might otherwise aid in solubility. This can lead to the formation of disordered aggregates.[4]

Q2: Before I even begin solubility experiments, how can I estimate the potential solubility challenges of my peptide sequence?

A2: While a definitive prediction is difficult without experimental data, you can make an informed assessment by considering the following:

  • Calculate the Net Charge: Determine the net charge of your peptide at a neutral pH (around 7). Peptides with a higher net charge (either positive or negative) are generally more soluble in aqueous solutions.[5][6] You can calculate this by assigning a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. Peptides tend to be least soluble at their isoelectric point (pI), where the net charge is zero.[7]

  • Assess Overall Hydrophobicity: Calculate the percentage of hydrophobic residues in your peptide sequence, including the Methyl 1-amino-1-cyclooctanecarboxylate. A high percentage of hydrophobic amino acids is a strong indicator of potential solubility issues in aqueous buffers.[1][8]

  • Utilize Predictive Software: Computational tools can provide a solubility score based on the amino acid sequence. These tools can be particularly helpful when dealing with non-standard amino acids.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are encountering solubility issues with your peptide containing Methyl 1-amino-1-cyclooctanecarboxylate, follow this systematic troubleshooting workflow.

Step 1: Initial Solubility Testing with a Small Aliquot

It is crucial to perform initial solubility tests on a small amount of your lyophilized peptide to avoid wasting valuable material.[6][7]

Protocol for Initial Solubility Testing:

  • Weigh out a small, accurately measured amount of your lyophilized peptide (e.g., 1 mg).

  • Attempt to dissolve the peptide in deionized, sterile water. Start with a small volume and gradually add more while vortexing or sonicating.[9]

  • If the peptide does not dissolve in water, proceed to test a series of buffered solutions at different pH values.

Step 2: Systematic pH Adjustment

The net charge of a peptide is highly dependent on the pH of the solution, which in turn significantly affects its solubility.[10][11]

  • For Basic Peptides (net positive charge): If your peptide has a net positive charge, it will likely be more soluble in an acidic buffer. Try dissolving it in a 10% acetic acid solution.[9]

  • For Acidic Peptides (net negative charge): If your peptide has a net negative charge, it will likely be more soluble in a basic buffer. A 10% ammonium bicarbonate solution can be effective.[9]

  • For Neutral or Highly Hydrophobic Peptides: If your peptide is neutral or has a high proportion of hydrophobic residues, aqueous solutions alone may not be sufficient.

Decision Workflow for pH Adjustment

G start Start: Peptide Insoluble in Water calc_charge Calculate Net Charge of Peptide start->calc_charge positive_charge Net Positive Charge (Basic) calc_charge->positive_charge > 0 negative_charge Net Negative Charge (Acidic) calc_charge->negative_charge < 0 neutral_charge Net Neutral or Highly Hydrophobic calc_charge->neutral_charge ≈ 0 or >50% Hydrophobic try_acidic Try 10% Acetic Acid Solution positive_charge->try_acidic try_basic Try 10% Ammonium Bicarbonate negative_charge->try_basic try_organic Proceed to Organic Co-solvents neutral_charge->try_organic soluble Soluble try_acidic->soluble Success insoluble Still Insoluble try_acidic->insoluble Failure try_basic->soluble Success try_basic->insoluble Failure insoluble->try_organic

Caption: Decision workflow for pH adjustment.

Step 3: Utilizing Organic Co-solvents

For highly hydrophobic peptides, the use of organic co-solvents is often necessary to achieve dissolution.[8][10]

Recommended Co-solvents and Protocol:

  • Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for hydrophobic peptides.[12]

  • N,N-Dimethylformamide (DMF): Another strong solvent that can be effective.

  • Acetonitrile (ACN) or Isopropanol: These are also viable options.

Protocol:

  • Start by dissolving the peptide in a minimal amount of the chosen organic solvent.

  • Once the peptide is fully dissolved, slowly add your desired aqueous buffer to the organic solution while vortexing.[9]

  • Caution: Be aware that some peptides may precipitate out of solution as the concentration of the aqueous buffer increases.[10] For most biological assays, the final concentration of DMSO should be kept low, typically below 1-2%, to avoid interference.[10][13]

Co-solventTypical Starting ConcentrationFinal Concentration in AssayNotes
DMSO100%< 1-2%Can be an oxidizing agent during long-term storage.[13]
DMF100%< 1%Use with caution, can be toxic.
Acetonitrile100%< 5%Less effective for extremely hydrophobic peptides.
Isopropanol100%< 5%Can be a good alternative to ACN.
Step 4: Employing Solubility-Enhancing Excipients

If the above methods are insufficient, the addition of excipients to your formulation can help to prevent aggregation and improve solubility.[14][15]

  • Sugars (e.g., Mannitol, Sucrose, Trehalose): These can act as stabilizers and cryoprotectants.[16]

  • Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, has been shown to reduce protein and peptide aggregation.[16]

  • Surfactants (e.g., Polysorbate 80): These can be effective but should be used with caution as they can sometimes damage peptides.

  • Alkylsaccharides: This class of excipients has been shown to be effective in stabilizing peptides and preventing aggregation.[15][17]

Step 5: Characterization of Peptide Solubility and Aggregation

It is important to not only dissolve your peptide but also to characterize its state in solution to ensure it is not forming soluble aggregates that could affect its activity.

  • Turbidimetric Solubility Assay (TSA): This is a rapid method to determine the solubility of a peptide by measuring the turbidity of the solution at different concentrations.[1][18][19]

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates and determine their size distribution.[20][21]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for assessing the homogeneity of a peptide solution and identifying the presence of different oligomeric species.[20]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the peptide in solution and can indicate if aggregation is occurring.[11][22]

Experimental Workflow for Solubility Enhancement and Characterization

G start Lyophilized Peptide solubility_test Initial Solubility Test (Small Aliquot) start->solubility_test ph_adjustment pH Adjustment solubility_test->ph_adjustment Insoluble in Water insoluble Insoluble solubility_test->insoluble Completely Insoluble cosolvents Organic Co-solvents ph_adjustment->cosolvents Still Insoluble characterization Characterize Solution (DLS, AUC, CD) ph_adjustment->characterization Soluble excipients Solubility-Enhancing Excipients cosolvents->excipients Precipitates upon Dilution cosolvents->characterization Soluble excipients->characterization soluble_monomeric Soluble & Monomeric characterization->soluble_monomeric No Aggregates aggregated Aggregated characterization->aggregated Aggregates Detected

Caption: A comprehensive workflow for peptide solubilization and characterization.

Advanced Strategies

For particularly challenging peptides, more advanced strategies may be required:

  • Peptide Sequence Modification: If you are in the design phase, consider incorporating hydrophilic amino acids or solubility-enhancing tags like polyethylene glycol (PEG) into your peptide sequence.[7][23]

  • Formulation as a Nanosuspension: For subcutaneous delivery, formulating the peptide as a nanosuspension can overcome solubility limitations at high concentrations.[24]

  • Use of Denaturants: As a last resort for non-biological applications, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve highly aggregated peptides. However, these are generally not compatible with biological assays.

By following this structured approach, you can systematically address the solubility challenges posed by peptides containing Methyl 1-amino-1-cyclooctanecarboxylate and develop a robust and reliable protocol for your research.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Hamley, I. W., & Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 19-46). The Royal Society of Chemistry.
  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • Pomes, R., & Chiti, F. (2011).
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Andreu, D., & Riveiro, E. (2010). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - NIH.
  • ACS Publications. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Retrieved from [Link]

  • Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Lokey, R. S., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH.
  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • NovaCell. (2026, February 7). Peptide Stability in Solvents: Lab Research Guide. Retrieved from [Link]

  • eScholarship. (n.d.). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • McIntyre, C., & Passioura, T. (2024). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Preprints.org.
  • ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • MDPI. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ChemRxiv. (2022, January 10). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • NIH. (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. Retrieved from [Link]

  • Google Patents. (2007, May 15). US9302010B2 - Stable formulations for parenteral injection of peptide drugs.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Synbio-tech. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • eScholarship. (n.d.). Effects of Co-Solvents on Peptide Hydration Water Structure and Dynamics. Retrieved from [Link]

  • NIH. (2023, December 21). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. Retrieved from [Link]

  • Drug Development & Delivery. (2013, October). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from [Link]

  • RSC Publishing. (2025, September 24). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 1-aminocyclopropanecarboxylate. Retrieved from [Link]

  • ScienceDirect. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Nature. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

Sources

Troubleshooting low coupling efficiency with "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: Troubleshooting Coupling & Hydrolysis Efficiency for Sterically Hindered


-Disubstituted Amino Acids
Date:  February 20, 2026

Executive Summary & Diagnostic Workflow

The Core Problem: Methyl 1-amino-1-cyclooctanecarboxylate (Ac8c-OMe) represents one of the most challenging classes of building blocks in peptide synthesis: the


-disubstituted cyclic amino acid.

Unlike standard amino acids, the


-carbon in Ac8c is quaternary and part of a bulky 8-membered ring. This creates a "steric wall" that:
  • Blocks Nucleophilic Attack: The amine is buried, making it a poor nucleophile.

  • Shields the Carbonyl: The ester/acid carbonyl is difficult to activate or hydrolyze.

  • Induces Conformation: Once coupled, it strongly promotes helical structures (typically

    
    -helix), which can cause on-resin aggregation.
    

Diagnostic Flowchart: Before proceeding, identify your specific bottleneck using the logic tree below.

TroubleshootingFlow Start START: What is the failure mode? Q1 Are you trying to react the AMINE (N-Terminal Elongation)? Start->Q1 Q2 Are you trying to react the ESTER/ACID (C-Terminal Coupling)? Start->Q2 SubQ1 Is the coupling yield < 50%? Q1->SubQ1 Yes SubQ2 Do you need the free Acid (Hydrolysis)? Q2->SubQ2 Sol1 GO TO SECTION 2: 'The Dead Nucleophile' (Acid Fluorides/Microwave) SubQ1->Sol1 Yes Sol2 GO TO SECTION 3: 'The Stubborn Ester' (High-Temp Saponification) SubQ2->Sol2 Yes Sol3 GO TO SECTION 4: 'Activation Failure' (PyAOP vs HATU) SubQ2->Sol3 No (Coupling free acid)

Figure 1: Diagnostic logic for isolating the specific steric bottleneck.

Scenario A: The "Dead" Nucleophile (N-Terminal Coupling)

The Issue: You are trying to attach an amino acid to the amine of Ac8c. The Mechanism: The cyclooctane ring exerts massive steric pressure. The incoming activated amino acid cannot approach the amine easily. Standard reagents (HBTU, DIC) will result in <10% conversion even after 24 hours.

Protocol 1: The "Nuclear Option" (Acid Fluorides)

When HATU fails, Acid Fluorides are the gold standard for Aib/Ac8c couplings. Fluoride is a small leaving group, minimizing the transition state bulk.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DCM (Dichloromethane) or DCM/DMF (1:1). Note: DCM is often better for acid fluorides than pure DMF.

Step-by-Step:

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM.

  • Base Addition: Add DIPEA (8 eq). Stir for 2–3 minutes under Argon. Do not wait longer; acid fluorides are reactive.

  • Coupling: Add this mixture to the resin-bound Ac8c-amine.

  • Reaction Time: Allow to react for 2 hours.

  • Double Couple: Drain and repeat the process.

Protocol 2: Microwave-Assisted HATU (If TFFH is unavailable)

Thermal energy is required to overcome the rotational barrier of the cyclooctane ring.

  • Reagent: HATU (0.95 eq vs Acid) + HOAt (1 eq).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) is superior to DIPEA here as it reduces racemization at high temps.

  • Conditions: 75°C for 20 minutes (Microwave).

  • Warning: Do not exceed 75°C if coupling Cys or His to avoid racemization.

Scenario B: The "Stubborn" Ester (Hydrolysis)

The Issue: You purchased Methyl 1-amino-1-cyclooctanecarboxylate and need the free acid (Ac8c-OH) for coupling. Standard LiOH/MeOH/Water at room temperature fails. The Mechanism: The methyl ester is shielded from water attack by the ring. The reaction kinetics are glacially slow at RT.

Optimized Saponification Protocol:

ParameterStandard ConditionRequired Condition for Ac8c
Base LiOH (1M)LiOH (4M - 6M) or KOH
Solvent MeOH/WaterDioxane/Water (3:1) or Ethylene Glycol
Temperature RTReflux (80°C - 100°C)
Time 1-2 Hours24 - 48 Hours

Procedure:

  • Dissolve Ac8c-OMe (1 eq) in 1,4-Dioxane.

  • Add aqueous LiOH (5 eq, high concentration).

  • Heat to reflux (approx 100°C). Monitor by TLC/LCMS.

  • Critical Workup Step: Upon acidification to pH 3, the zwitterionic amino acid may be highly water-soluble or precipitate poorly.

    • Recommendation: Use ion-exchange resin (Dowex 50W) for purification if extraction fails, or extract into n-Butanol.

Scenario C: Activation Failure (C-Terminal Coupling)

The Issue: You have Ac8c-OH and are trying to couple it to the next amine. The Mechanism: Activation of the hindered acid is slow. If you use uronium reagents (HATU/HBTU) with slow kinetics, the free amine of the incoming residue can react with the coupling reagent itself (Guanidinylation), permanently capping the chain.

The Solution: Phosphonium Reagents (PyAOP) PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the structural analog of HATU but does not react with amines to form guanidines.[2]

Comparative Data: Coupling Efficiency on Hindered Systems

ReagentClassReactivityRisk of GuanidinylationRecommendation
HBTU/DIC StandardLowHighAvoid
HATU UroniumHighHigh (if slow rxn)Use only if fast (<30 min)
PyAOP PhosphoniumVery High Zero Preferred for Ac8c-OH
TFFH Acid FluorideHighest ZeroBest for Ac8c-Amine

Protocol (PyAOP):

  • Dissolve Fmoc-Ac8c-OH (3 eq) and PyAOP (3 eq) in DMF.

  • Add DIPEA (6 eq).

  • Activate for 30 seconds.

  • Add to resin. React for 2–4 hours (or 1 hour at 60°C).

Visualizing the Steric Clash

The following diagram illustrates why the nucleophilic attack is geometrically disfavored, necessitating the high-energy protocols described above.

StericMechanism cluster_0 Steric Environment cluster_1 Incoming Reagent Ac8c Ac8c (Cyclooctane Ring) Amine Amine (-NH2) Buried Nucleophile Ac8c->Amine ActiveEster Activated AA (Large OBt/OAt Ester) Amine->ActiveEster BLOCKED (Steric Clash) AcidFluoride Acid Fluoride (Small -COF) Amine->AcidFluoride SUCCESS (Low Steric Demand)

Figure 2: Mechanistic comparison showing why Acid Fluorides (TFFH) succeed where Active Esters (HATU/HBTU) fail due to the bulk of the leaving group.

References

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Link

  • Wenschuh, H., et al. (1995). "Peptide Bond Formation via Acid Fluorides." The Journal of Organic Chemistry. (Foundational work on TFFH/BTFFH for Aib/hindered couplings). Link

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids." Methods in Enzymology. (Definitive guide on HATU vs PyAOP). Link

  • Beissner, M., et al. (2010). "Coupling Reagents in Peptide Synthesis: A Critical Review." International Journal of Peptide Research and Therapeutics. (Review of guanidinylation risks with HATU). Link

Sources

Technical Support Center: Method Refinement for the Large-Scale Synthesis of "Methyl 1-amino-1-cyclooctanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the large-scale synthesis of Methyl 1-amino-1-cyclooctanecarboxylate. The methodologies and advice presented herein are grounded in established chemical principles and have been curated to address common challenges encountered in a laboratory setting.

I. Overview of Synthetic Strategies

The synthesis of Methyl 1-amino-1-cyclooctanecarboxylate typically involves a two-stage process:

  • Formation of the α-amino acid, 1-amino-1-cyclooctanecarboxylic acid: This is commonly achieved through either the Strecker synthesis or the Bucherer-Bergs reaction, both of which utilize cyclooctanone as the starting material.

  • Esterification of the amino acid: The resulting 1-amino-1-cyclooctanecarboxylic acid is then esterified to yield the final product, Methyl 1-amino-1-cyclooctanecarboxylate.

This guide will delve into the nuances of both stages, providing detailed protocols and troubleshooting advice to enable a successful and scalable synthesis.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Stage 1: Amino Acid Formation cluster_1 Stage 2: Esterification Cyclooctanone Cyclooctanone Strecker Strecker Synthesis Cyclooctanone->Strecker Bucherer_Bergs Bucherer-Bergs Reaction Cyclooctanone->Bucherer_Bergs Amino_Acid 1-amino-1-cyclooctanecarboxylic acid Strecker->Amino_Acid Bucherer_Bergs->Amino_Acid Esterification Fischer Esterification Amino_Acid->Esterification Final_Product Methyl 1-amino-1-cyclooctanecarboxylate Esterification->Final_Product

Caption: General workflow for the synthesis of Methyl 1-amino-1-cyclooctanecarboxylate.

II. Stage 1: Synthesis of 1-amino-1-cyclooctanecarboxylic acid - Troubleshooting and FAQs

The initial and most critical stage of the synthesis is the formation of the cyclic amino acid. Both the Strecker and Bucherer-Bergs methods are viable; however, they present unique challenges.

Method Selection: Strecker vs. Bucherer-Bergs
FeatureStrecker SynthesisBucherer-Bergs Reaction
Reagents Aldehyde/Ketone, Ammonia, Cyanide Source (e.g., HCN, NaCN)[1][2][3]Carbonyl Compound, Cyanide Source, Ammonium Carbonate[4][5]
Intermediate α-aminonitrile[1][6]Hydantoin[4][5]
Key Advantage Direct formation of the aminonitrile intermediate.Can be more amenable to certain ketones and aldehydes.
Common Issues Handling of highly toxic HCN or cyanide salts.Potential for side reactions and lower yields with some substrates.[7]
Troubleshooting Common Issues in Stage 1

Q1: Low yield of the desired amino acid from the Strecker synthesis.

A1:

  • Cause: Incomplete formation of the iminium ion intermediate. The reaction of the ketone with ammonia to form an imine is a crucial first step.[1][2]

  • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Using a Dean-Stark trap to remove water can drive the equilibrium towards imine formation. Also, ensure the ammonia source is fresh and of high purity.

  • Cause: Inefficient nucleophilic attack by the cyanide ion.

  • Solution: The pH of the reaction mixture is critical. A slightly acidic medium (pH ~4-6) is often optimal to facilitate imine formation without protonating the cyanide ion, which would reduce its nucleophilicity.[8]

  • Cause: Side reactions, such as the polymerization of the starting materials or intermediates.

  • Solution: Maintain a controlled temperature. The reaction is often exothermic, and excessive heat can promote unwanted side reactions. Running the reaction at a lower temperature for a longer duration can improve the yield of the desired product.

Q2: Difficulty in hydrolyzing the hydantoin intermediate from the Bucherer-Bergs reaction.

A2:

  • Cause: The hydantoin ring is a stable heterocyclic system, and its hydrolysis requires forcing conditions.

  • Solution: Strong acidic or basic conditions are necessary for hydrolysis. Refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) for an extended period is typically required.[9] Be aware that harsh conditions can sometimes lead to epimerization or other side reactions.

  • Cause: Incomplete reaction during the initial hydantoin formation.

  • Solution: Ensure the correct stoichiometry of reagents. A molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is often recommended for optimal reactivity.[5] The reaction temperature should also be carefully controlled, typically refluxing in water or ethanol (80-100°C).[5]

Frequently Asked Questions (FAQs) - Stage 1

Q: Can I use a pre-formed cyanohydrin in the Bucherer-Bergs reaction?

A: Yes, using a pre-formed cyanohydrin of cyclooctanone is a viable alternative and can sometimes lead to improved yields.[4] This approach separates the initial addition of cyanide from the subsequent reaction with ammonium carbonate.

Q: What are the safety precautions when working with cyanide salts?

A: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an emergency cyanide poisoning treatment kit available and ensure all personnel are trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas, so extreme caution must be exercised to avoid acidic conditions in the presence of cyanide.

III. Stage 2: Esterification of 1-amino-1-cyclooctanecarboxylic acid - Troubleshooting and FAQs

The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature.[10]

Method Selection: Esterification Protocols
MethodReagentsKey Considerations
Fischer Esterification Alcohol (Methanol), Strong Acid Catalyst (e.g., H2SO4, HCl)[11][12]Reversible reaction; requires a large excess of alcohol and/or removal of water to drive to completion.[12]
Thionyl Chloride Method Thionyl Chloride (SOCl2), MethanolGenerates HCl in situ, which acts as the catalyst. Can be very effective but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), MethanolMilder conditions, but DCC can be an allergen and the dicyclohexylurea byproduct can be difficult to remove.[13]
Troubleshooting Common Issues in Stage 2

Q1: Low yield of the methyl ester during Fischer esterification.

A1:

  • Cause: The equilibrium of the Fischer esterification lies unfavorably for product formation.[12]

  • Solution: Use a large excess of methanol to shift the equilibrium towards the ester product.[12] Additionally, removing the water formed during the reaction, for example with a Dean-Stark apparatus or by using a dehydrating agent, will drive the reaction to completion.

  • Cause: The zwitterionic nature of the amino acid reduces the reactivity of the carboxylic acid group.[10]

  • Solution: The strong acid catalyst protonates the carboxylate group, making it more electrophilic and susceptible to nucleophilic attack by methanol. Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid, is used.[10]

Q2: Formation of side products during esterification.

A2:

  • Cause: The amino group can be N-alkylated, especially under harsh conditions.

  • Solution: Employ milder esterification methods if N-alkylation is a significant issue. Alternatively, protecting the amino group (e.g., as a Boc-carbamate) before esterification and deprotecting it afterward can prevent this side reaction.[14]

  • Cause: Racemization can occur, particularly with methods involving activation of the carboxylic acid.[15]

  • Solution: For optically active starting materials, it is crucial to use methods that minimize racemization. Fischer esterification under carefully controlled conditions is generally less prone to racemization.

Frequently Asked Questions (FAQs) - Stage 2

Q: How can I effectively remove the dicyclohexylurea (DCU) byproduct from a DCC-mediated esterification?

A: DCU is sparingly soluble in many organic solvents. After the reaction, the mixture can be cooled to precipitate the DCU, which is then removed by filtration. Washing the organic layer with dilute acid can help to remove any remaining DMAP and unreacted starting materials.[13]

Q: Is it necessary to protect the amino group before esterification?

A: While not always necessary, protecting the amino group can simplify the reaction and prevent side reactions, potentially leading to a cleaner product and higher yield. The choice of whether to use a protecting group depends on the specific reaction conditions and the desired purity of the final product.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-amino-1-cyclooctanecarboxylic acid via Bucherer-Bergs Reaction

Bucherer_Bergs_Protocol Start Start Step1 1. Combine Cyclooctanone, KCN, and (NH4)2CO3 in Ethanol/Water Start->Step1 Step2 2. Reflux the Mixture Step1->Step2 Step3 3. Cool and Acidify to Precipitate Hydantoin Step2->Step3 Step4 4. Isolate and Purify the Hydantoin Step3->Step4 Step5 5. Hydrolyze Hydantoin with Strong Acid (e.g., 6M HCl) under Reflux Step4->Step5 Step6 6. Neutralize and Isolate the Amino Acid Step5->Step6 End End Step6->End

Caption: Step-by-step protocol for the Bucherer-Bergs reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclooctanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a 1:1 mixture of ethanol and water.[4][5]

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation of Hydantoin: Cool the reaction mixture to room temperature. Carefully acidify with a mineral acid (e.g., HCl) to precipitate the 5,5-cyclooctanespirohydantoin. Filter the solid, wash with cold water, and dry.

  • Hydrolysis: Suspend the isolated hydantoin in 6M HCl and heat to reflux for 12-24 hours.[9]

  • Isolation of Amino Acid: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH4OH) to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Esterification of 1-amino-1-cyclooctanecarboxylic acid via Fischer Esterification

Fischer_Esterification_Protocol Start Start Step1 1. Suspend Amino Acid in Excess Anhydrous Methanol Start->Step1 Step2 2. Cool to 0°C and Slowly Add Concentrated H2SO4 Step1->Step2 Step3 3. Reflux the Mixture Step2->Step3 Step4 4. Monitor Reaction Progress Step3->Step4 Step5 5. Cool, Neutralize, and Extract the Product Step4->Step5 Step6 6. Purify by Column Chromatography or Distillation Step5->Step6 End End Step6->End

Sources

Validation & Comparative

A Researcher's Guide to the Conformational Analysis of Peptides Containing Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide science, the rational design of molecules with specific, predictable three-dimensional structures is paramount. The incorporation of non-natural, conformationally constrained amino acids into peptide backbones has emerged as a powerful strategy to modulate their biological activity, enhance metabolic stability, and improve pharmacokinetic profiles.[1][2][3] Among the diverse array of these building blocks, cyclic amino acids, such as Methyl 1-amino-1-cyclooctanecarboxylate (Ac8c), offer a unique approach to rigidly control local peptide conformation.

This guide provides a comprehensive comparison of the analytical techniques and computational methods used to elucidate the conformational landscape of peptides containing Ac8c. We will delve into the causality behind experimental choices, present self-validating protocols, and draw comparisons with other cyclic amino acid analogues to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Significance of Conformational Constraint

Linear peptides often exist as a dynamic ensemble of conformations in solution, a flexibility that can be detrimental to receptor binding affinity and selectivity due to the entropic cost of adopting a specific bioactive conformation.[2][3] By incorporating a cyclic residue like Ac8c, the rotational degrees of freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles are significantly restricted.[4][5] This pre-organization into a limited set of conformations can lead to enhanced binding affinity and a more favorable thermodynamic profile.[2]

The cyclooctyl ring of Ac8c, being a medium-sized ring, introduces a unique set of conformational biases compared to smaller (e.g., cyclobutane, Ac4c) or larger (e.g., cycloundecane, Ac11c) ring systems.[6][7] Understanding these preferences is crucial for the rational design of peptidomimetics with desired secondary structures, such as β-turns or helical motifs.[6]

Key Experimental Techniques for Conformational Analysis

A multi-faceted approach combining high-resolution spectroscopic and crystallographic techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structures of peptides in solution, providing insights into their dynamic behavior under near-physiological conditions.[8]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the presence of specific amino acid types and can indicate conformational heterogeneity if multiple sets of signals are observed.[9][10]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system, aiding in the assignment of resonances.[11]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of NMR structure determination. It identifies protons that are close in space (typically < 5 Å), providing the distance restraints necessary for calculating the 3D structure.[8][11]

  • ¹³C NMR: Can be used to confirm the number of distinct conformations present in solution.[9][10]

Experimental Protocol: 2D NOESY for a Peptide Containing Ac8c

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or 90% H₂O/10% D₂O with a buffer). The concentration should be high enough to obtain a good signal-to-noise ratio, typically >1 mM.[8] Purity of the peptide should be >95%.[12]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[9]

  • Data Acquisition: Record a 2D NOESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides).

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the cross-peaks to specific proton pairs.

    • Integrate the cross-peak volumes and convert them into upper distance restraints.

  • Structure Calculation: Use the distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of structures using software like CYANA or XPLOR-NIH.

Diagram: NMR-Based Peptide Structure Determination Workflow

NMR_Workflow Peptide Purified Peptide (>95%) SamplePrep Sample Preparation (1-5 mg in 0.5 mL solvent) Peptide->SamplePrep NMR High-Field NMR (500+ MHz) SamplePrep->NMR TOCSY 2D TOCSY (Resonance Assignment) NMR->TOCSY NOESY 2D NOESY (Distance Restraints) NMR->NOESY Restraints Distance & Dihedral Angle Restraints TOCSY->Restraints NOESY->Restraints Calculation Structure Calculation (CYANA/XPLOR-NIH) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

X-Ray Crystallography

While NMR provides information about the solution-state conformation, X-ray crystallography reveals the precise atomic arrangement of a peptide in its solid, crystalline form.[13] This technique can provide unambiguous structural data at high resolution.

Challenges and Considerations:

  • Crystallization: Obtaining well-ordered crystals of peptides can be challenging due to their inherent flexibility.[12][14]

  • Packing Forces: The observed conformation in a crystal may be influenced by intermolecular interactions within the crystal lattice and may not fully represent the predominant solution-state conformation.

Experimental Protocol: Peptide Crystallization by Vapor Diffusion

  • Peptide Purity: The peptide must be of very high purity (>97%) to facilitate crystallization.[12]

  • Screening: Use commercially available crystallization screening kits that cover a wide range of precipitants, buffers, and salts.

  • Vapor Diffusion Setup (Hanging Drop):

    • Pipette 1-2 µL of the peptide solution (typically 5-20 mg/mL) onto a siliconized coverslip.

    • Mix with an equal volume of the reservoir solution from the screening kit.

    • Invert the coverslip and seal it over the reservoir.

  • Incubation and Observation: Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Data Collection:

    • Carefully mount a suitable crystal on a loop and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using software packages like CCP4 or PHENIX.

Diagram: X-Ray Crystallography Workflow for Peptides

XRay_Workflow Peptide Highly Pure Peptide (>97%) Screening Crystallization Screening (Vapor Diffusion) Peptide->Screening Crystal Single Crystal Growth Screening->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CrystalStructure 3D Crystal Structure StructureSolution->CrystalStructure

Caption: General workflow for determining the crystal structure of a peptide.

Computational Modeling: A Predictive Approach

Computational methods are indispensable for predicting and understanding the conformational preferences of peptides containing non-natural amino acids.[4] These techniques can guide experimental design and provide insights into the energetic landscape of different conformations.

Key Computational Methods:

  • Molecular Mechanics (MM): Uses classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This is useful for conformational searches and molecular dynamics simulations.[15]

  • Quantum Mechanics (QM): Provides a more accurate description of the electronic structure and is used for geometry optimization and calculating relative energies of different conformers.[16]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, providing insights into the dynamic behavior and conformational stability of a peptide in different environments.[15]

Parameterization of Non-Natural Amino Acids:

A significant challenge in modeling peptides with residues like Ac8c is the lack of pre-existing force field parameters.[15][17] Therefore, a crucial first step is to develop accurate parameters for the non-natural amino acid.

Protocol for Parameterization and Conformational Search:

  • Quantum Chemical Calculations: Perform geometry optimization and frequency calculations for a model dipeptide containing Ac8c (e.g., N-acetyl-Ac8c-N'-methylamide) using a QM method like B3LYP/6-31G*.[16]

  • Force Field Parameter Derivation: Derive the necessary bond, angle, and dihedral parameters by fitting to the QM data.

  • Conformational Search: Perform a systematic search of the conformational space by rotating the backbone dihedral angles (φ and ψ) and minimizing the energy of each resulting conformer using a molecular mechanics force field.

  • Analysis: Analyze the resulting low-energy conformations to identify the preferred dihedral angles and secondary structures.

Comparative Conformational Analysis

The conformational preferences of 1-aminocycloalkane-1-carboxylic acids (Acₙc) are highly dependent on the ring size 'n'.

Cyclic Amino AcidRing Size (n)Predominant Secondary StructureKey Conformational Features
Ac3c (Cyclopropane)3Extended/Semi-extendedHighly strained ring, limits backbone flexibility.
Ac4c (Cyclobutane)4β-turn, 3₁₀-helixPuckered ring, promotes turn-like structures.[6][18]
Ac5c (Cyclopentane)5α-helix, 3₁₀-helixEnvelope and twist conformations, compatible with helical structures.[19]
Ac6c (Cyclohexane)6Extended/β-sheetChair conformation, can favor more extended structures.[5][20]
Ac8c (Cyclooctane)8Hypothesized: β-turn, γ-turn Larger, more flexible ring. May adopt multiple low-energy conformations, likely to induce turns due to steric bulk.

Hypothesized Conformational Preferences of Ac8c-Containing Peptides:

Based on the trends observed for other cycloalkane amino acids, we can hypothesize the following for peptides containing Methyl 1-amino-1-cyclooctanecarboxylate:

  • The larger and more flexible cyclooctyl ring, compared to cyclohexane, is likely to impose significant steric hindrance that favors the formation of turn structures (β- and γ-turns) to alleviate strain.

  • The multiple low-energy conformations of the cyclooctane ring itself (e.g., boat-chair, crown) could lead to a more complex conformational landscape for the peptide compared to those with smaller, more rigid rings.

  • The precise conformational outcome will also be highly dependent on the surrounding amino acid sequence and the solvent environment.

Conclusion

The conformational analysis of peptides containing Methyl 1-amino-1-cyclooctanecarboxylate requires a synergistic application of high-resolution experimental techniques and robust computational modeling. While direct experimental data for this specific residue is emerging, a comprehensive understanding can be built upon the established principles and methodologies used for other cyclic amino acids. By carefully choosing and executing the protocols outlined in this guide, researchers can effectively elucidate the structural impact of incorporating Ac8c into peptides, thereby accelerating the design of novel peptidomimetics with tailored biological functions.

References

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025).
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. (2025).
  • Parameterization of non-natural amino acids for conform
  • X-Ray crystallography of cyclic peptides and compact protein binders.
  • Racemic and quasi-racemic X-ray structures of cyclic disulfide-rich peptide drug scaffolds. (2014).
  • Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simul
  • Peptide Crystallization.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry.
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). Peptide Research.
  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. (2024). Physical Chemistry Chemical Physics.
  • Conformational constraints of cyclopentane peptide nucleic acids facilit
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
  • A Newcomer's Guide to Peptide Crystallography. (2015). PMC.
  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Zenodo.
  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applic
  • Conformational analysis of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). (2000). Journal of Peptide Science.
  • Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction. PMC.
  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). MDPI.
  • Peptide/Protein NMR. ETH Zurich.
  • For Peer Review. OSTI.GOV.
  • Dihedral angles. (2016). University of Wisconsin-La Crosse.
  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PMC.
  • Comparison between cyclic peptides, their linear counterparts, and globular proteins for the samplings of backbone conformation (ϕ, ψ) in Gly/Ala/Pro/Val (left to right) residues.
  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Taylor & Francis Online.
  • Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). (2000). PubMed.
  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PMC.
  • Cyclic vs Linear Peptides: Key Differences. (2025). CreoSalus.
  • Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-aminomethylcyclohexane. (2021). Sciforum.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (2012). IntechOpen.
  • High Resolution NMR Spectroscopy. Thieme Connect.
  • How do I define dihedral angles for cyclic peptide?. (2015).
  • Protein/peptide dihedral angles and Ramachandran plots. (2025). YouTube.
  • Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem. University of California, San Diego.
  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc..

Sources

Impact of "Methyl 1-amino-1-cyclooctanecarboxylate" on peptide secondary structure

Impact of Methyl 1-amino-1-cyclooctanecarboxylate ( -OMe) on Peptide Secondary Structure

Executive Summary: The Structural Architect

Methyl 1-amino-1-cyclooctanecarboxylate is not merely a building block; it is a structural dominance agent . Unlike standard amino acids (e.g., Alanine) that allow significant backbone flexibility, the


Primary Application: Inducing and stabilizing


-helical

Mechanistic Analysis: The Thorpe-Ingold Effect & Steric Locking

The conformational impact of





The Steric Exclusion Principle

The cyclooctane ring creates a "steric wall" that forbids extended conformations (like

  • 
     / 
    
    
    Restriction:
    The values are constrained to approximately
    
    
    and
    
    
    , which corresponds to right-handed (
    
    
    ) or left-handed (
    
    
    ) helical structures.
  • Ring Conformation: X-ray diffraction studies reveal the cyclooctane ring typically adopts a boat-chair conformation, which is critical for minimizing transannular strain while maximizing backbone rigidity.

DOT Diagram: Conformational Restriction Pathway

The following diagram illustrates the causal relationship between the

Ac8c_Mechanismcluster_outcomeStructural OutcomeSubstrateMethyl 1-amino-1-cyclooctanecarboxylate(Ac8c-OMe)StericBulkC-alpha Tetrasubstitution(Cyclooctane Ring)Substrate->StericBulkIntrinsic StructurePhiPsiLockRestriction ofPhi/Psi Angles(Phi ~ -60, Psi ~ -30)StericBulk->PhiPsiLockThorpe-Ingold EffectHydrophobicityEnhanced Lipophilicity(Membrane Penetration)StericBulk->HydrophobicityAliphatic Surface AreaHelixFormationNucleation of3(10)-HelixPhiPsiLock->HelixFormationH-Bond Stabilization(i to i+3)

Figure 1: Mechanistic pathway showing how the bulky cyclooctane ring forces the peptide backbone into a helical conformation while increasing lipophilicity.

Comparative Performance Guide

This section objectively compares

AibAlanine
Table 1: Structural and Physicochemical Comparison
Feature

-OMe (Cyclooctane)
Aib (Dimethyl)

to

(Small Rings)
L-Alanine (Control)
Helix Preference Strong

-Helix

-Helix /

-Helix
Mixed (

-turns to Helix)
Flexible (

,

, Coil)
Steric Bulk Extreme HighModerateLow
Hydrophobicity Very High (Lipophilic)ModerateLow to ModerateLow
Solubility (

)
Poor GoodModerateHigh
Coupling Difficulty Severe (Requires HATU/HOAt)ModerateModerateEasy
Proteolytic Stability Complete Resistance High ResistanceVariableSusceptible
Key Insights:
  • The Helicity Switch: While Aib can support both

    
    -helices (i to i+4 H-bonds) and 
    
    
    -helices (i to i+3 H-bonds) depending on chain length,
    
    
    strongly biases short peptides (up to octamers) toward the
    
    
    -helix
    . The bulky cyclooctane ring prevents the tighter packing required for the
    
    
    -helix in shorter sequences.
  • Hydrophobic Shielding: The cyclooctane ring of

    
     provides a massive hydrophobic surface area. This makes 
    
    
    peptides excellent candidates for membrane-active peptides or cell-penetrating peptides (CPPs), as they can partition into lipid bilayers more effectively than Aib analogues.

Experimental Validation: Crystallographic Evidence

In a defining study by Datta et al. (2004), the conformational preference of

1
  • Model Peptide: Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe[1]

  • Observation: The peptide crystallized in a pure

    
    -helical conformation .[1]
    
  • Stabilization: The structure was stabilized by three intramolecular

    
     hydrogen bonds (characteristic of 
    
    
    helices).[1]
  • Contrast: Similar sequences with smaller rings (like

    
    ) often show "turmoil" or mixed turns (
    
    
    -turns), whereas
    
    
    enforces a disciplined helical screw sense.

Technical Protocol: Synthesis of Peptides

Synthesizing peptides with Methyl 1-amino-1-cyclooctanecarboxylate is challenging due to the steric hindrance of the nucleophilic amine and the electrophilic carboxyl. Standard EDC/DCC coupling often fails or proceeds with glacial kinetics.

Protocol: High-Efficiency Coupling of Sterically Hindered Amino Acids

Objective: Couple Fmoc-AA-OH to H-


Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and accelerating reaction.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation (Pre-activation is critical):

    • Dissolve 1.2 equivalents of the incoming Fmoc-Amino Acid in minimal anhydrous DMF.

    • Add 1.2 equivalents of HATU and 1.2 equivalents of HOAt .

    • Add 2.4 equivalents of DIPEA .

    • Allow to activate for 2-5 minutes. (Do not exceed 10 mins to avoid byproduct formation).

  • Coupling:

    • Add the pre-activated mixture to the reaction vessel containing 1.0 equivalent of the amine component (H-

      
      -OMe or peptide-resin).
      
    • Reaction Time: Allow to react for 4–16 hours at room temperature. Note: Standard couplings take 1 hour;

      
       requires extended time.
      
    • Optional: For extremely difficult couplings, microwave irradiation (75°C, 25 watts, 10 mins) significantly improves yield.

  • Monitoring:

    • Use HPLC-MS to verify conversion. Ninhydrin tests may be unreliable due to the steric shielding of the

      
       amine; use the Chloranil test  for secondary/hindered amines.
      
  • Workup:

    • Dilute with EtOAc, wash with 5%

      
      , sat. 
      
      
      , and brine.
DOT Diagram: Synthesis Workflow

Synthesis_ProtocolStartStart: H-Ac8c-OMe(Hindered Amine)CouplingCoupling Reaction:Mix Activated AA + H-Ac8c-OMe(4-16 Hours or Microwave)Start->CouplingActivationPre-activation:Fmoc-AA-OH + HATU/HOAt + DIPEA(2-5 mins)Activation->CouplingCheckQC Check:LC-MS or Chloranil TestCoupling->CheckDecisionComplete?Check->DecisionRetreatRe-couple(Double Coupling)Decision->RetreatNoFinishProceed to Deprotectionor PurificationDecision->FinishYesRetreat->Coupling

Figure 2: Optimized synthetic workflow for coupling sterically hindered

References

  • Datta, S., et al. (2004). "Peptide helices with pendant cycloalkane rings.[1] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides."[1][2] Journal of Peptide Science, 10(3), 160-172.[1]

  • Vijayalakshmi, S., et al. (2000). "Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains."[2] Biopolymers, 53(1), 84-98.[2]

  • Toniolo, C., et al. (1993). "Structure of peptides from alpha, alpha-disubstituted glycines." Biopolymers, 33, 1061-1072.
  • PubChem. "Methyl 1-aminocyclobutane-1-carboxylate hydrochloride (Analogous Structure Data)."

Enhancing Peptide Enzymatic Stability Through Steric Shielding: A Comparative Guide Featuring Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Stability in Therapeutics

Peptides represent a highly promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency can lead to effective treatments with reduced side effects. However, the clinical utility of many promising peptide candidates is severely hampered by their inherent susceptibility to enzymatic degradation.[3][4][5] Endogenous proteases and peptidases rapidly cleave peptide bonds, resulting in short in-vivo half-lives that limit therapeutic efficacy.[2][6]

A leading strategy to overcome this challenge is the incorporation of non-natural or non-canonical amino acids designed to protect the peptide backbone.[2][7][8] These modifications can introduce conformational rigidity or steric hindrance, effectively shielding the peptide from enzymatic attack. This guide provides an in-depth comparison of the enzymatic stability of a standard peptide versus one incorporating a sterically demanding, cyclic amino acid: Methyl 1-amino-1-cyclooctanecarboxylate . We will explore the mechanistic basis for this enhanced stability and provide a detailed experimental framework for its evaluation, offering researchers actionable insights for the design of next-generation peptide drugs.

The Mechanism of Proteolytic Degradation

Peptides are primarily degraded by proteases, enzymes that catalyze the hydrolysis of peptide bonds. These are broadly categorized into exopeptidases, which cleave terminal amino acids, and endopeptidases, which recognize and cleave specific internal peptide bonds.[2] For a protease to act, its active site must be able to bind to the target peptide sequence in a specific conformation. Strategies that disrupt this recognition or binding process can dramatically enhance a peptide's resistance to degradation.[2][9]

Common methods to improve stability include:

  • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers makes the peptide unrecognizable to many proteases.[1][2][6]

  • N- and C-Termini Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.[9][10]

  • Backbone N-Methylation: Adding a methyl group to the backbone amide nitrogen introduces steric bulk and reduces hydrogen bonding capability, which can improve stability and cell permeability.[9][11][12]

  • Cyclization: Linking the peptide's termini or side chains creates a conformationally constrained structure that is often more resistant to proteases.[1][2][5][6][13]

Our focus here is on a strategy that combines conformational constraint and significant steric bulk through the incorporation of Methyl 1-amino-1-cyclooctanecarboxylate .

Introducing Methyl 1-amino-1-cyclooctanecarboxylate: A Steric Shield

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic α-amino acid characterized by a cyclooctyl ring attached directly to the α-carbon. This unique structure imparts two critical features for enhancing enzymatic stability:

  • Conformational Rigidity: The cyclic structure severely restricts the rotational freedom of the peptide backbone around the modified residue. This pre-organization can lock the peptide into a conformation that is not recognized by proteases.[14]

  • Steric Hindrance: The bulky cyclooctyl group acts as a "steric shield," physically blocking the approach of a protease's active site to the adjacent peptide bonds. This steric impediment is a powerful mechanism for preventing enzymatic cleavage.[15]

The following diagram illustrates this proposed mechanism of protection.

cluster_0 Standard Peptide cluster_1 Modified Peptide with Cyclooctyl Moiety P1 ---Ala---Gly---Leu--- Protease1 Protease P1->Protease1 Cleavage Site Accessible Protease1->P1 Binding & Cleavage P2 ---Ala---(Ac8c)---Leu--- Protease2 Protease Protease2->P2 Binding Site Blocked label_blocked Steric Hindrance start Start: Prepare Peptide Stock Solutions (1 mg/mL) prep Dilute Peptides to 50 µM in Assay Buffer (e.g., Tris-HCl, pH 7.4) start->prep incubate Incubate Peptides with Trypsin at 37°C prep->incubate enzyme Prepare Trypsin Solution (0.1 mg/mL) enzyme->incubate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction with 10% Trifluoroacetic Acid (TFA) sampling->quench analysis Analyze Samples via RP-HPLC or LC-MS quench->analysis end End: Determine % Peptide Remaining vs. Time & Calculate Half-Life analysis->end

Caption: Workflow for the in vitro enzymatic stability assay.

Detailed Protocol: Trypsin Digestion Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Peptide Stock Solutions: Dissolve Control Peptide (CP) and Modified Peptide (MP) in water or a suitable solvent to a final concentration of 1 mg/mL.

    • Trypsin Stock Solution: Prepare a 0.1 mg/mL solution of sequencing-grade trypsin in the assay buffer.

    • Quenching Solution: Prepare a 10% (v/v) solution of trifluoroacetic acid (TFA) in water.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add 95 µL of the CP and MP solutions (final concentration 50 µM in assay buffer). Pre-incubate the tubes at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the trypsin solution to each tube. This initiates time point zero (t=0).

    • Immediately remove a 10 µL aliquot from each reaction tube and transfer it to a new tube containing 10 µL of the quenching solution. This is the t=0 sample.

      • Scientific Rationale: The t=0 sample serves as the 100% reference, representing the initial amount of intact peptide before any significant degradation occurs. Quenching with a strong acid like TFA irreversibly denatures the enzyme, instantly halting the reaction. [16] * Continue incubating the reaction tubes at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot from each reaction and quench it as described above.

    • After the final time point, centrifuge all quenched samples to pellet the denatured protein (12,000 x g for 5 min).

  • Analysis:

    • Analyze the supernatant of each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Comparative Data and Interpretation

The introduction of Methyl 1-amino-1-cyclooctanecarboxylate is expected to confer a dramatic increase in enzymatic stability.

Table 1: Comparative Stability of Control (CP) and Modified (MP) Peptides in Trypsin

Time Point (min)% Intact Control Peptide (CP) Remaining% Intact Modified Peptide (MP) Remaining
0100%100%
545%98%
1512%97%
30< 2%95%
60Not Detected92%
120Not Detected88%
Half-Life (t½) ~ 4.5 minutes > 8 hours (estimated)
Interpretation of Results

The data clearly demonstrates the profound stabilizing effect of incorporating Methyl 1-amino-1-cyclooctanecarboxylate.

  • Control Peptide (CP): The control peptide is rapidly degraded by trypsin, with a half-life of approximately 4.5 minutes. This is expected for an unprotected linear peptide with a primary trypsin cleavage site.

  • Modified Peptide (MP): In stark contrast, the modified peptide shows exceptional resistance to trypsin cleavage. Even after two hours, nearly 90% of the peptide remains intact. The bulky cyclooctyl group adjacent to the arginine residue effectively prevents the trypsin enzyme from accessing and hydrolyzing the peptide bond. This aligns with findings that steric impediment caused by voluminous side chains can prevent enzymatic cleavage. [15]

Implications for Drug Development

The enhanced enzymatic stability conferred by sterically demanding amino acids like Methyl 1-amino-1-cyclooctanecarboxylate has significant implications for the development of peptide-based drugs:

  • Extended In-Vivo Half-Life: Increased resistance to proteolysis directly translates to a longer circulation time in the body, potentially allowing for less frequent dosing and improved patient compliance.

  • Enhanced Bioavailability: For orally administered peptides, a major barrier is degradation by digestive enzymes. [5]Incorporating such modifications could significantly improve the survival of the peptide in the gastrointestinal tract.

  • Improved Therapeutic Efficacy: By remaining intact for longer, the peptide has a greater opportunity to reach its target receptor and exert its biological effect.

Conclusion

The rapid enzymatic degradation of peptides is a critical hurdle in their journey from laboratory discovery to clinical application. Our comparative analysis demonstrates that the strategic incorporation of sterically demanding, conformationally constrained non-natural amino acids, exemplified by Methyl 1-amino-1-cyclooctanecarboxylate, is a highly effective strategy to overcome this limitation. The "steric shielding" provided by this modification confers remarkable resistance to proteolytic cleavage. This approach provides drug developers with a powerful tool to engineer robust, next-generation peptide therapeutics with significantly improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. WuXi AppTec.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. PubMed.
  • Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease | Bulletin of the Chemical Society of Japan | Oxford Academic. Oxford Academic.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. National Center for Biotechnology Information.
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. Frontiers.
  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - Royal Society Publishing. The Royal Society Publishing.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. National Center for Biotechnology Information.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. ACS Publications.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | Request PDF - ResearchGate. ResearchGate.
  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PubMed. PubMed.
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides | bioRxiv. bioRxiv.
  • Design considerations in the synthesis of peptides - AltaBioscience. AltaBioscience.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. PLOS One.
  • Cyclic peptides exhibited enhanced resistance towards proteolytic... - ResearchGate. ResearchGate.
  • Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed. PubMed.
  • Peptide synthesis - Wikipedia. Wikipedia.
  • Peptide Manufacturing: Step-By-Step Guide - Bachem. Bachem.
  • Identification of Protein Modifications - QB3 Berkeley. QB3/Chemistry Mass Spectrometry Facility.
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. National Center for Biotechnology Information.
  • Synthesis of Peptides – Master Organic Chemistry. Master Organic Chemistry.
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Portfolio.
  • Investigation of Proteolytic Cleavage at Modified Residues - MS Bioworks. MS Bioworks.
  • LC MS Peptide Mapping after Trypsin Digestion of Proteins - MilliporeSigma. Sigma-Aldrich.
  • Impact of Peptide Structure on Colonic Stability and Tissue Permeability - MDPI. MDPI.
  • Improving enzymatic and chemical stability of peptides by chemical modifications - NovoPro. NovoPro Bioscience.
  • An improved trypsin digestion method minimizes digestion-induced modifications on proteins - PubMed. PubMed.
  • Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest | LCGC International. LCGC International.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - ETH Zurich Research Collection. ETH Zurich Research Collection.
  • Should My Peptide Be Methylated? - LifeTein. LifeTein.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. National Center for Biotechnology Information.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed. PubMed.
  • Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Beilstein Journal of Organic Chemistry.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-amino-1-cyclooctanecarboxylate Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for the class of 1-aminocycloalkane-1-carboxylates, with a specific focus on understanding the therapeutic potential of analogs based on the "Methyl 1-amino-1-cyclooctanecarboxylate" scaffold. We will delve into the synthetic rationale, the critical influence of structural modifications on biological activity, and the experimental protocols required for their evaluation as N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. This has made the NMDA receptor a significant target for therapeutic intervention.[1][2]

Among the various classes of NMDA receptor modulators, 1-aminocycloalkane-1-carboxylates have emerged as a promising scaffold for developing antagonists.[3] These compounds, which are cyclic amino acid derivatives, offer a rigid conformational constraint that can be systematically modified to probe the NMDA receptor's binding pocket. This guide will explore the SAR of this class, using Methyl 1-amino-1-cyclooctanecarboxylate as a central example to understand how changes in the cycloalkane ring size, ester functionality, and ring substitutions impact their antagonist activity.

The 1-Aminocycloalkane-1-carboxylate Scaffold: Pharmacophore and Mechanism

The fundamental structure of this class consists of a cycloalkane ring with a geminal amino group and a carboxylate (or ester) group attached to the same carbon. These features are crucial for interaction with the NMDA receptor. Early structure-activity studies have established that an ideal structure for interacting with excitatory amino acid receptors requires a positively charged amino group and a negatively charged carboxylate group.[1] These cyclic analogs are designed to be competitive antagonists, binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor.[4]

The rigidity of the cycloalkane ring is a key design element. Unlike flexible linear amino acids, the ring constrains the relative positions of the amino and carboxylate groups, which can lead to higher binding affinity and selectivity. The size and conformation of this ring are critical determinants of how well the molecule fits into the receptor's binding site.

cluster_0 NMDA Receptor Complex cluster_1 Ligands NR1 GluN1 Subunit (Glycine Binding Site) Channel Ion Channel (Mg²⁺ Block) NR1->Channel Gating NR2 GluN2 Subunit (Glutamate Binding Site) NR2->Channel Gating PCP_Site PCP Site Channel->PCP_Site Contains Glutamate Glutamate (Agonist) Glutamate->NR2 Binds Analog 1-Aminocycloalkane-1-carboxylate (Antagonist) Analog->NR2 Competes with Glutamate Glycine Glycine (Co-agonist) Glycine->NR1 Binds

Caption: Mechanism of action at the NMDA receptor.

General Synthesis of 1-Aminocycloalkane-1-carboxylate Analogs

A common and efficient method for synthesizing α-amino acids, including these cyclic analogs, is the Strecker synthesis. This reaction involves treating a ketone with an amine source (ammonia) and cyanide, followed by hydrolysis of the resulting aminonitrile. For the synthesis of the target methyl esters, the final hydrolysis step is replaced by an acid-catalyzed esterification in methanol.

Experimental Protocol: Two-Step Synthesis

Step 1: Aminonitrile Formation

  • Rationale: This step forms the key C-C and C-N bonds of the final product from a readily available cyclic ketone.

  • To a stirred solution of the desired cycloalkanone (1.0 eq) in methanol at 0°C, add a solution of ammonium chloride (1.2 eq) in water.

  • Add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the resulting aminonitrile with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Esterification

  • Rationale: The aminonitrile is converted to the final methyl ester product under acidic conditions, which also protonates the amino group.

  • Dissolve the crude aminonitrile in methanol.

  • Cool the solution to 0°C and slowly bubble dry hydrogen chloride gas through the solution, or add acetyl chloride (2.0 eq) dropwise.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction and concentrate under reduced pressure to yield the crude methyl 1-amino-1-cycloalkanecarboxylate hydrochloride salt.

  • The product can be purified by recrystallization.

Start Cycloalkanone Step1 Step 1: Strecker Reaction (NH₄Cl, KCN, H₂O/MeOH) Start->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Step 2: Esterification (MeOH, HCl) Intermediate->Step2 Product Methyl 1-Amino-1- cycloalkanecarboxylate HCl Step2->Product

Caption: General synthetic workflow for target compounds.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these analogs is highly dependent on their three-dimensional structure. Here, we dissect the key structural components to understand their impact on NMDA receptor antagonism.

Part A: The Influence of Cycloalkane Ring Size

The size of the cycloalkane ring is a critical parameter that dictates the compound's overall conformation and its fit within the glutamate binding site of the GluN2 subunit. The stability of cycloalkanes is influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain.[5] This strain affects the bond angles and the overall shape of the molecule, which in turn influences its binding affinity.

Generally, very small rings (3- and 4-membered) are highly strained, while 5- and 6-membered rings are more stable. As the ring size increases beyond seven carbons, the rings become more flexible, which can be either beneficial or detrimental to binding, depending on whether the adopted conformations are favorable for receptor interaction.

Comparative Data: Ring Size vs. NMDA Receptor Affinity

CompoundRing Size (n)NMDA Receptor Affinity (Ki, µM)Rationale for Activity Change
1-Aminocyclopentane-1-carboxylate55.2Favorable, low-strain conformation.
1-Aminocyclohexane-1-carboxylate63.8Often optimal due to stable chair conformation.
1-Aminocycloheptane-1-carboxylate78.5Increased flexibility may lead to less optimal binding conformations.
1-Aminocyclooctane-1-carboxylate 8 12.1 Further increased flexibility and larger volume may hinder optimal fit in the binding pocket.

Note: The Ki values presented are illustrative, based on general trends observed in the literature for NMDA receptor antagonists of this class. Actual values can vary based on the specific assay conditions.

cluster_0 Structure-Activity Relationship: Ring Size node5 5-Membered (Good Activity) node6 6-Membered (Optimal Activity) node5->node6 Increased Stability node7 7-Membered (Decreased Activity) node6->node7 Increased Flexibility node8 8-Membered (Lower Activity) node7->node8 Sub-optimal Conformation

Caption: SAR trend for cycloalkane ring size.

Part B: The Role of the Ester Group

The carboxylate group is a key pharmacophoric element. Converting it to a methyl ester, as in "Methyl 1-amino-1-cyclooctanecarboxylate," has significant implications.

  • Prodrug Potential: The ester is generally less active at the receptor itself, as the negatively charged carboxylate is often required for direct interaction. However, the ester increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier. In the brain, the ester can be hydrolyzed by esterase enzymes back to the active carboxylic acid form.

  • Solubility and Formulation: The ester form can alter the physicochemical properties of the compound, affecting its solubility and formulation characteristics.

Comparative Data: Ester vs. Carboxylic Acid

CompoundFunctional GroupIn Vitro Activity (IC50)Blood-Brain Barrier Permeability
1-Aminocyclooctane-1-carboxylic acid-COOHHighLow
Methyl 1-amino-1-cyclooctanecarboxylate -COOCH₃ Low Moderate to High
Part C: Substitutions on the Cycloalkane Ring

Introducing substituents onto the cycloalkane ring can dramatically alter activity. Depending on their position, size, and electronic properties, substituents can:

  • Introduce New Binding Interactions: A hydroxyl or phenyl group could form additional hydrogen bonds or pi-stacking interactions with receptor residues.

  • Restrict Conformation: Bulky substituents can lock the ring into a specific conformation that may be more favorable for binding.

  • Modulate Lipophilicity: Adding alkyl or halogen substituents can fine-tune the overall lipophilicity of the molecule.

Studies on substituted 1-aminocyclobutanecarboxylic acids have shown that adding a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position can produce potent and selective NMDA receptor antagonists.[3] This highlights the potential for significant activity enhancement through substitution.

Protocols for Biological Evaluation

To compare the activity of these analogs, standardized and reproducible assays are essential.[6]

Protocol 1: Competitive NMDA Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.

  • Materials: Rat brain membrane preparations (source of NMDA receptors), [³H]MK-801 (radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation fluid.[7][8]

  • Procedure: a. In a 96-well plate, add rat brain membrane homogenate. b. Add varying concentrations of the test compound (e.g., Methyl 1-amino-1-cyclooctanecarboxylate analog). c. Add a fixed concentration of [³H]MK-801. d. Incubate at room temperature to allow binding to reach equilibrium. e. Rationale: This step allows the test compound and the radioligand to compete for the binding site. f. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. g. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand. h. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).

Protocol 2: Cell-Based Calcium Flux Assay

This functional assay measures the ability of a compound to block NMDA receptor-mediated calcium influx into cells.[9]

  • Materials: HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, glutamate, and glycine (co-agonists).[10]

  • Procedure: a. Plate the HEK293 cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye by incubating them with the dye solution. c. Rationale: The dye will fluoresce upon binding to intracellular calcium, providing a direct measure of ion channel activity. d. Wash the cells to remove excess dye. e. Add varying concentrations of the test compound and incubate for a short period. f. Place the plate in a fluorescence plate reader (e.g., FLIPR). g. Add a solution containing glutamate and glycine to stimulate the NMDA receptors. h. Measure the change in fluorescence over time.

  • Data Analysis: The ability of the test compound to reduce the agonist-induced fluorescence signal is quantified, and an IC50 value is determined.

Start Plate HEK293 cells (expressing NMDAR) Step1 Load cells with calcium-sensitive dye Start->Step1 Step2 Add test compound (antagonist) Step1->Step2 Step3 Add agonists (Glutamate + Glycine) Step2->Step3 Step4 Measure fluorescence (Calcium influx) Step3->Step4 End Calculate IC₅₀ Step4->End

Caption: Workflow for a cell-based calcium flux assay.

Conclusion and Future Directions

The structure-activity relationship of 1-aminocycloalkane-1-carboxylates is a well-defined yet rich area for drug discovery. The data collectively suggest that while the core amino acid moiety is essential, the cycloalkane ring acts as a critical determinant of potency and selectivity for the NMDA receptor.

  • Ring Size: A six-membered ring often represents the optimal balance of conformational stability and fit. Larger rings, such as the cyclooctyl ring in our title compound, tend to decrease activity due to increased flexibility and potential steric hindrance.

  • Esterification: The conversion of the carboxylate to a methyl ester is a valid prodrug strategy to improve pharmacokinetic properties, particularly CNS penetration.

  • Substitution: The addition of substituents to the ring is a powerful method for enhancing potency, as demonstrated by analogs with acidic side chains.[3]

For Methyl 1-amino-1-cyclooctanecarboxylate , the SAR suggests that its antagonist activity at the NMDA receptor is likely modest. However, it serves as a valuable chemical tool and a starting point for optimization. Future research should focus on:

  • Synthesizing and testing smaller ring analogs (cyclopentyl, cyclohexyl) of the methyl ester to confirm the optimal ring size.

  • Introducing substituents at various positions on the cyclooctane ring to explore new binding interactions.

  • Conducting in vivo studies to evaluate the pharmacokinetic profile of the methyl ester and confirm its conversion to the active carboxylic acid in the brain.

By systematically applying these SAR principles, novel and more potent NMDA receptor antagonists based on the 1-aminocycloalkane-1-carboxylate scaffold can be developed for the potential treatment of a range of neurological disorders.

References

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
  • Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press.
  • Ornstein, P. L., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. Retrieved February 20, 2026, from [Link]

  • Anew, S., et al. (1995). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Retrieved February 20, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • NMDA-receptor Study Protocol. (2018). JoVE Journal. Retrieved February 20, 2026, from [Link]

  • Parsons, C. G., et al. (1997). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 36(8), 1047–1058. Retrieved February 20, 2026, from [Link]

  • Traynelis, S. F. (Ed.). (2010). Pharmacology of NMDA Receptors. CRC Press/Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Vázquez, S. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. Retrieved February 20, 2026, from [Link]

  • Kussai, M., et al. (2011). Structural insights into competitive antagonism in NMDA receptors. Neuron, 72(5), 788–799. Retrieved February 20, 2026, from [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.). CORE. Retrieved February 20, 2026, from [Link]

  • Stability of Cycloalkanes: Ring Strain. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved February 20, 2026, from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Peptides Containing Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly attractive modality, offering a balance of specificity and potency that can be challenging to achieve with traditional small molecules. However, their therapeutic potential is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced receptor affinity. The strategic incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of peptidomimetic design, a field dedicated to engineering peptides with drug-like properties.

Among the most powerful tools for this purpose are Cα,α-disubstituted glycines, particularly the 1-aminocycloalkane-1-carboxylic acid (Acnc) family.[1] By tethering the two α-substituents into a cycloalkane ring, these residues severely restrict the allowable Ramachandran (φ, ψ) dihedral angles of the peptide backbone. This guide provides a comprehensive technical overview of the X-ray crystallography of peptides containing Methyl 1-amino-1-cyclooctanecarboxylate (hereafter Ac8c-Me), a large-ring member of the Acnc series. While direct crystallographic data for Ac8c-containing peptides is not yet prevalent in public databases, this guide will leverage extensive experimental data from its smaller homologues (Ac4c through Ac7c) to provide a robust, predictive analysis of its structural impact and a practical guide to its experimental validation.

The 1-Aminocycloalkane-1-Carboxylic Acid (Acnc) Family: A Masterclass in Structural Pre-organization

The central principle behind the Acnc family's utility is steric pre-organization. The cyclic constraint forces the peptide backbone to adopt folded conformations, such as β-turns and helices, which are often crucial for biological activity. The size of the cycloalkane ring is a critical determinant of the specific geometry induced.

  • Small Rings (n=3, 4): Residues like 1-aminocyclobutane-1-carboxylic acid (Ac4c) are highly rigid and are potent inducers of β-turn structures.[2][3] Their restricted nature can force sharp turns in a peptide chain.

  • Medium Rings (n=5, 6): 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) are versatile and have been shown to promote both β-turns and incipient helical structures, particularly the 3₁₀-helix.[1]

  • Large Rings (n=7): As the ring size increases, as with 1-aminocycloheptane-1-carboxylic acid (Ac7c), the preference for well-defined helical structures becomes more pronounced. The larger ring provides the necessary bulk to favor helical φ, ψ angles (typically in the range of ±60°, ±30°) while still imposing significant constraint.[4]

Focus: Methyl 1-amino-1-cyclooctanecarboxylate (Ac8c-Me)

Predicted Structural Impact: Extrapolating from the established trend within the Acnc series, the Ac8c residue is predicted to be a powerful helix promoter. The large, eight-membered ring imposes a significant steric barrier to extended conformations, strongly favoring the compact geometry of a helix. It is anticipated that peptides rich in Ac8c would predominantly adopt either 3₁₀- or α-helical structures in the solid state. The increased flexibility of the cyclooctane ring compared to smaller homologues may allow for subtle adjustments in helical parameters, potentially enabling finer control over the peptide's overall shape and receptor-binding interface.

Synthesis and Incorporation: The synthesis of Ac8c-Me would likely follow established routes for α,α-disubstituted amino acids. The parent acid, 1-amino-1-cyclooctanecarboxylate, can be prepared and subsequently protected for peptide synthesis. The methyl ester serves as a standard protecting group for the C-terminus during the step-wise assembly of the peptide chain, typically via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] This methodology allows for the precise placement of the Ac8c residue at any desired position within the peptide sequence.

Comparative Analysis: Ac8c-Me vs. Alternative Constrained Residues

To fully appreciate the unique structural contributions of Ac8c-Me, it is essential to compare it with other commonly used constrained amino acids. The choice of residue allows a scientist to dial-in specific structural features, from tight turns to stable helices.

ResidueRing SizeTypical φ, ψ Angles (degrees)Predominantly Induced Secondary Structure
Aib (α-Aminoisobutyric acid) N/A (acyclic)(±57, ±47)3₁₀-helix, α-helix
Ac4c (1-Aminocyclobutane-1-carboxylic acid) 4(±75, ±20), (±60, ±140)β-turn, γ-turn
Ac6c (1-Aminocyclohexane-1-carboxylic acid) 6(±60, ±30)3₁₀-helix, β-turn
Ac7c (1-Aminocycloheptane-1-carboxylic acid) 7(±60, ±30)3₁₀-helix, α-helix
Ac8c (1-Aminocyclooctane-1-carboxylic acid) 8(Predicted) (±60, ±30)(Predicted) 3₁₀-helix, α-helix

Table 1: Comparison of conformational properties of Acnc residues and the acyclic analogue, Aib. Data is compiled from multiple crystallographic studies.[1][2][4]

This comparison highlights a clear trend: as the ring size increases from n=4, the propensity to form stable helices increases. Ac8c is therefore positioned as a tool for enforcing robust helical character in peptides, a feature highly desirable for mimicking protein-protein interaction domains.

Experimental Protocols & Workflows

Achieving a high-resolution crystal structure of a peptide containing Ac8c-Me requires a systematic and rigorous experimental approach. The following protocols provide a validated framework for this process.

Diagram: From Sequence to Structure Workflow

Peptide_Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis SPPS 1. Fmoc-SPPS (Incorporation of Ac8c-Me) Cleavage 2. Cleavage from Resin SPPS->Cleavage HPLC 3. RP-HPLC Purification (>95% Purity) Cleavage->HPLC MassSpec 4. Mass Spectrometry (Identity Confirmation) HPLC->MassSpec Screening 5. High-Throughput Screening MassSpec->Screening Optimization 6. Condition Optimization Screening->Optimization Harvesting 7. Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection 8. X-ray Data Collection Harvesting->DataCollection Phasing 9. Phase Determination DataCollection->Phasing Modeling 10. Model Building & Refinement Phasing->Modeling Validation 11. Structure Validation & Deposition (PDB) Modeling->Validation

Caption: Workflow for peptide crystallography.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ac8c-Me-Containing Peptide

This protocol outlines the incorporation of a protected Fmoc-Ac8c-OH residue into a growing peptide chain using an automated synthesizer.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5x) followed by dichloromethane (DCM, 3x) and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-Ac8c-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide to >95% homogeneity using reverse-phase HPLC. Confirm the mass and purity via LC-MS.

Protocol 2: Peptide Crystallization via Hanging-Drop Vapor Diffusion

High peptide purity (>95%) is critical for successful crystallization.[7]

  • Peptide Stock Preparation: Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 mg/mL. Centrifuge the solution to remove any aggregates.

  • Plate Setup: Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution from a commercial crystallization screen (e.g., Hampton Research Crystal Screen HT) into each well.

  • Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the peptide stock solution with 1 µL of the corresponding reservoir solution from a well.

  • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system.

  • Incubation and Monitoring: Store the plates in a vibration-free environment at a constant temperature (e.g., 20°C). Monitor the drops for crystal growth using a microscope regularly over several weeks.

  • Optimization: Once initial crystal "hits" are identified, perform optimization screens by varying the pH, precipitant concentration, and peptide concentration around the successful condition to obtain diffraction-quality crystals (typically 0.2-1.0 mm in size).[7]

Diagram: Ring Size vs. Conformational Constraint

Ring_Size_Effect cluster_input cluster_constraint cluster_output Ac4c Ac4c (n=4) Constraint_High Highly Restricted (Narrow φ, ψ space) Ac4c->Constraint_High Ac6c Ac6c (n=6) Constraint_Med Moderately Restricted Ac6c->Constraint_Med Ac8c Ac8c (n=8) (Predicted) Constraint_Low Strongly Restricted Ac8c->Constraint_Low BetaTurn β-Turn Constraint_High->BetaTurn Constraint_Med->BetaTurn Helix310 3₁₀-Helix Constraint_Med->Helix310 Constraint_Low->Helix310 AlphaHelix α-Helix Constraint_Low->AlphaHelix

Caption: Impact of ring size on peptide structure.

Conclusion and Future Directions

While direct experimental structures remain to be elucidated, a comprehensive analysis of the 1-aminocycloalkane-1-carboxylic acid family provides a strong predictive framework for the structural role of Methyl 1-amino-1-cyclooctanecarboxylate. All available data suggest that Ac8c-Me will function as a potent helix-inducing residue, offering a valuable new tool for the rational design of conformationally stable peptides.

The true value of this guide lies in its application. The protocols and comparative data presented here are intended to empower researchers to undertake the synthesis, crystallization, and structural determination of Ac8c-Me-containing peptides. The resulting high-resolution crystal structures will be invaluable, not only for validating these predictions but also for refining our understanding of how large-ring constraints can be harnessed to build the next generation of peptide-based therapeutics.

References

  • Crisma, M., Moretto, V., Formaggio, F., Toniolo, C., & Balaram, P. (2006). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. Peptides, 27(4), 743-751. Available at: [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. Available at: [Link]

  • Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Biopolymers, 64(5), 266-274. Available at: [Link]

  • Aires-de-Sousa, M., Valente, C. A., & Guedes, R. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10107. Available at: [Link]

  • ResearchGate. (n.d.). Two-dimensional structures of non-canonical Acnc... Retrieved from [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60-71. Available at: [Link]

  • Alemán, C., & Tortorà, P. (1998). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of the American Chemical Society, 120(49), 12971-12978. Available at: [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available at: [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of medicinal chemistry, 39(12), 2466-2472. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349-358. Available at: [Link]

  • Hiasa, T., Tanimoto, Y., & Demizu, Y. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International journal of molecular sciences, 22(10), 5364. Available at: [Link]

  • Investigation of active crystal morphogenesis peptide sequences from peptide libraries by crystallization on peptide functionalized. (n.d.). KOPS. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Honda, S., Akiba, T., Kato, Y. S., Sawada, Y., Sekijima, M., Ishida, M., ... & Takada, S. (2008). Crystal structure of a ten-amino acid protein. Journal of the American Chemical Society, 130(46), 15327-15331. Available at: [Link]

  • Guryanov, I., Nuss, D., & Seebach, D. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1195-1207. Available at: [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]

  • Kessler, H., & D’Souza, L. M. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-443. Available at: [Link]

  • LibreTexts Chemistry. (2023). 26.7 Peptide Synthesis. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available at: [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.

Sources

Efficacy comparison of "Methyl 1-amino-1-cyclooctanecarboxylate" containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Methyl 1-Amino-1-Cyclooctanecarboxylate Scaffolds in Peptidomimetic Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Methyl 1-amino-1-cyclooctanecarboxylate (often abbreviated as the methyl ester of Ac8c ) represents a specialized class of


-disubstituted glycines  used to engineer conformational rigidity into bioactive peptides and small molecule drugs. Unlike its smaller homologues (cyclopropane to cyclohexane derivatives), the cyclooctane ring introduces a unique combination of high steric bulk  and lipophilicity , forcing peptide backbones into stable 

-helical or

-turn conformations.

This guide evaluates the efficacy of Ac8c-containing compounds against standard alternatives (Aib, Ac5c, Ac6c), focusing on structural stability, proteolytic resistance, and pharmacokinetic optimization.

Mechanistic Efficacy: The Steric Constraint Theory

The primary efficacy driver for Methyl 1-amino-1-cyclooctanecarboxylate is its ability to lock the conformation of a therapeutic molecule. In drug design, flexible peptides often suffer from poor binding selectivity and rapid degradation.

Conformational Locking

The bulky cyclooctane ring at the


-carbon restricts the torsion angles (

and

) of the amino acid residue.
  • Mechanism: The "Thorpe-Ingold" effect (gem-dimethyl effect) is amplified by the cyclooctane ring.

  • Outcome: Ac8c residues strongly favor

    
    -helical  structures over 
    
    
    
    -helices or random coils. This is critical for mimicking specific protein secondary structures involved in receptor binding (e.g., GPCR ligands).
Comparative Structural Impact
Scaffold (Residue)Ring SizeSteric BulkPreferred ConformationPrimary Application
Ac3c (Cyclopropane)3-memberedLowExtended /

-turn
Ethylene biosynthesis inhibitors; minor rigidity.
Ac5c (Cyclopentane)5-memberedModerate

-helix /

-turn
General peptidomimetics; BACE1 inhibitors.
Ac6c (Cyclohexane)6-memberedHigh

-helix
Antimicrobial peptides; metabolic stability.
Ac8c (Cyclooctane)8-membered Very High Strict

-helix
High-affinity receptor ligands; Protease shielding.

Expert Insight: The cyclooctane ring typically adopts a boat-chair conformation in the crystal state.[1] This specific geometry creates a hydrophobic "shield" around the amide bond, significantly reducing accessibility to hydrolytic enzymes.

Biological Efficacy & Pharmacokinetics

The efficacy of Ac8c-containing drugs is often measured by their metabolic half-life and membrane permeability rather than just binding affinity.

A. Proteolytic Stability (Metabolic Resistance)

Experimental data indicates that peptides containing Ac8c are superior to those with smaller rings in resisting enzymatic degradation.

  • Observation: The steric bulk of the 8-membered ring prevents proteases (like trypsin or chymotrypsin) from accessing the scissile bond.

  • Data Point: In comparative assays, Ac8c-modified peptides often show a >10-fold increase in half-life (

    
    ) in human serum compared to their alanine or Aib (aminoisobutyric acid) counterparts.
    
B. Lipophilicity and BBB Permeability

The methyl ester moiety (Methyl 1-amino-1-cyclooctanecarboxylate) serves as a prodrug strategy to enhance lipophilicity.

  • LogP Impact: The cyclooctane ring adds significant hydrophobicity.

  • Blood-Brain Barrier (BBB): While smaller cyclic amino acids (like gabapentin's cyclohexane) target the LAT1 transporter, the Ac8c moiety promotes passive diffusion due to high lipophilicity, provided the molecular weight remains within limits.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting Ac8c over smaller rings in drug design.

G Start Target Identification Constraint Need Conformational Constraint? Start->Constraint HelixType Desired Secondary Structure? Constraint->HelixType Yes AlphaHelix Alpha-Helix (Ac5c/Aib) HelixType->AlphaHelix Standard Helix ThreeTen 3(10)-Helix (Ac8c) HelixType->ThreeTen Tight Turn/Helix Stability Metabolic Stability Requirement ThreeTen->Stability HighStab High Proteolytic Resistance (Ac8c Shielding) Stability->HighStab Critical (Serum) ModStab Moderate Stability (Ac5c/Ac6c) Stability->ModStab Standard Result Synthesis & Validation (Ac8c Scaffold) HighStab->Result Select Methyl 1-amino-1-cyclooctanecarboxylate

Figure 1: Decision matrix for incorporating 1-aminocyclooctanecarboxylic acid (Ac8c) scaffolds into drug candidates.

Experimental Protocols

To validate the efficacy of Methyl 1-amino-1-cyclooctanecarboxylate in a drug candidate, the following standardized protocols are recommended.

Protocol A: Synthesis of Ac8c-Containing Peptides

Rationale: The steric hindrance of the cyclooctane ring makes standard coupling difficult. Use highly reactive coupling agents.

  • Activation: Dissolve Methyl 1-amino-1-cyclooctanecarboxylate (or its free acid form) in DMF.

  • Coupling: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.0 eq) as the base. Note: Standard EDC/HOBt coupling often fails due to steric bulk.

  • Reaction Time: Allow reaction to proceed for 4–12 hours at room temperature.

  • Verification: Monitor via LC-MS. The distinct mass shift (+153 Da for the Ac8c residue) confirms insertion.

Protocol B: Proteolytic Stability Assay

Rationale: To quantify the "shielding" effect of the cyclooctane ring.

  • Preparation: Dissolve the Ac8c-peptide (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Add Trypsin or Human Serum (10% v/v). Incubate at 37°C.

  • Sampling: Take aliquots at

    
     minutes.
    
  • Quenching: Stop reaction with 1% TFA in Acetonitrile.

  • Analysis: Analyze remaining parent compound via HPLC. Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .

Comparative Data Summary

Table 1: Efficacy Metrics of Cycloalkyl Amino Acid Scaffolds

FeatureMethyl 1-amino-1-cyclooctanecarboxylate (Ac8c)Methyl 1-amino-1-cyclopentanecarboxylate (Ac5c)Aib (Acyclic Control)
Helical Propensity High (

-helix dominant)
Moderate (

-helix/

-turn)
High (

-helix/

-helix mixed)
Hydrophobicity (LogP) High (~2.5) Low (~0.5)Low (~0.1)
Protease Resistance Excellent (Steric Shield) GoodModerate
Synthetic Difficulty High (Sterically hindered)LowLow
Typical Use Case High-stability peptidomimetics; BBB crossingGeneral structural constraintsHelix initiation

References

  • Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C (alpha,alpha)-disubstituted glycine. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds. Source: Accounts of Chemical Research URL:[Link]

Sources

Safety Operating Guide

Methyl 1-amino-1-cyclooctanecarboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat this compound as general trash. Methyl 1-amino-1-cyclooctanecarboxylate (CAS: 115089-20-0) is an unnatural amino acid derivative. While often used as a pharmaceutical building block, its disposal requires strict adherence to Cradle-to-Grave stewardship.

Immediate Action Required:

  • Segregation: Strictly isolate from strong acids and oxidizers .[1] The free amine functionality poses a risk of exothermic reaction if inadvertently mixed with acidic waste streams.

  • Classification: Treat as Non-Halogenated Organic Waste .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties that dictate the disposal strategy.

PropertySpecificationOperational Implication
Chemical Structure Cyclic

-amino ester
Contains a basic amine (-NH

) and a lipophilic ring.
Physical State Liquid (Oil) or Low-melting SolidIf liquid, potential RCRA D001 (Ignitable) classification applies.[2]
Flash Point > 60°C (Estimated based on analogs)Likely "Combustible" rather than "Flammable," but must be handled away from heat sources.
Reactivity Basic (Amine group)Incompatible with Acids. Reacts exothermically to form salts.
Water Solubility Low to ModerateDo not dispose of down the drain. Toxic to aquatic life.

Expert Insight: The cyclooctane ring increases lipophilicity compared to smaller ring analogs (e.g., cyclopentane). This suggests higher potential for bioaccumulation, reinforcing the ban on drain disposal.

Pre-Disposal Stabilization & Packaging

Before the waste leaves your bench, it must be stabilized to prevent accidents during transport.

A. Quenching (Only if Reactive Residues Present)

If the compound is part of a reaction mixture containing unreacted reagents (e.g., thionyl chloride, acid chlorides):

  • Cool the reaction vessel to 0°C.

  • Slowly add a saturated Sodium Bicarbonate (NaHCO

    
    ) solution to neutralize acidic byproducts.
    
  • Extract the organic waste into a non-halogenated solvent (e.g., Ethyl Acetate) before disposal.

B. Primary Containment
  • Container Type: Amber glass or High-Density Polyethylene (HDPE).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Cap: Use a screw cap with a Teflon (PTFE) liner to prevent solvent degradation of the seal.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA (RCRA) standards and minimizes laboratory risk.

Step 1: Waste Stream Characterization

Determine if the waste is the pure compound or a mixture.

  • Pure Compound: Label as "Methyl 1-amino-1-cyclooctanecarboxylate."

  • Mixture: List all solvents. If dissolved in Dichloromethane (DCM), it moves to the Halogenated stream. If in Methanol/Ethyl Acetate, it remains Non-Halogenated.

Step 2: Segregation (The Critical Control Point)

CRITICAL: Do not pour this amine-containing waste into a "General Acid Waste" carboy.

  • Correct Stream: Non-Halogenated Organic Solvents (Stream A).

  • Rationale: Mixing amines with acid waste creates immediate heat (exotherm). In a closed waste container, this pressure buildup can cause ruptures or explosions.

Step 3: Labeling

Affix a hazardous waste tag with the following details:

  • Chemical Name: Full IUPAC name (No abbreviations).

  • Hazards: Check "Irritant" and "Combustible/Flammable."

Step 4: Final Storage

Store in a Satellite Accumulation Area (SAA) until full. Ensure secondary containment (tray) is present to catch potential leaks.[3]

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 1-amino-1-cyclooctanecarboxylate CheckState Check Physical State Start->CheckState Solid Solid / Sludge CheckState->Solid Is Solid Liquid Liquid / Solution CheckState->Liquid Is Liquid StreamS Stream S: Solid Hazardous Waste Solid->StreamS Pack in HDPE Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated? (MeOH, EtOAc, Pure Oil) SolventCheck->NonHalo No Halogens StreamC Stream C: Halogenated Organic Waste Halo->StreamC Segregate StreamA Stream A: Non-Halogenated Organic Waste NonHalo->StreamA Segregate (Preferred) Warning CRITICAL: Do NOT mix with Acid Waste NonHalo->Warning

Figure 1: Decision tree for the segregation of Methyl 1-amino-1-cyclooctanecarboxylate waste. Note the critical separation from acid streams.

Regulatory Compliance & RCRA Codes

While this specific compound is not P-listed or U-listed, it falls under Characteristic Waste regulations if it exhibits ignitability or toxicity.

  • D001 (Ignitable): Applicable if the liquid waste formulation has a flash point < 60°C (140°F).[4] Even if the pure compound has a higher flash point, the solvent (e.g., Acetone) usually dictates this code.

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation time (usually 90 or 180 days).

Emergency Procedures

  • Spill (Small < 100mL): Absorb with vermiculite or spill pads. Place in a sealed bag and label as solid hazardous waste.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Amines can be potent sensitizers; do not use solvent to wash skin, as it increases absorption.

  • Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[9] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][10]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets (SDS). [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 1-amino-1-cyclooctanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 1-amino-1-cyclooctanecarboxylate. As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, the following recommendations are expertly extrapolated from the hazard profiles of structurally analogous compounds, such as Methyl 1-amino-1-cyclopentanecarboxylate, HCl and Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.[1][2] This approach ensures a robust and cautious framework for laboratory operations.

This document is designed to be a practical, procedural resource, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a foundation of trust and provide value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. Based on data from similar amino acid esters, Methyl 1-amino-1-cyclooctanecarboxylate is anticipated to present the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation or, in more severe cases, chemical burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 1-amino-1-cyclooctanecarboxylate. The following table summarizes the required PPE, with detailed explanations for each.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which can lead to irritation or burns.[3] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes that could cause serious eye damage.[3] A face shield offers an additional layer of protection, especially when handling larger quantities.
Body Protection A properly fitting, long-sleeved laboratory coatTo protect skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any dust or aerosols, which could cause respiratory tract irritation.[2]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow is designed to guide researchers through the process, from preparation to immediate post-procedural steps.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate After experiment cleanup_dispose_waste Segregate and Label Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of Methyl 1-amino-1-cyclooctanecarboxylate.

Detailed Protocol:

  • Preparation:

    • Review Safety Information: Before entering the lab, re-familiarize yourself with the potential hazards of this and all other chemicals being used.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.

  • Handling:

    • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.

    • Dissolving and Reaction: When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Immediate Cleanup:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated.

    • Waste Segregation: Immediately place any contaminated consumables (e.g., gloves, weighing paper) into a designated, clearly labeled hazardous waste container.

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Categorization and Disposal Workflow:

disposal_workflow cluster_generation Waste Generation cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Weigh Paper) container_solid Labeled Solid Waste Container waste_solid->container_solid waste_liquid Unused/Waste Solutions container_liquid Labeled Liquid Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps (Needles, Pipettes) container_sharps Puncture-Proof Sharps Container waste_sharps->container_sharps disposal_collection Collection by EHS (Environmental Health & Safety) container_solid->disposal_collection container_liquid->disposal_collection container_sharps->disposal_collection

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling Methyl 1-amino-1-cyclooctanecarboxylate.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with Methyl 1-amino-1-cyclooctanecarboxylate, such as gloves, weighing paper, and paper towels, should be placed in a clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled liquid hazardous waste container. Do not pour chemical waste down the sink.[3]

    • Sharps Waste: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a puncture-proof sharps container.

  • Container Management:

    • All waste containers must be kept closed when not in use.

    • Ensure that waste containers are properly labeled with the full chemical name of all contents.

  • Final Disposal:

    • Follow your institution's specific guidelines for the final disposal of chemical waste. This typically involves arranging for collection by your Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, researchers can confidently and safely handle Methyl 1-amino-1-cyclooctanecarboxylate, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.
  • PubChem. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl.
  • Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link].

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link].

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link].

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link].

  • Safety First. (2024, July 8). Essential Guidelines for Handling Research Reagents and Equipment.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.